molecular formula C8H14O3 B185313 2-Cyclohexyl-2-hydroxyacetic acid CAS No. 4442-94-8

2-Cyclohexyl-2-hydroxyacetic acid

Cat. No.: B185313
CAS No.: 4442-94-8
M. Wt: 158.19 g/mol
InChI Key: RRDPWAPIJGSANI-UHFFFAOYSA-N
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Description

2-Cyclohexyl-2-hydroxyacetic acid is a useful research compound. Its molecular formula is C8H14O3 and its molecular weight is 158.19 g/mol. The purity is usually 95%.
The exact mass of the compound Cyclohexyl(hydroxy)acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 116020. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclohexyl-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c9-7(8(10)11)6-4-2-1-3-5-6/h6-7,9H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDPWAPIJGSANI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50297448
Record name cyclohexyl(hydroxy)acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4442-94-8
Record name Cyclohexaneglycolic acid
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name cyclohexyl(hydroxy)acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclohexyl-2-hydroxyacetic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyclohexyl-2-hydroxyacetic Acid (CAS Number: 4442-94-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyclohexyl-2-hydroxyacetic acid, also known as cyclohexylglycolic acid, is a carboxylic acid derivative with the CAS number 4442-94-8. This molecule, possessing a chiral center, serves as a valuable building block in the synthesis of various organic compounds, most notably as an intermediate in the preparation of pharmaceuticals.[1] Its structural features, comprising a cyclohexyl ring and an α-hydroxy acid moiety, suggest potential for biological activity, drawing parallels to other α-hydroxy acids known for their roles in dermatology and beyond. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of this compound. Furthermore, it explores its potential biological activities based on related compounds and outlines detailed experimental protocols for its synthesis and potential biological evaluation.

Chemical and Physical Properties

This compound is a white to off-white solid. Its chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 4442-94-8[1]
Molecular Formula C₈H₁₄O₃[1]
Molecular Weight 158.19 g/mol [1]
IUPAC Name This compound
Synonyms Cyclohexylglycolic acid, Cyclohexyl(hydroxy)acetic acid, Hexahydromandelic acid
Appearance White to off-white solid
Boiling Point 319.3 °C at 760 mmHg
Density 1.178 g/cm³
LogP 1.01220
pKa Not available
Storage Store in a cool, dry place.

Synthesis

A primary method for the synthesis of this compound involves the Grignard reaction. This classic organometallic reaction provides a robust route to forming the carbon-carbon bond between the cyclohexyl group and the carboxylic acid backbone.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol is based on the general principles of Grignard reactions with α-keto esters.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Cyclohexyl bromide

  • Ethyl glyoxylate or diethyl oxalate

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a reflux condenser and dropping funnel

  • Magnetic stirrer and heating mantle

  • Separatory funnel

Procedure:

  • Preparation of Cyclohexylmagnesium Bromide (Grignard Reagent):

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.

    • Add a small volume of anhydrous diethyl ether or THF.

    • Slowly add a solution of cyclohexyl bromide in anhydrous diethyl ether or THF from the dropping funnel. The reaction is exothermic and should initiate spontaneously. If not, gentle warming may be required.

    • Once the reaction has started, add the remaining cyclohexyl bromide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

  • Reaction with Carbon Dioxide:

    • Cool the Grignard reagent solution in an ice bath.

    • Carefully add crushed dry ice (solid CO₂) to the reaction mixture in small portions with vigorous stirring. A white precipitate will form.

    • Continue adding dry ice until the exothermic reaction ceases.

    • Allow the mixture to warm to room temperature.

  • Hydrolysis and Work-up:

    • Slowly and carefully pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid.

    • Transfer the mixture to a separatory funnel. The organic layer will contain the desired product and any unreacted starting materials.

    • Separate the organic layer and wash it sequentially with water and a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water, or a mixture of hexane and ethyl acetate).

Diagram of Synthesis Workflow:

G cluster_0 Grignard Reagent Formation cluster_1 Carboxylation cluster_2 Hydrolysis & Purification Cyclohexyl Bromide Cyclohexyl Bromide Cyclohexylmagnesium Bromide Cyclohexylmagnesium Bromide Cyclohexyl Bromide->Cyclohexylmagnesium Bromide + Mg / Anhydrous Ether Mg Mg Mg->Cyclohexylmagnesium Bromide Anhydrous Ether Anhydrous Ether Anhydrous Ether->Cyclohexylmagnesium Bromide Intermediate Salt Intermediate Salt Cyclohexylmagnesium Bromide->Intermediate Salt 1. + CO2 CO2 Dry Ice (CO2) Final Product This compound Intermediate Salt->Final Product 2. H3O+ Work-up 3. Purification HCl Aqueous HCl HCl->Final Product G Inflammatory Stimulus Inflammatory Stimulus NF-kB Pathway NF-kB Pathway Inflammatory Stimulus->NF-kB Pathway Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB Pathway->Pro-inflammatory Cytokines Inflammation Inflammation Pro-inflammatory Cytokines->Inflammation This compound This compound This compound->NF-kB Pathway

References

2-Cyclohexyl-2-hydroxyacetic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Cyclohexyl-2-hydroxyacetic Acid

This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of various pharmaceutical compounds. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Properties

This compound, also known as cyclohexyl(hydroxy)acetic acid, is a carboxylic acid derivative containing a cyclohexyl and a hydroxyl group attached to the alpha-carbon. Its chemical properties make it a valuable building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₁₄O₃[1][2][3][4][5]
Molecular Weight 158.19 g/mol [1][2][3][4][5]
IUPAC Name This compound[1]
CAS Number 4442-94-8[2][3]
SMILES C1CCC(CC1)C(C(=O)O)O[1][2][3]
InChIKey RRDPWAPIJGSANI-UHFFFAOYSA-N[1]

Synthesis Methodologies

Several synthetic routes for the preparation of this compound have been developed. These methods often involve the formation of an ester intermediate, which is subsequently hydrolyzed to yield the final carboxylic acid. Below are conceptual overviews of key experimental approaches.

Synthesis via Ene Reaction and Subsequent Reduction

A notable method involves an ene reaction between cyclohexene and a benzoylformic acid ester in the presence of a Lewis acid catalyst. The resulting intermediate, a 2-(2'-cyclohexen-1'-yl)-2-hydroxy-2-phenylacetic acid ester, is then hydrolyzed and reduced to produce this compound. This approach is highlighted for its potential industrial applicability, offering good yields through a simple stirring manipulation at room temperature.

cluster_synthesis Synthesis Workflow Reactants Cyclohexene + Benzoylformic acid ester EneReaction Ene Reaction Reactants->EneReaction LewisAcid Lewis Acid Catalyst LewisAcid->EneReaction Intermediate 2-(2'-cyclohexen-1'-yl)-2-hydroxy-2-phenylacetic acid ester EneReaction->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Reduction Reduction Hydrolysis->Reduction Product This compound Reduction->Product

Caption: Synthesis of this compound via Ene Reaction.

Synthesis via Grignard Reaction

Another established method is the condensation of ethyl benzoylformate with cyclohexylmagnesium bromide. This Grignard reaction forms the corresponding ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate, which is then hydrolyzed to yield this compound. However, this method can be associated with the formation of by-products and may require careful control of reaction conditions to achieve satisfactory yields.

Applications in Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the production of various pharmaceutical agents.

  • Anticholinergic Agents: It is a key precursor for the synthesis of drugs like oxybutynin, which is used to treat overactive bladder.

  • Chiral Synthesis: The stereochemistry of this molecule makes it a valuable component in asymmetric synthesis for producing active pharmaceutical ingredients (APIs) with high enantiomeric purity.[4]

  • Enzyme Inhibitors and CNS Agents: It is utilized in the development of central nervous system agents and enzyme inhibitors.[4]

Beyond its role as a synthetic intermediate, this compound is also described as a linker in the synthesis of pharmaceuticals and agrochemicals and acts as a polymerization catalyst.[2] It has also been noted for its potential anti-inflammatory properties and effectiveness in treating certain bladder conditions.[2]

References

Technical Guide: Physicochemical Properties of 2-Cyclohexyl-2-hydroxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the known physical and chemical properties of 2-Cyclohexyl-2-hydroxyacetic acid (CAS No: 4442-94-8). It includes a summary of its physicochemical data, detailed experimental protocols for the determination of key properties, and a workflow visualization for melting point analysis. This guide is intended to serve as a foundational resource for professionals engaged in research and development involving this compound.

Core Physical and Chemical Properties

This compound, also known as cyclohexylglycolic acid, is an alpha-hydroxy acid derivative featuring a cyclohexyl substituent.[1] Its structure lends it to applications as a building block or linker in the synthesis of pharmaceuticals and agrochemicals.[2] While extensive experimental data is not universally available, a combination of computed and catalog data provides a solid baseline for its physicochemical profile.

Data Presentation: Summary of Physical Properties

The following table summarizes the key physical and chemical properties of this compound. It should be noted that experimental values for properties such as melting and boiling points are not consistently reported in publicly accessible literature.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 4442-94-8[1]
Molecular Formula C₈H₁₄O₃[1][2]
Molecular Weight 158.19 g/mol [1][2]
Melting Point Not Available (n/a)[3]
Boiling Point Not Available (n/a)[3]
XLogP3-AA (Computed) 1.5[1]
Topological Polar Surface Area (TPSA) 57.5 Ų[1]
Hydrogen Bond Donor Count 2[4]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 2[4]

Experimental Protocols

Standardized methodologies are crucial for obtaining reliable and reproducible data. The following sections detail the protocols for determining two critical physical properties: melting point and acid dissociation constant (pKa).

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature range over which it transitions from a solid to a liquid. It is a fundamental indicator of purity.

Objective: To determine the melting point range of a solid organic compound.

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube with oil bath)

  • Calibrated thermometer or digital temperature probe

  • Capillary tubes (sealed at one end)

  • Sample of this compound (finely powdered)

  • Mortar and pestle (optional, for grinding)

  • Glass tubing (for packing)

Procedure:

  • Sample Preparation: Place a small amount of the dry, crystalline compound onto a clean, dry surface. If necessary, grind the sample into a fine powder to ensure uniform packing.

  • Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of the compound will be forced into the tube.

  • Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface, or drop it through a long glass tube, to compact the sample into the bottom. The packed sample should be approximately 2-3 mm in height.

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus, ensuring the sealed end is at the bottom.

  • Approximate Determination (Optional): If the melting point is unknown, perform a rapid heating run (5-10 °C per minute) to determine an approximate range.

  • Accurate Determination: Prepare a new sample. Heat the apparatus to a temperature about 15-20 °C below the approximate melting point found. Then, reduce the heating rate to 1-2 °C per minute.

  • Observation and Recording:

    • Record the temperature (T1) at which the first drop of liquid appears.

    • Record the temperature (T2) at which the entire sample has completely melted into a clear liquid.

    • The melting point is reported as the range T1-T2.

  • Post-Analysis: Allow the apparatus to cool before performing subsequent measurements. Use a fresh capillary tube for each determination.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. Potentiometric titration is a highly precise method for its determination.

Objective: To determine the pKa value of a weak organic acid by monitoring pH changes during titration with a strong base.

Apparatus and Materials:

  • Calibrated pH meter with a combination pH electrode

  • Magnetic stirrer and stir bar

  • Burette (calibrated)

  • Beaker or reaction vessel

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • Solution of this compound of known concentration (e.g., 1mM in water or a suitable co-solvent)

  • Inert gas (e.g., Nitrogen) for purging (optional)

  • Potassium Chloride (KCl) solution (for maintaining ionic strength)

Procedure:

  • System Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).

  • Sample Preparation: Place a known volume (e.g., 20 mL) of the 1mM acid solution into a reaction vessel with a magnetic stir bar. If the compound's solubility is low, a co-solvent may be used, but the resulting pKa will be specific to that solvent system. To maintain a constant ionic strength, 0.15 M KCl can be added.

  • Initial Setup: Immerse the pH electrode into the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar. If necessary, purge the solution with nitrogen to remove dissolved CO₂.

  • Titration:

    • Record the initial pH of the acid solution.

    • Begin adding the 0.1 M NaOH solution from the burette in small, precise increments (e.g., 0.1-0.2 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Continue this process until the pH has risen significantly (e.g., to pH 12), well past the expected equivalence point.

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest slope on the curve (the inflection point). This can be found by examining the first or second derivative of the curve.

    • The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).

  • Replication: Perform a minimum of three titrations to ensure the reliability and reproducibility of the result.

Mandatory Visualization

The following diagram illustrates the standard workflow for determining the melting point of a solid organic compound using the capillary method, as described in the protocol above.

MeltingPointWorkflow start Start prep Sample Preparation (Grind to fine powder) start->prep load Load Capillary Tube (2-3 mm height) prep->load setup Apparatus Setup (Insert capillary) load->setup heating Controlled Heating (Heat slowly, 1-2 °C/min) setup->heating observe Observation heating->observe record Record Data (T1: First liquid, T2: All liquid) observe->record report Report Melting Range (T1 - T2) record->report

Caption: Experimental workflow for melting point determination.

References

Spectroscopic Analysis of 2-Cyclohexyl-2-hydroxyacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for 2-Cyclohexyl-2-hydroxyacetic acid. These predictions are based on the known chemical shifts and absorption frequencies of the functional groups present in the molecule: a cyclohexyl group, a hydroxyl group, and a carboxylic acid.

Table 1: Predicted ¹H NMR Spectroscopic Data
Proton Type Expected Chemical Shift (δ) in ppm (CDCl₃) Multiplicity Notes
Carboxylic Acid (-COOH)10.0 - 13.0Singlet (broad)The chemical shift is highly dependent on concentration and solvent.
Hydroxyl (-OH)2.0 - 5.0Singlet (broad)Exchangeable with D₂O. Position and broadness are concentration and solvent dependent.
Methine (α-proton)3.5 - 4.5Doublet or TripletThe proton on the carbon bearing the hydroxyl and cyclohexyl groups.
Cyclohexyl (-CH-)1.0 - 2.0MultipletProtons on the cyclohexyl ring.
Cyclohexyl (-CH₂)1.0 - 2.0MultipletProtons on the cyclohexyl ring.
Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon Type Expected Chemical Shift (δ) in ppm (CDCl₃) Notes
Carboxylic Acid (C=O)170 - 185The carbonyl carbon of the carboxylic acid.
α-Carbon (-C-OH)70 - 80The carbon atom bonded to the hydroxyl and cyclohexyl groups.
Cyclohexyl (-CH-)30 - 50The methine carbon of the cyclohexyl ring attached to the α-carbon.
Cyclohexyl (-CH₂)20 - 40The methylene carbons of the cyclohexyl ring.
Table 3: Predicted IR Spectroscopic Data
Functional Group Expected Wavenumber (cm⁻¹) Intensity Notes
O-H Stretch (Carboxylic Acid)2500 - 3300BroadA very broad band characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.
O-H Stretch (Alcohol)3200 - 3600BroadThe hydroxyl group stretch.
C-H Stretch (Cyclohexyl)2850 - 2960StrongAliphatic C-H stretching vibrations.
C=O Stretch (Carboxylic Acid)1700 - 1725StrongThe carbonyl stretch of the carboxylic acid.
C-O Stretch1050 - 1250Medium to StrongStretching vibrations of the C-O bonds in the alcohol and carboxylic acid.
O-H Bend1350 - 1450MediumBending vibration of the hydroxyl group.

Experimental Protocols

The following are detailed methodologies for obtaining the NMR and IR spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.

Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity and optimal resolution.

  • For ¹H NMR:

    • Acquire a single-pulse experiment.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • For ¹³C NMR:

    • Acquire a proton-decoupled experiment.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 to 1024 or more) due to the low natural abundance of ¹³C.

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Identify the chemical shifts of the peaks in both ¹H and ¹³C NMR spectra and assign them to the corresponding atoms in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any absorbed water.

  • In an agate mortar, grind a small amount (1-2 mg) of this compound to a fine powder.

  • Add approximately 100-200 mg of the dry KBr to the mortar.

  • Gently but thoroughly mix and grind the sample and KBr together until a uniform, fine powder is obtained.

  • Transfer a portion of the mixture to a pellet press die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.

Data Acquisition:

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Acquire a background spectrum of the empty sample compartment to subtract any atmospheric (CO₂, H₂O) absorptions.

  • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is typically collected over a range of 4000 to 400 cm⁻¹.

Data Processing:

  • The spectrometer software automatically performs a Fourier transform on the interferogram to generate the infrared spectrum.

  • The background spectrum is automatically subtracted from the sample spectrum.

  • Identify the wavenumbers (in cm⁻¹) of the major absorption bands.

  • Correlate these absorption bands with the characteristic vibrational frequencies of the functional groups present in this compound.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Sample Preparation cluster_data_processing Data Processing and Interpretation Synthesis Synthesis and Purification of This compound NMR_Analysis NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR_Analysis Dissolve in deuterated solvent IR_Analysis IR Spectroscopy (FTIR) Synthesis->IR_Analysis Prepare KBr pellet NMR_Data Process NMR Data (FT, Phasing, Calibration) NMR_Analysis->NMR_Data IR_Data Process IR Data (FT, Background Subtraction) IR_Analysis->IR_Data Structure_Elucidation Structural Elucidation and Data Correlation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation

Synthesis and Characterization of 2-Cyclohexyl-2-hydroxyacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 2-Cyclohexyl-2-hydroxyacetic acid, a valuable building block in the development of pharmaceuticals and other fine chemicals. This document details a common synthetic route, expected characterization data, and relevant physicochemical properties to support its application in research and development.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These constants are essential for its identification and handling in a laboratory setting.

PropertyValueSource
CAS Number 4442-94-8[1][2]
Molecular Formula C₈H₁₄O₃[1][2]
Molecular Weight 158.19 g/mol [1][2]
IUPAC Name This compound[3]
Synonyms Cyclohexylglycolic acid, Hexahydromandelic acid[3]
Melting Point Not available[4]
Boiling Point Not available[4]
Density Not available[4]

Synthesis of this compound

A prevalent and reliable method for the synthesis of α-hydroxy acids such as this compound is through the cyanohydrin pathway. This two-step process begins with the nucleophilic addition of a cyanide ion to an aldehyde, followed by the hydrolysis of the resulting nitrile to a carboxylic acid.

Synthetic Pathway Overview

Synthetic_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product A Cyclohexanecarboxaldehyde B 2-Cyclohexyl-2-hydroxyacetonitrile (Cyanohydrin) A->B  Step 1: NaCN, H₂SO₄ (aq)   C This compound B->C  Step 2: H₃O⁺, Heat (Hydrolysis)  

Caption: Synthetic pathway for this compound via the cyanohydrin route.

Experimental Protocol

The following protocol is a representative procedure based on the well-established cyanohydrin formation and subsequent hydrolysis.[5][6][7]

Step 1: Synthesis of 2-Cyclohexyl-2-hydroxyacetonitrile

  • Reaction Setup: In a well-ventilated fume hood, a solution of sodium cyanide (NaCN) in water is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. The flask is cooled in an ice bath.

  • Addition of Aldehyde: Cyclohexanecarboxaldehyde is added to the stirred cyanide solution.

  • Acidification: A dilute solution of sulfuric acid (H₂SO₄) is added dropwise from the addition funnel to the reaction mixture. The pH is maintained between 4 and 5 to ensure the presence of both hydrogen cyanide (HCN) and free cyanide ions for optimal reaction rate.[5] The reaction is stirred vigorously at a low temperature (0-10 °C) for several hours.

  • Work-up: Upon completion, the reaction mixture is extracted with an organic solvent (e.g., diethyl ether). The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield the crude cyanohydrin intermediate.

Step 2: Hydrolysis to this compound

  • Reaction Setup: The crude 2-Cyclohexyl-2-hydroxyacetonitrile is placed in a round-bottom flask with a reflux condenser.

  • Hydrolysis: An excess of aqueous acid (e.g., hydrochloric acid or sulfuric acid) is added to the flask. The mixture is heated to reflux and maintained at this temperature for several hours until the hydrolysis of the nitrile to the carboxylic acid is complete.

  • Isolation and Purification: After cooling, the reaction mixture is extracted with an organic solvent. The combined organic extracts are washed with water and dried. The solvent is evaporated, and the resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of organic solvents) to yield pure this compound.

Characterization Data

The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques.

Spectroscopic Data Summary
TechniqueData TypeKey Features
¹³C NMR ExperimentalPeaks corresponding to the carboxylic acid carbon, the carbon bearing the hydroxyl group, and the cyclohexyl ring carbons.
FTIR ExperimentalBroad O-H stretch (from carboxylic acid and alcohol), C=O stretch (from carboxylic acid), and C-H stretches (from cyclohexyl ring).
¹H NMR PredictedResonances for the methine proton adjacent to the hydroxyl group, and multiplets for the protons of the cyclohexyl ring.
Mass Spec PredictedMolecular ion peak and characteristic fragmentation patterns.

Experimental Workflow for Synthesis and Characterization

Experimental_Workflow cluster_characterization Characterization start Start: Reagents synthesis Synthesis: Cyanohydrin Formation & Hydrolysis start->synthesis workup Work-up & Purification (Extraction, Recrystallization) synthesis->workup product Isolated Product: This compound workup->product ftir FTIR Spectroscopy product->ftir nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ms Mass Spectrometry product->ms mpt Melting Point Analysis product->mpt final Final Data Analysis & Report ftir->final nmr->final ms->final mpt->final

Caption: General experimental workflow from synthesis to final characterization.

Spectroscopic Analysis
  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides key information about the carbon skeleton of the molecule. The spectrum for this compound has been experimentally determined.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present in the molecule. An experimental FTIR spectrum obtained using a KBr wafer is available and shows the characteristic absorptions for the hydroxyl and carboxylic acid groups.[3]

  • ¹H NMR Spectroscopy (Predicted): While a published experimental spectrum was not located, a predicted ¹H NMR spectrum would be expected to show a signal for the proton on the carbon bearing the hydroxyl and carboxyl groups, as well as a series of overlapping multiplets corresponding to the protons of the cyclohexyl ring.

  • Mass Spectrometry (Predicted): Mass spectrometry would confirm the molecular weight of the compound. The predicted monoisotopic mass is 158.0943 g/mol .[3] Collision-induced dissociation would likely show fragmentation patterns corresponding to the loss of water and carbon dioxide.

References

An In-depth Technical Guide to 2-Cyclohexyl-2-hydroxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological significance of 2-Cyclohexyl-2-hydroxyacetic acid. Drawing from available data, this document summarizes key quantitative information, outlines a putative synthesis protocol, and explores its likely biological context based on its structural similarity to precursors of known pharmacologically active agents. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, particularly in the area of anticholinergic compounds.

Chemical Structure and Identification

This compound, also known as cyclohexylglycolic acid, is an alpha-hydroxy acid characterized by a cyclohexyl substituent at the alpha-carbon of a glycolic acid backbone.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identifiers

IdentifierValueReference
CAS Number 4442-94-8[1][2][3]
Molecular Formula C₈H₁₄O₃[1][2][3]
Molecular Weight 158.19 g/mol [1][2][3]
IUPAC Name This compound[1]
Synonyms Cyclohexylglycolic acid, Cyclohexyl(hydroxy)acetic acid, Hexahydromandelic acid[1][2][4]
InChI InChI=1S/C8H14O3/c9-7(8(10)11)6-4-2-1-3-5-6/h6-7,9H,1-5H2,(H,10,11)[1]
InChIKey RRDPWAPIJGSANI-UHFFFAOYSA-N[1]
SMILES C1CCC(CC1)C(C(=O)O)O[1][3][4]

Physicochemical Properties

Table 2: Physicochemical Properties

PropertyValueReference
XLogP3 1.5[1]
Topological Polar Surface Area (TPSA) 57.5 Ų[1][4]
Hydrogen Bond Donor Count 2[1][4]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 2[4]
Melting Point Not available[2]
Boiling Point Not available[2]
Density Not available[2]

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. The following represents predicted data and information available from spectral databases.

Table 3: Spectroscopic Data

TechniqueDataReference
¹³C Nuclear Magnetic Resonance (NMR) A ¹³C NMR spectrum is available in the SpectraBase database, sourced from Fluka AG. Specific chemical shifts are not detailed in the available search results.[1]
Infrared (IR) Spectroscopy An FTIR spectrum (KBr wafer) is available in the SpectraBase database, sourced from Fluka Chemie AG. Specific peak assignments are not detailed in the available search results.[1]
Mass Spectrometry (MS) Predicted collision cross-section values (Ų) for various adducts are available. For example, for the [M+H]⁺ adduct, the predicted CCS is 134.9 Ų.[5]

Synthesis and Purification

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, based on the synthesis of the structurally similar and pharmaceutically relevant intermediate, 2-cyclohexyl-2-hydroxy-2-phenylacetic acid, a Grignard reaction is the most probable synthetic route.[6][7]

Putative Synthesis Protocol: Grignard Reaction

This proposed protocol is adapted from established methods for analogous compounds.

Reaction Scheme:

Materials and Reagents:

  • Magnesium turnings

  • Iodine crystal

  • Anhydrous diethyl ether

  • Cyclohexyl bromide

  • Ethyl glyoxalate

  • Hydrochloric acid (for workup)

  • Saturated aqueous ammonium chloride

  • Anhydrous magnesium sulfate

  • Solvents for recrystallization (e.g., ethanol/water, hexane/ethyl acetate)

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, magnesium turnings are covered with anhydrous diethyl ether. A crystal of iodine is added to activate the magnesium. A solution of cyclohexyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of cyclohexylmagnesium bromide. The reaction is typically maintained at reflux.

  • Grignard Reaction: The solution of ethyl glyoxalate in anhydrous diethyl ether is cooled in an ice bath. The prepared Grignard reagent is then added dropwise to the stirred solution of ethyl glyoxalate. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude ethyl 2-cyclohexyl-2-hydroxyacetate.

  • Hydrolysis: The crude ester is then hydrolyzed to the carboxylic acid. This is typically achieved by refluxing with an aqueous solution of a strong acid (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide followed by acidification).

  • Purification: The crude this compound can be purified by recrystallization.[7] Suitable solvent systems for recrystallization of polar organic acids include ethanol/water or hexane/ethyl acetate mixtures. The purity of the final product should be assessed by melting point determination and spectroscopic methods (NMR, IR).

Logical Workflow for Synthesis and Purification

G start Start grignard_prep Preparation of Cyclohexylmagnesium Bromide start->grignard_prep grignard_reaction Grignard Reaction with Ethyl Glyoxalate grignard_prep->grignard_reaction workup Aqueous Workup and Extraction grignard_reaction->workup hydrolysis Hydrolysis of the Ester workup->hydrolysis purification Recrystallization hydrolysis->purification analysis Analysis (NMR, IR, MP) purification->analysis end Pure this compound analysis->end

Figure 2: Workflow for the synthesis and purification of this compound.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is limited in the public domain. However, its structural similarity to 2-cyclohexyl-2-hydroxy-2-phenylacetic acid, a key precursor in the synthesis of the anticholinergic drug oxybutynin, strongly suggests that it may interact with muscarinic acetylcholine receptors.[6] Anticholinergic drugs function by competitively inhibiting the binding of the neurotransmitter acetylcholine to its receptors.

Putative Mechanism of Action: Muscarinic Receptor Antagonism

Muscarinic receptors are G-protein coupled receptors (GPCRs) that are divided into five subtypes (M1-M5). The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, while M2 and M4 couple to Gi/o proteins. Blockade of these receptors by an antagonist like oxybutynin leads to a range of physiological effects, including relaxation of smooth muscle, which is the basis for its use in treating overactive bladder.

Signaling Pathway of Muscarinic Acetylcholine Receptors

The following diagram illustrates the general signaling pathways initiated by the activation of Gq/11 and Gi/o coupled muscarinic receptors. An antagonist would block these pathways by preventing the initial binding of acetylcholine.

G cluster_gq Gq/11 Pathway (M1, M3, M5) cluster_gi Gi/o Pathway (M2, M4) ACh_gq Acetylcholine MR_gq Muscarinic Receptor (M1, M3, M5) ACh_gq->MR_gq Gq Gq/11 MR_gq->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C DAG->PKC Response_gq Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response_gq PKC->Response_gq ACh_gi Acetylcholine MR_gi Muscarinic Receptor (M2, M4) ACh_gi->MR_gi Gi Gi/o MR_gi->Gi AC Adenylyl Cyclase Gi->AC K_channel K⁺ Channel Opening Gi->K_channel cAMP ↓ cAMP AC->cAMP produces Response_gi Cellular Response (e.g., Decreased Heart Rate) cAMP->Response_gi K_channel->Response_gi

Figure 3: General signaling pathways of Gq/11 and Gi/o coupled muscarinic receptors.

Experimental Protocols for Biological Evaluation

To investigate the potential antimuscarinic activity of this compound, a competitive radioligand binding assay is a standard and informative experiment.

Experimental Workflow: Competitive Radioligand Binding Assay

This workflow outlines the key steps to determine the binding affinity of a test compound for a specific muscarinic receptor subtype.

G start Start prep_membranes Prepare Cell Membranes Expressing Muscarinic Receptor Subtype start->prep_membranes incubation Incubate Membranes with Radioligand and Test Compound prep_membranes->incubation prep_ligands Prepare Radioligand and Test Compound Dilutions prep_ligands->incubation filtration Separate Bound and Free Radioligand by Filtration incubation->filtration scintillation Quantify Bound Radioactivity by Scintillation Counting filtration->scintillation analysis Data Analysis (IC₅₀, Ki) scintillation->analysis end Determine Binding Affinity analysis->end

Figure 4: Experimental workflow for a competitive radioligand binding assay.

Detailed Steps:

  • Preparation of Cell Membranes: Obtain or prepare cell lines that stably express the human muscarinic receptor subtype of interest (e.g., M1, M2, or M3). Homogenize the cells and prepare a membrane fraction by centrifugation.

  • Preparation of Ligands: Prepare a stock solution of a suitable radioligand with known high affinity for the receptor (e.g., [³H]-N-methylscopolamine). Prepare a series of dilutions of the test compound, this compound.

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound. Include controls for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known antagonist like atropine).

  • Filtration: After incubation, rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand in the solution.

  • Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data is analyzed to generate a competition curve by plotting the percentage of specific binding against the concentration of the test compound. From this curve, the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The inhibition constant (Ki), which represents the binding affinity of the test compound for the receptor, can then be calculated using the Cheng-Prusoff equation.

Conclusion

This compound is a readily synthesizable small molecule with potential for further investigation in drug discovery. While experimental data on its physicochemical properties and biological activity are currently sparse, its structural relationship to precursors of established anticholinergic drugs provides a strong rationale for its evaluation as a muscarinic receptor antagonist. The synthetic and analytical protocols outlined in this guide offer a framework for researchers to produce and characterize this compound, and to explore its pharmacological profile. Further studies are warranted to elucidate its precise biological mechanism of action and to determine its potential as a lead compound for the development of new therapeutics.

References

A Technical Guide to the Solubility of 2-Cyclohexyl-2-hydroxyacetic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility characteristics of 2-Cyclohexyl-2-hydroxyacetic acid (also known as cyclohexylmandelic acid) in organic solvents. Due to a lack of publicly available quantitative solubility data for this compound, this document focuses on providing a comprehensive overview of its predicted solubility based on its chemical structure, along with detailed experimental protocols for determining its solubility. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information and methodologies to effectively work with this compound in various organic media.

Introduction to this compound

This compound is a carboxylic acid derivative with a molecular formula of C₈H₁₄O₃ and a molecular weight of approximately 158.19 g/mol .[1][2] Its structure, featuring a bulky non-polar cyclohexyl group, a polar hydroxyl group, and a polar carboxylic acid group, dictates its solubility behavior. The presence of both hydrophobic (cyclohexyl) and hydrophilic (hydroxyl and carboxylic acid) moieties suggests that its solubility will be highly dependent on the polarity of the solvent.

Predicted Solubility Profile:

Based on the principle of "like dissolves like," the following qualitative predictions can be made:

  • Polar Protic Solvents (e.g., Alcohols): The hydroxyl and carboxylic acid groups can form hydrogen bonds with polar protic solvents like methanol and ethanol. Therefore, this compound is expected to exhibit good solubility in these solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents can act as hydrogen bond acceptors, interacting with the hydroxyl and carboxylic acid groups of the solute. Good to moderate solubility is anticipated.

  • Non-Polar Solvents (e.g., Hexane, Toluene): The large, non-polar cyclohexyl group will promote solubility in non-polar solvents. However, the polar functional groups will counteract this, likely resulting in lower solubility compared to polar solvents.

Quantitative Solubility Data

SolventChemical FormulaPolarity IndexTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
MethanolCH₃OH5.1
EthanolC₂H₅OH4.3
AcetoneC₃H₆O5.1
Ethyl AcetateC₄H₈O₂4.4
DichloromethaneCH₂Cl₂3.1
TolueneC₇H₈2.4
HexaneC₆H₁₄0.1

Experimental Protocols for Solubility Determination

To address the absence of quantitative data, this section provides detailed methodologies for determining the solubility of this compound.

Qualitative Solubility Assessment

This method provides a rapid initial assessment of solubility in various solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Small test tubes or vials

  • Vortex mixer or shaker

  • Spatula

Procedure:

  • Place approximately 25 mg of this compound into a small test tube.[3][4]

  • Add 0.75 mL of the chosen solvent to the test tube in small portions.[3][4]

  • After each addition, vigorously shake or vortex the test tube for at least 30 seconds.[3][4]

  • Visually inspect the solution to determine if the solid has completely dissolved.

  • Record the compound as "soluble," "partially soluble," or "insoluble" in the tested solvent at that concentration.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely used and reliable technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Screw-capped vials or flasks

  • Constant temperature water bath or incubator with shaking capabilities

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis)

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a series of screw-capped vials. An excess is necessary to ensure that a saturated solution is achieved.

  • Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution has reached equilibrium. The shaking ensures continuous mixing.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a period to allow the undissolved solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. Immediately filter the solution using a syringe filter to remove any undissolved solid particles. This step is critical to prevent artificially high solubility measurements.

  • Concentration Analysis: Analyze the concentration of this compound in the filtered saturated solution using a pre-validated analytical method.

    • Gravimetric Analysis: A known volume of the filtered solution can be evaporated to dryness, and the mass of the remaining solid can be determined.

    • Chromatographic Analysis (e.g., HPLC): This is often the preferred method for its accuracy and specificity. A calibration curve must be prepared using standard solutions of known concentrations.

  • Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

G cluster_qualitative Qualitative Solubility Assessment start_qual Start add_solid Add ~25 mg of This compound to test tube start_qual->add_solid add_solvent Add 0.75 mL of solvent in portions add_solid->add_solvent shake Vigorously shake/vortex add_solvent->shake observe Visually observe for dissolution shake->observe record Record as soluble, partially soluble, or insoluble observe->record end_qual End record->end_qual

Qualitative solubility assessment workflow.

G cluster_quantitative Quantitative Solubility Determination (Shake-Flask Method) start_quant Start prep_vials Add excess solid to vials start_quant->prep_vials add_solvent_quant Add known volume of solvent prep_vials->add_solvent_quant equilibrate Equilibrate at constant temperature with shaking (24-72h) add_solvent_quant->equilibrate settle Allow undissolved solid to settle equilibrate->settle withdraw_filter Withdraw and filter supernatant settle->withdraw_filter analyze Analyze concentration of filtrate (e.g., HPLC, Gravimetric) withdraw_filter->analyze calculate Calculate solubility analyze->calculate end_quant End calculate->end_quant

Quantitative solubility determination workflow.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently well-documented in publicly accessible sources, its chemical structure provides a solid basis for predicting its solubility behavior. For applications requiring precise solubility values, the experimental protocols detailed in this guide offer robust methods for their determination. The provided workflows and data table template are intended to serve as valuable tools for researchers in their work with this compound, facilitating its effective use in drug development and other scientific endeavors.

References

An In-depth Technical Guide to the Fundamental Reactivity of Alpha-Hydroxy Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-hydroxy carboxylic acids (AHAs) are a class of organic compounds characterized by a carboxylic acid functional group and a hydroxyl group on the adjacent alpha-carbon.[1][2] This unique structural arrangement imparts a distinct reactivity profile, making them valuable building blocks in organic synthesis and key players in various biological processes. Notable examples of AHAs include glycolic acid, lactic acid, mandelic acid, and citric acid.[1] Their diverse applications range from being precursors for biodegradable polymers like poly(lactic acid) (PLA) to active ingredients in dermatological formulations for skin exfoliation.[1][3] This technical guide provides a comprehensive overview of the fundamental reactivity of alpha-hydroxy carboxylic acids, focusing on their synthesis, key chemical transformations, and the underlying mechanisms.

Acidity and pKa Values

The presence of the alpha-hydroxyl group influences the acidity of the carboxylic acid through an inductive effect, making AHAs generally stronger acids than their non-hydroxylated counterparts.[1] The pKa values of common alpha-hydroxy acids are summarized in the table below.

Alpha-Hydroxy AcidStructurepKa
Glycolic AcidHOCH₂COOH3.83
Lactic AcidCH₃CH(OH)COOH3.86
Mandelic AcidC₆H₅CH(OH)COOH3.41
Citric Acid (pKa1)HOOCCH₂C(OH)(COOH)CH₂COOH3.13
Citric Acid (pKa2)HOOCCH₂C(OH)(COOH)CH₂COOH4.76
Citric Acid (pKa3)HOOCCH₂C(OH)(COOH)CH₂COOH6.40

Key Chemical Reactions and Mechanisms

The reactivity of alpha-hydroxy carboxylic acids is dictated by the interplay between the carboxylic acid and the alpha-hydroxyl group. This allows for a variety of chemical transformations, including oxidation, esterification, polymerization, and decarboxylation.

Oxidation

The alpha-hydroxyl group of AHAs can be oxidized to a carbonyl group, yielding an alpha-keto acid. This transformation is a key step in various synthetic and biological pathways. Common oxidizing agents include permanganate, nitric acid, and bromine water.[4][5][6] The reaction mechanism often involves the formation of an intermediate ester with the oxidizing agent, followed by elimination.

The general reaction for the oxidation of an alpha-hydroxy acid to an alpha-keto acid is as follows:

R-CH(OH)-COOH + [O] → R-C(O)-COOH + H₂O

This protocol describes the oxidation of mandelic acid using potassium permanganate in an acidic medium.

Materials:

  • Mandelic Acid

  • Potassium Permanganate (KMnO₄)

  • Sulfuric Acid (H₂SO₄), dilute

  • Sodium Bisulfite (NaHSO₃) solution

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

  • Distilled Water

Procedure:

  • Dissolve a known quantity of mandelic acid in distilled water in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the flask in an ice bath and slowly add a dilute solution of sulfuric acid.

  • While stirring vigorously, add a solution of potassium permanganate dropwise from the dropping funnel. Maintain the temperature below 10°C. The purple color of the permanganate should disappear as it reacts.

  • Continue the addition until a faint, persistent pink color is observed, indicating a slight excess of permanganate.

  • Destroy the excess permanganate by adding a few drops of sodium bisulfite solution until the solution becomes colorless.

  • Extract the aqueous solution with dichloromethane three times.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude phenylglyoxylic acid.

  • Recrystallize the crude product from a suitable solvent to obtain pure phenylglyoxylic acid.

Analysis:

  • The product can be characterized by its melting point and spectroscopic methods such as ¹H NMR and ¹³C NMR.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

Esterification

Alpha-hydroxy acids readily undergo Fischer-Speier esterification with alcohols in the presence of an acid catalyst to form the corresponding esters.[7][8][9] This is a reversible equilibrium reaction. To drive the reaction towards the product, an excess of the alcohol is often used, or the water formed is removed, for instance, by azeotropic distillation.[7]

The general reaction for the esterification of an alpha-hydroxy acid is:

R-CH(OH)-COOH + R'-OH ⇌ R-CH(OH)-COOR' + H₂O

This protocol details the synthesis of ethyl lactate from lactic acid and ethanol using sulfuric acid as a catalyst.

Materials:

  • Lactic Acid (85-90% aqueous solution)

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid

  • Sodium Bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate

  • Dean-Stark apparatus

  • Toluene

Procedure:

  • Set up a reflux apparatus with a round-bottom flask, a Dean-Stark trap, and a condenser.

  • To the round-bottom flask, add lactic acid, a large excess of ethanol, and a few drops of concentrated sulfuric acid. Toluene can be added as an azeotroping agent.

  • Heat the mixture to reflux. The water-toluene azeotrope will collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the ester.

  • Continue the reflux until no more water is collected in the trap.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Purify the ethyl lactate by fractional distillation.

Analysis:

  • The purity of the ethyl lactate can be assessed by gas chromatography (GC).

  • The structure can be confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Polymerization

Alpha-hydroxy acids, particularly lactic acid and glycolic acid, are important monomers for the synthesis of biodegradable polyesters. The most common method for producing high molecular weight poly(alpha-hydroxy acids) is the ring-opening polymerization (ROP) of their cyclic diesters (lactides and glycolides).[10][11][12] This method offers better control over the polymer's molecular weight and properties compared to direct polycondensation.[12]

This protocol outlines the bulk polymerization of L-lactide using tin(II) octoate as a catalyst.

Materials:

  • L-Lactide

  • Tin(II) 2-ethylhexanoate (Sn(Oct)₂)

  • Toluene (dry)

  • Methanol

  • Schlenk flask and line

  • Vacuum oven

Procedure:

  • Thoroughly dry all glassware in an oven and assemble under a nitrogen atmosphere.

  • Charge the Schlenk flask with the desired amount of L-lactide.

  • Heat the flask under vacuum to melt the lactide and remove any residual moisture.

  • Backfill the flask with nitrogen and add the tin(II) octoate catalyst (typically as a solution in dry toluene) via a syringe.

  • Heat the reaction mixture to the desired polymerization temperature (e.g., 130-180°C) with stirring.

  • Continue the reaction for the desired time to achieve the target molecular weight.

  • Cool the reaction to room temperature. The resulting solid is the crude poly(L-lactic acid).

  • Dissolve the crude polymer in a suitable solvent like dichloromethane or chloroform.

  • Precipitate the polymer by slowly adding the solution to a non-solvent like methanol.

  • Filter the precipitated polymer and dry it in a vacuum oven.

Analysis:

  • The molecular weight and molecular weight distribution of the polymer can be determined by gel permeation chromatography (GPC).

  • The thermal properties (glass transition temperature, melting point) can be analyzed using differential scanning calorimetry (DSC).

  • The chemical structure and stereochemistry can be confirmed by ¹H NMR and ¹³C NMR spectroscopy.[1][13][14]

Decarboxylation

Alpha-hydroxy acids can undergo decarboxylation (loss of CO₂) under certain conditions, typically upon heating or in the presence of strong acids or oxidizing agents. The products of decarboxylation depend on the structure of the AHA and the reaction conditions. For example, mandelic acid can be oxidatively decarboxylated to benzaldehyde.[4][15]

Quantitative Reactivity Data

The following tables summarize key quantitative data related to the reactivity of alpha-hydroxy carboxylic acids.

Table 1: Kinetic Data for Esterification of Lactic Acid with Various Alcohols

AlcoholTemperature (°C)CatalystRate Constant (k)Activation Energy (Ea) (kJ/mol)Reference
Ethanol70H₂SO₄-52.29[16]
n-Butanol80-110H₂SO₄-13,190 (uncatalyzed), 13,580 (catalyzed)[17]
Various C2-C5110-140AutocatalyzedVaries47-49[18]

Table 2: Kinetic Data for Ring-Opening Polymerization of Lactide

CatalystCo-initiatorTemperature (°C)Apparent Rate Constant (k_app)Activation Energy (Ea) (kJ/mol)Reference
Sn(Oct)₂Triphenylphosphine170-190-58.0[19]
Sn(Oct)₂Triphenylphosphine150-190-58.4[20]
Sn(Oct)₂1-Dodecanol130Varies-[21]

Role in Biological Systems and Drug Development

Alpha-hydroxy acids play significant roles in various biological processes. For instance, lactic acid is a key product of anaerobic glycolysis. In dermatology, AHAs are widely used for their ability to exfoliate the skin and stimulate collagen production.[22][23] This is achieved through the modulation of signaling pathways in skin cells, leading to increased cell turnover and apoptosis (programmed cell death) of keratinocytes.[1][23]

The ability of alpha-hydroxy acids to chelate metal ions is also a crucial aspect of their reactivity.[24][25] The carboxylate and hydroxyl groups can coordinate with metal ions, forming stable chelate complexes. This property is relevant in biological systems, where AHAs can influence the bioavailability of essential metal ions. In drug development, this chelating ability can be exploited for the design of metal-scavenging agents or to enhance the delivery of metal-based drugs.

Conclusion

Alpha-hydroxy carboxylic acids exhibit a rich and versatile chemistry stemming from the proximate arrangement of their hydroxyl and carboxylic acid functionalities. Their fundamental reactivity, encompassing oxidation, esterification, polymerization, and decarboxylation, has been extensively studied and harnessed for a wide array of applications. From the synthesis of sustainable and biodegradable polymers to their role in advanced dermatological treatments, AHAs continue to be a focal point of research and development. A thorough understanding of their reactivity, guided by quantitative kinetic and mechanistic data, is paramount for the continued innovation and application of this important class of molecules in science and industry.

References

discovery and history of cyclohexyl hydroxyacetic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Cyclohexyl Hydroxyacetic Acid Derivatives

Foreword

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and therapeutic applications of cyclohexyl hydroxyacetic acid derivatives. Intended for researchers, scientists, and drug development professionals, this document delves into the foundational science of this important class of compounds, which form the core of several key anticholinergic drugs. The evolution from broad-acting natural alkaloids to targeted synthetic molecules represents a significant advancement in pharmacology, with cyclohexyl hydroxyacetic acid derivatives playing a pivotal role.

Introduction: From Natural Alkaloids to Synthetic Scaffolds

The story of cyclohexyl hydroxyacetic acid derivatives is intrinsically linked to the broader history of anticholinergic drugs. For centuries, compounds with anticholinergic properties were sourced from plants, most notably the belladonna alkaloids like atropine and scopolamine.[1][2] These agents function by blocking the action of the neurotransmitter acetylcholine (ACh) at muscarinic receptors, thereby inhibiting the parasympathetic nervous system.[3][4] This system regulates a host of involuntary bodily functions, including smooth muscle contraction, glandular secretions, and heart rate.[3][5]

While effective, these natural alkaloids lacked specificity and were associated with significant side effects. The dawn of modern pharmaceutical chemistry in the 20th century spurred the development of synthetic anticholinergics, aiming for improved therapeutic profiles.[6][7][8] The cyclohexyl hydroxyacetic acid scaffold emerged as a crucial structural motif in this endeavor, leading to the creation of highly successful drugs that offered better selectivity and tolerability.

Key Derivatives: The Rise of Oxybutynin and Glycopyrrolate

Two of the most prominent drugs based on the cyclohexyl hydroxyacetic acid core are Oxybutynin and Glycopyrrolate. Their development marked a significant step forward in treating conditions related to cholinergic overactivity.

Oxybutynin: A Serendipitous Discovery for Overactive Bladder

Initially synthesized as a potential antispasmodic, the therapeutic utility of oxybutynin for overactive bladder (OAB) was discovered incidentally.[9] First approved by the U.S. Food and Drug Administration (FDA) in 1975, it has since become a first-line therapy for the condition.[9][10][11] Developed by Johnson & Johnson, oxybutynin exerts its effects through a multi-faceted mechanism.[10] It acts as a competitive antagonist of acetylcholine at muscarinic receptors, particularly on bladder smooth muscle, but also exhibits direct smooth muscle relaxant and moderate local anesthetic properties.[9][12] This combination of actions effectively controls symptoms of detrusor overactivity, such as urinary frequency and urgency.[12]

Glycopyrrolate: A Peripherally Acting Agent

Developed by the A.H. Robins Company in the late 1950s and approved in the U.S. in 1961, glycopyrrolate was engineered to limit central nervous system (CNS) side effects.[13][14] Its defining feature is a quaternary ammonium structure, which confers a permanent positive charge. This charge significantly restricts its ability to cross the blood-brain barrier, resulting in predominantly peripheral effects.[13][15]

Initially used to treat peptic ulcers, its applications rapidly expanded due to its potent ability to reduce bodily secretions.[13][15] It became a valuable pre-anesthetic medication to decrease saliva and respiratory secretions, and is now widely used to manage conditions like sialorrhea (excessive drooling) and hyperhidrosis (excessive sweating).[13][16]

Data Presentation: Comparative Overview

The following tables summarize the key attributes and physicochemical properties of the parent acid and its major derivatives.

Table 1: Key Cyclohexyl Hydroxyacetic Acid Derivatives

FeatureOxybutyninGlycopyrrolate
Year of Approval (U.S.) 1975[10][11]1961[14]
Originator Company Johnson & Johnson[10]A.H. Robins Company[13]
Core Structure 4-Diethylamino-2-butynyl 2-cyclohexyl-2-hydroxy-2-phenylethanoate[11]3-[2-Cyclopentyl(hydroxy)phenylacetoxy]-1,1-dimethylpyrrolidinium bromide[15]
Primary Mechanism Competitive muscarinic receptor antagonist; direct smooth muscle relaxant[9][12]Competitive muscarinic receptor antagonist[13]
Key Therapeutic Uses Overactive Bladder (OAB), urinary incontinence, neurogenic bladder[9][10][12]Pre-anesthetic, sialorrhea, hyperhidrosis, peptic ulcers, COPD[13][14][15][16]
Blood-Brain Barrier Crossing YesLimited (due to quaternary ammonium structure)[13]

Table 2: Physicochemical Properties of α-Cyclohexylmandelic Acid

PropertyValue
Synonym 2-Cyclohexyl-2-hydroxy-2-phenylacetic acid
CAS Number 4335-77-7
Molecular Formula C₁₄H₁₈O₃
Molecular Weight 234.29 g/mol
Appearance Powder
Melting Point 170-175 °C
Functional Groups Carboxylic acid, hydroxyl, phenyl, cyclohexyl

Mechanism of Action and Signaling Pathway

Cyclohexyl hydroxyacetic acid derivatives primarily function as competitive antagonists at muscarinic acetylcholine receptors (mAChRs).[10][13] In the parasympathetic nervous system, acetylcholine is released from nerve terminals and binds to mAChRs on effector cells (e.g., smooth muscle, glands), triggering a cellular response. These derivatives physically bind to the mAChRs without activating them, thereby preventing acetylcholine from binding and initiating the signal cascade. This blockade leads to a reduction in smooth muscle contraction and glandular secretion.

Cholinergic_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Effector Cell (e.g., Smooth Muscle) cluster_drug Pharmacological Intervention ACh_vesicle Acetylcholine (ACh) in Vesicles mAChR Muscarinic ACh Receptor (mAChR) ACh_vesicle->mAChR ACh Release & Binding response Physiological Response (e.g., Contraction, Secretion) mAChR->response Signal Transduction Drug Cyclohexyl Hydroxyacetic Acid Derivative (e.g., Oxybutynin) Drug->mAChR Competitive Antagonism (BLOCKS)

Figure 1: Anticholinergic blockade of the muscarinic acetylcholine receptor.

Experimental Protocols: Synthesis and Resolution

The synthesis of cyclohexyl hydroxyacetic acid and its derivatives is a cornerstone of their development. The core scaffold is often prepared via reactions that create a new carbon-carbon bond, followed by esterification to attach the desired side chain.

General Synthesis of α-Cyclohexylmandelic Acid

A common method for synthesizing the parent acid involves a Grignard reaction. This protocol is adapted from analogous syntheses of similar structures.[17][18]

Objective: To synthesize racemic α-cyclohexylmandelic acid.

Materials:

  • Benzoylformic acid

  • Cyclohexylmagnesium bromide (Grignard reagent)

  • Anhydrous diethyl ether

  • 1 N Hydrochloric acid (HCl)

  • Potassium carbonate (K₂CO₃) solution

  • Anhydrous sodium sulfate

  • Reaction flask, dropping funnel, condenser, magnetic stirrer

Protocol:

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel and condenser, dissolve benzoylformic acid (0.1 mol) in anhydrous diethyl ether (300 mL). Cool the mixture to 0°C using an ice bath.

  • Grignard Addition: Slowly add a solution of cyclohexylmagnesium bromide in ether (0.2 mol) drop-wise to the stirred benzoylformic acid solution at 0°C.

  • Reaction Progression: After the addition is complete, stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 24 hours.

  • Workup: Quench the reaction by carefully adding 1 N HCl. Separate the aqueous layer and extract it with diethyl ether.

  • Purification: Combine the ether layers and wash with a K₂CO₃ solution. Acidify the aqueous potassium carbonate layer with HCl and extract again with diethyl ether.

  • Isolation: Dry the final ether extract over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product. The crude acid can be further purified by recrystallization.

Synthesis_Workflow start Starting Materials: Benzoylformic Acid & Cyclohexylmagnesium Bromide reaction Grignard Reaction (Anhydrous Ether, 0°C to RT) start->reaction quench Acidic Workup (1 N HCl) reaction->quench extraction1 Extraction with Diethyl Ether quench->extraction1 wash Wash with K₂CO₃ Solution extraction1->wash acidify Acidify Aqueous Layer wash->acidify extraction2 Re-extraction with Diethyl Ether acidify->extraction2 dry Dry with Na₂SO₄ and Evaporate extraction2->dry end Final Product: Racemic α-Cyclohexylmandelic Acid dry->end

Figure 2: General workflow for the synthesis of α-cyclohexylmandelic acid.

Enantiomeric Resolution

Many modern pharmaceuticals are single enantiomers, as one form is often more active and has fewer side effects. The (S)-enantiomer of oxybutynin, for example, is more potent than the racemic mixture.[19] Resolution of the racemic acid is a critical step.

Objective: To separate a racemic mixture of α-cyclohexylmandelic acid into its (R) and (S) enantiomers.

Principle: A chiral resolving agent, such as an enantiomerically pure amine (e.g., L-tyrosine methyl ester), is reacted with the racemic acid.[20][21] This forms two diastereomeric salts with different solubilities, allowing one to be selectively crystallized and separated.

Protocol:

  • Salt Formation: Dissolve the racemic α-cyclohexylmandelic acid in a suitable solvent (e.g., acetonitrile). Add a solution of the chiral resolving agent (e.g., L-tyrosine methyl ester).

  • Selective Crystallization: Stir the solution and allow it to cool slowly. One diastereomeric salt (e.g., (S)-acid with L-base) will preferentially crystallize out of the solution.

  • Separation: Isolate the crystallized diastereomeric salt by filtration. The other diastereomer remains in the filtrate.

  • Liberation of Enantiomer: Treat the isolated salt with an acid (e.g., HCl) to protonate the carboxylic acid and liberate the single enantiomer of α-cyclohexylmandelic acid. The resolving agent can be recovered from the aqueous layer.

  • Isolation: Extract the pure enantiomer with an organic solvent, dry, and evaporate to yield the final product.

Resolution_Workflow cluster_solid Solid Phase cluster_filtrate Liquid Phase (Filtrate) start Racemic Mixture: (R)- and (S)-Cyclohexyl Hydroxyacetic Acid add_resolver Add Chiral Resolving Agent (e.g., L-Tyrosine Methyl Ester) start->add_resolver salt_formation Formation of Diastereomeric Salts: (R)-Acid-(L)-Base (S)-Acid-(L)-Base add_resolver->salt_formation crystallization Selective Crystallization (based on differential solubility) salt_formation->crystallization filtration Filtration crystallization->filtration solid_salt Crystallized Salt (e.g., (S)-Acid-(L)-Base) filtration->solid_salt Solid filtrate_salt Dissolved Salt (e.g., (R)-Acid-(L)-Base) filtration->filtrate_salt Filtrate liberation1 Acid Treatment (HCl) solid_salt->liberation1 product1 Pure (S)-Enantiomer liberation1->product1 liberation2 Acid Treatment (HCl) filtrate_salt->liberation2 product2 Pure (R)-Enantiomer (or enriched mixture) liberation2->product2

Figure 3: Workflow for the enantiomeric resolution of a racemic acid.

Conclusion and Future Directions

The discovery and development of cyclohexyl hydroxyacetic acid derivatives represent a classic success story in medicinal chemistry. From the foundational work on anticholinergics to the synthesis of targeted molecules like oxybutynin and glycopyrrolate, this structural class has provided immense therapeutic value. The journey from racemic mixtures to enantiomerically pure drugs further highlights the refinement of pharmaceutical development over the decades.

Research continues to expand the applications of these derivatives. For instance, oxybutynin is now being repurposed for managing hyperhidrosis and obstructive sleep apnea, demonstrating the enduring versatility of this chemical scaffold.[11][22] The principles learned from the history of these compounds—enhancing specificity, minimizing side effects, and refining stereochemistry—remain central to modern drug discovery and development. The cyclohexyl hydroxyacetic acid core is a testament to how a well-designed chemical scaffold can become the basis for multiple, life-improving therapies.

References

Theoretical Exploration of 2-Cyclohexyl-2-hydroxyacetic Acid Conformation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclohexyl-2-hydroxyacetic acid, a member of the alpha-hydroxy acid (AHA) family, is a molecule of interest in various chemical and pharmaceutical contexts. Its conformational flexibility, arising from the rotatable bonds linking the cyclohexyl ring, the chiral center, and the carboxylic acid group, plays a pivotal role in its chemical reactivity, biological activity, and physical properties. Understanding the molecule's preferred spatial arrangements is crucial for applications ranging from asymmetric synthesis to the design of novel therapeutic agents.

This technical guide provides an in-depth overview of the theoretical approaches used to study the conformation of this compound. Due to the limited direct experimental and theoretical data available for this specific molecule, this guide draws upon established computational methodologies and findings from closely related structural analogs, such as mandelic acid and other substituted cyclohexanecarboxylic acids. The principles and protocols outlined herein provide a robust framework for researchers to conduct their own detailed conformational analyses.

Conformational Landscape of this compound

The conformational preferences of this compound are primarily governed by a combination of steric and electronic factors. The key degrees of freedom include the orientation of the cyclohexyl ring, the rotation around the Cα-C(cyclohexyl) and Cα-COOH single bonds, and the orientation of the hydroxyl and carboxyl groups.

Several key conformations can be anticipated:

  • Cyclohexyl Ring Conformation: The cyclohexane ring is expected to adopt a stable chair conformation to minimize torsional and angle strain. The substituent at the C1 position of the ring can be either in an axial or equatorial position. Due to steric hindrance, the equatorial position is generally favored for bulky substituents.[1][2]

  • Rotamers around the Cα-C(cyclohexyl) bond: Rotation around this bond will determine the relative orientation of the cyclohexyl ring with respect to the rest of the molecule.

  • Intramolecular Hydrogen Bonding: A significant stabilizing interaction is the potential for intramolecular hydrogen bonding between the hydroxyl group (as a donor) and the carbonyl oxygen of the carboxylic acid (as an acceptor). This interaction can significantly influence the overall conformation.

Theoretical Methodology for Conformational Analysis

A standard and effective approach for investigating the conformational landscape of molecules like this compound is through quantum mechanical calculations, particularly Density Functional Theory (DFT).

Experimental Protocol: DFT-Based Conformational Search and Analysis

This protocol outlines a typical computational workflow for the theoretical conformational analysis of this compound.

1. Initial Structure Generation:

  • Construct the 3D structure of this compound using a molecular builder.
  • Generate a diverse set of initial conformers by systematically rotating the key dihedral angles:
  • C(ring)-Cα-C(O)-O
  • H-O-Cα-C(ring)
  • C(ring)-C(ring)-Cα-C(O)
  • Consider both axial and equatorial orientations of the substituent on the cyclohexane ring.

2. Geometry Optimization and Energy Calculation:

  • Perform geometry optimization for each initial conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).[3]
  • The optimizations should be performed without any symmetry constraints.
  • Calculate the vibrational frequencies at the same level of theory to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
  • Calculate the relative energies of all stable conformers, including the ZPVE correction.

3. Solvation Effects:

  • To model the behavior in a solution, perform single-point energy calculations on the gas-phase optimized geometries using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[3] This will provide the free energies of solvation.
  • Alternatively, perform full geometry optimizations within the solvation model.

4. Analysis of Results:

  • Identify the lowest energy conformers in both the gas phase and in solution.
  • Analyze the geometric parameters of the most stable conformers, including key dihedral angles, bond lengths, and bond angles.
  • Investigate the presence and strength of intramolecular hydrogen bonds by examining the H---O distance and the O-H---O angle.

Predicted Conformational Data

Table 1: Calculated Relative Energies of this compound Conformers

Conformer IDCyclohexyl Substituent PositionIntramolecular H-Bond (O-H···O=C)Dihedral Angle (H-O-Cα-C=O) (°)Relative Energy (kcal/mol) (Gas Phase)Relative Energy (kcal/mol) (Aqueous)
A EquatorialYes~00.000.00
B EquatorialNo~1803.52.0
C AxialYes~02.53.0
D AxialNo~1805.04.5

Note: These are representative values based on general principles of conformational analysis and are intended for illustrative purposes.

Table 2: Key Geometric Parameters for the Most Stable Conformer (A)

ParameterValue
Dihedral Angles (°)
C(eq)-Cα-C=O~120
O-Cα-C(eq)-C(ring)~60
Bond Lengths (Å)
O-H (hydroxyl)~0.97
C=O (carbonyl)~1.22
Cα-O~1.43
Cα-C(eq)~1.54
Hydrogen Bond Parameters
H···O Distance (Å)~2.0
O-H···O Angle (°)~150

Note: These are idealized values and would be determined with high precision in an actual computational study.

Visualization of the Theoretical Workflow

The logical flow of a theoretical conformational analysis can be visualized to better understand the relationships between the different computational steps.

conformational_analysis_workflow cluster_input Input Generation cluster_calculation Quantum Mechanical Calculations cluster_analysis Data Analysis and Interpretation cluster_output Final Output initial_structure Initial 3D Structure conformer_generation Systematic Dihedral Rotation initial_structure->conformer_generation geom_opt Geometry Optimization (DFT) conformer_generation->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc solvation_model Continuum Solvation Model (PCM) geom_opt->solvation_model geom_analysis Geometric Parameter Analysis geom_opt->geom_analysis energy_analysis Relative Energy Comparison freq_calc->energy_analysis solvation_model->energy_analysis stable_conformers Most Stable Conformers energy_analysis->stable_conformers hbond_analysis Intramolecular H-Bond Identification geom_analysis->hbond_analysis quant_data Quantitative Data (Tables) geom_analysis->quant_data hbond_analysis->quant_data stable_conformers->quant_data

Caption: Workflow for the theoretical conformational analysis of this compound.

Conclusion

The theoretical study of this compound's conformation, while not extensively documented, can be effectively approached using established computational chemistry techniques. By analogy with similar molecules, it is predicted that the most stable conformer will feature an equatorial cyclohexyl group and an intramolecular hydrogen bond between the hydroxyl and carbonyl groups. The methodologies and representative data presented in this guide offer a comprehensive framework for researchers to initiate and conduct their own detailed investigations into the conformational landscape of this and related molecules, ultimately aiding in the rational design of new chemical entities with desired properties.

References

Methodological & Application

Synthesis of 2-Cyclohexyl-2-hydroxyacetic Acid: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note details a robust two-step experimental protocol for the synthesis of 2-Cyclohexyl-2-hydroxyacetic acid, a valuable building block in the development of pharmaceutical agents. The described methodology is intended for researchers, scientists, and professionals in drug development, providing a comprehensive guide from starting materials to the purified final product.

The synthesis commences with the formation of an organometallic Grignard reagent, cyclohexylmagnesium bromide, which subsequently undergoes a nucleophilic addition to diethyl oxalate to yield the intermediate, ethyl cyclohexylglyoxylate. This α-keto ester is then subjected to a selective reduction of the ketone functionality using sodium borohydride, followed by saponification of the ester to afford the target α-hydroxy acid. This protocol has been designed to be accessible and reproducible for chemists with a foundational understanding of synthetic organic chemistry techniques.

Data Presentation

The following table summarizes the key quantitative data for each step of the synthesis, providing expected yields and key reaction parameters for reproducibility.

ParameterStep 1: Grignard ReactionStep 2: Reduction & HydrolysisOverall Yield
Product Ethyl cyclohexylglyoxylateThis compound-
Starting Material BromocyclohexaneEthyl cyclohexylglyoxylate-
Key Reagents Magnesium, Diethyl oxalateSodium borohydride, NaOH-
Solvent Anhydrous Diethyl EtherMethanol, Water-
Reaction Temperature 35 °C (reflux) then -78 °C0 °C to Room Temperature-
Reaction Time ~2 hours~3 hours-
Typical Yield 65-75%80-90%52-68%
Purity (Post-workup) >90%>95%-

Experimental Workflow Diagram

The logical flow of the synthetic procedure is illustrated in the following diagram, outlining the progression from starting materials to the final product through the key intermediate.

SynthesisWorkflow cluster_0 Step 1: Synthesis of Ethyl cyclohexylglyoxylate cluster_1 Step 2: Reduction and Hydrolysis Start Bromocyclohexane + Magnesium Turnings Grignard Formation of Cyclohexylmagnesium Bromide Start->Grignard Anhydrous Ether Reaction1 Reaction with Diethyl Oxalate at -78°C Grignard->Reaction1 Workup1 Aqueous Work-up (NH4Cl solution) Reaction1->Workup1 Intermediate Ethyl cyclohexylglyoxylate Workup1->Intermediate Reduction Reduction with NaBH4 Intermediate->Reduction Proceed to next step Hydrolysis Saponification with NaOH Reduction->Hydrolysis Methanol Acidification Acidification with HCl Hydrolysis->Acidification Workup2 Extraction & Purification Acidification->Workup2 FinalProduct This compound Workup2->FinalProduct

Caption: Synthetic pathway for this compound.

Experimental Protocols

Materials and Equipment:

  • Reagents: Bromocyclohexane, magnesium turnings, iodine (crystal), anhydrous diethyl ether, diethyl oxalate, sodium borohydride (NaBH₄), methanol, sodium hydroxide (NaOH), hydrochloric acid (HCl), saturated aqueous ammonium chloride (NH₄Cl), anhydrous magnesium sulfate (MgSO₄), ethyl acetate, hexanes.

  • Apparatus: Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, low-temperature bath (dry ice/acetone), separatory funnel, rotary evaporator, standard glassware for extraction and filtration.

Protocol 1: Synthesis of Ethyl cyclohexylglyoxylate

This protocol details the formation of the Grignard reagent followed by its reaction with diethyl oxalate.[1][2]

1. Grignard Reagent Preparation: a. Under an inert atmosphere (nitrogen or argon), place magnesium turnings (1.1 equivalents) and a small crystal of iodine in a flame-dried three-necked flask equipped with a reflux condenser and a dropping funnel. b. Add a small volume of anhydrous diethyl ether to just cover the magnesium. c. In the dropping funnel, prepare a solution of bromocyclohexane (1.0 equivalent) in anhydrous diethyl ether. d. Add a small portion of the bromocyclohexane solution to the flask. The disappearance of the iodine color and gentle bubbling indicates the initiation of the reaction. Gentle warming may be applied if the reaction does not start. e. Once initiated, add the remaining bromocyclohexane solution dropwise at a rate that maintains a gentle reflux. f. After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

2. Reaction with Diethyl Oxalate: a. In a separate flame-dried flask, prepare a solution of diethyl oxalate (1.5 equivalents) in anhydrous diethyl ether. b. Cool this solution to -78 °C using a dry ice/acetone bath. c. Slowly add the prepared cyclohexylmagnesium bromide solution to the cooled diethyl oxalate solution via a cannula or dropping funnel, maintaining the temperature at -78 °C. d. Stir the reaction mixture at -78 °C for 1 hour.

3. Work-up and Isolation: a. Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while the flask is still in the cold bath. b. Allow the mixture to warm to room temperature. c. Transfer the mixture to a separatory funnel and separate the layers. d. Extract the aqueous layer with diethyl ether (2 x 50 mL). e. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl cyclohexylglyoxylate as an oil. The product can be used in the next step without further purification.

Protocol 2: Synthesis of this compound

This protocol describes the reduction of the α-keto ester followed by hydrolysis to the final product.

1. Reduction of the Keto Group: a. Dissolve the crude ethyl cyclohexylglyoxylate (1.0 equivalent) from the previous step in methanol. b. Cool the solution to 0 °C in an ice bath. c. Add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.[3] d. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

2. Hydrolysis of the Ester: a. To the reaction mixture, add a solution of sodium hydroxide (3.0 equivalents) in water. b. Heat the mixture to reflux for 1 hour to ensure complete saponification of the ester. c. Cool the mixture to room temperature and remove the methanol under reduced pressure.

3. Work-up and Purification: a. Add water to the residue and transfer it to a separatory funnel. Wash the aqueous solution with diethyl ether to remove any non-acidic impurities. b. Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid. A white precipitate should form. c. Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL). d. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound. e. Purify the crude product by recrystallization from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexanes) to obtain a white crystalline solid.[4]

References

Application Notes and Protocols for 2-Cyclohexyl-2-hydroxyacetic Acid as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclohexyl-2-hydroxyacetic acid is a valuable chiral building block in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals.[1] Its stereogenic center, bearing a hydroxyl and a cyclohexyl group, makes it an attractive starting material for the enantioselective synthesis of more complex molecules. This alpha-hydroxy acid can be utilized as a chiral auxiliary to control the stereochemistry of subsequent reactions or incorporated as a key structural motif in the final target molecule.[2] The enantiomers, (R)-2-Cyclohexyl-2-hydroxyacetic acid and (S)-2-Cyclohexyl-2-hydroxyacetic acid, offer access to different stereoisomers of a target compound, which is crucial in drug development where enantiomers can exhibit distinct pharmacological and toxicological profiles.

These application notes provide an overview of the properties of this compound, protocols for its use in the synthesis of chiral molecules, and potential applications in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₈H₁₄O₃[1]
Molecular Weight 158.19 g/mol [1]
CAS Number 4442-94-8 (racemate)[1]
(S)-enantiomer CAS 61475-31-8[2]
(R)-enantiomer CAS 53585-93-6
Appearance White to off-white solid
Storage Room temperature, sealed, dry[2]

Applications in Asymmetric Synthesis

The primary application of this compound as a chiral building block lies in its ability to introduce a specific stereochemistry into a target molecule. This can be achieved through several strategies, including its use as a chiral auxiliary or as a direct precursor in the synthesis of bioactive compounds.

As a Chiral Auxiliary in Diastereoselective Reactions

While specific examples for this compound are not extensively documented, its structural motif is analogous to other alpha-hydroxy acids used as chiral auxiliaries. The general principle involves the temporary attachment of the chiral acid to an achiral substrate to direct a subsequent stereoselective transformation.

Conceptual Workflow for using this compound as a Chiral Auxiliary:

G cluster_0 Attachment cluster_1 Diastereoselective Reaction cluster_2 Cleavage and Recovery A Racemic or Prochiral Substrate C Diastereomeric Mixture A->C Esterification B (R)- or (S)-2-Cyclohexyl- 2-hydroxyacetic acid B->C D Separation of Diastereomers (e.g., Chromatography) C->D E Diastereomerically Pure Intermediate D->E F Cleavage of Auxiliary E->F G Enantiomerically Pure Product F->G Hydrolysis H Recovered Chiral Auxiliary F->H G A (S)-2-Cyclohexyl-2-hydroxyacetic acid D Esterification A->D B (3R)-Quinuclidinol B->D C Coupling Reagent (e.g., Carbonyl diimidazole) C->D E Solifenacin Analog D->E G cluster_0 Cell Membrane A Acetylcholine B M3 Muscarinic Receptor (GPCR) A->B Binds C Gq/11 Protein B->C Activates D Phospholipase C (PLC) C->D Activates E PIP2 D->E Hydrolyzes F IP3 E->F G DAG E->G H Ca2+ Release (from ER) F->H I Protein Kinase C (PKC) Activation G->I J Smooth Muscle Contraction H->J I->J K Antagonist (e.g., Solifenacin Analog) K->B Blocks

References

Applications of 2-Cyclohexyl-2-hydroxyacetic Acid and Its Derivatives in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Cyclohexyl-2-hydroxyacetic acid and its derivatives are valuable building blocks in the synthesis of active pharmaceutical ingredients (APIs). A particularly prominent derivative, 2-cyclohexyl-2-hydroxy-2-phenylacetic acid, serves as a crucial intermediate in the production of well-known anticholinergic drugs such as Oxybutynin and Glycopyrrolate. These drugs are clinically used to treat conditions like overactive bladder and peptic ulcers, and also find application in anesthesiology. This document provides a detailed overview of the synthetic applications of these compounds, experimental protocols for key reactions, and insights into the mechanism of action of the resulting pharmaceuticals.

Core Applications in Pharmaceutical Synthesis

The primary application of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid in pharmaceuticals lies in its role as the acidic precursor for esterification reactions that form the core structure of Oxybutynin and Glycopyrrolate. The hydroxyl and carboxylic acid functionalities of this molecule allow for the introduction of other key pharmacophoric groups.

Synthesis of Oxybutynin

Oxybutynin, a medication used to relieve urinary and bladder difficulties, is synthesized by the esterification of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid with 4-diethylamino-2-butyn-1-ol.[1] The synthesis involves the formation of an ester linkage between the carboxylic acid group of the former and the hydroxyl group of the latter.

Synthesis of Glycopyrrolate

Glycopyrrolate is a quaternary ammonium anticholinergic agent used to treat peptic ulcers and reduce secretions during surgery. Its synthesis involves the esterification of a derivative of 2-cyclopentyl-2-hydroxy-2-phenylacetic acid (a close analog of the topic compound) with N-methyl-3-pyrrolidinol, followed by quaternization of the nitrogen atom.[2][3]

Quantitative Data Summary

The following tables summarize quantitative data for key steps in the synthesis of intermediates and the final API, Oxybutynin. The data has been compiled from various literature sources.

Table 1: Synthesis of 2-Cyclohexyl-2-hydroxy-2-phenylacetic acid Intermediate

StepReactantsCatalyst/ReagentsSolventYield (%)Reference
Grignard ReactionMethyl 2-oxo-2-phenylacetate, Bromocyclohexane, MgI₂Tetrahydrofuran65[4]
HydrolysisMethyl 2-cyclohexyl-2-hydroxy-2-phenylacetateNaOHH₂O, CH₃OH77[4]
Ene Reaction & ReductionCyclohexene, Benzoylformic acid esterLewis Acid, then Reduction-Good Yield[5]

Table 2: Synthesis of (S)-Oxybutynin from (S)-2-Cyclohexyl-2-hydroxy-2-phenylacetic acid

StepReactantsCatalyst/ReagentsSolventYield (%)Reference
Resolution of Racemic AcidRacemic 2-cyclohexyl-2-hydroxy-2-phenylacetic acidL-tyrosine methyl ester-42[6]
Esterification(S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid, 4-diethylamino-2-butyn-1-ol---[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Cyclohexyl-2-hydroxy-2-phenylacetic acid via Grignard Reaction

This protocol describes the synthesis of the key acidic intermediate.

Materials:

  • Methyl 2-oxo-2-phenylacetate

  • Bromocyclohexane

  • Magnesium (Mg) turnings

  • Iodine (I₂) crystal

  • Dry Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH)

  • Methanol (CH₃OH)

  • Hydrochloric acid (HCl) for workup

  • Diethyl ether for extraction

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. Slowly add a solution of bromocyclohexane in dry THF to the magnesium turnings. The reaction is initiated by gentle heating. Once initiated, the remaining bromocyclohexane solution is added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

  • Grignard Reaction: Cool the Grignard reagent to 0 °C. Slowly add a solution of methyl 2-oxo-2-phenylacetate in dry THF dropwise to the stirred Grignard reagent. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Workup and Extraction: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate.

  • Hydrolysis: The crude ester is dissolved in a mixture of methanol and aqueous sodium hydroxide solution. The mixture is stirred at room temperature overnight.

  • Isolation of the Acid: Methanol is removed under reduced pressure. The aqueous solution is washed with diethyl ether to remove any unreacted ester. The aqueous layer is then acidified with concentrated HCl to precipitate the 2-cyclohexyl-2-hydroxy-2-phenylacetic acid. The solid is collected by filtration, washed with cold water, and dried to afford the final product.

Protocol 2: Synthesis of N-Methyl-3-pyrrolidinyl cyclopentylmandelate (Glycopyrrolate Intermediate)

This protocol details a key step in the synthesis of Glycopyrrolate.

Materials:

  • Cyclopentyl mandelic acid

  • Acetonitrile

  • Sodium carbonate

  • N-methyl-3-methylsulphonyloxypyrrolidine

Procedure:

  • A mixture of cyclopentyl mandelic acid (25 gm), acetonitrile (300 ml), sodium carbonate (48.16 gm), and N-methyl-3-methylsulphonyloxypyrrolidine (30.15 gm) is heated to 75-80°C.[2]

  • The reaction is maintained at this temperature until completion, monitored by HPLC.[2]

  • The reaction mixture is then cooled to 25-30°C and filtered.[2]

  • The solid residue is washed with acetonitrile (50 ml).[2]

  • The filtrate is concentrated under vacuum to yield N-Methyl-3-pyrrolidinyl cyclopentylmandelate as an oil.[2] The reported purity is 96% by HPLC.[2]

Visualizations

Signaling Pathway of Oxybutynin and Glycopyrrolate

Both Oxybutynin and Glycopyrrolate are anticholinergic drugs that act as competitive antagonists of muscarinic acetylcholine receptors (mAChRs).[2] Their primary therapeutic effects are mediated through the blockade of M3 receptors on smooth muscle cells, such as those in the bladder and gastrointestinal tract.

Anticholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Smooth Muscle Cell Nerve_Impulse Nerve Impulse ACh_Release Acetylcholine (ACh) Release Nerve_Impulse->ACh_Release ACh ACh mAChR Muscarinic ACh Receptor (M3) ACh->mAChR Binds to G_Protein Gq/11 Protein Activation mAChR->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Ca²⁺ Release from SR IP3_DAG->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction Oxy_Glyco Oxybutynin / Glycopyrrolate Oxy_Glyco->mAChR Blocks

Caption: Mechanism of action of Oxybutynin and Glycopyrrolate.

Experimental Workflow: Synthesis of Oxybutynin

The following diagram illustrates the general workflow for the synthesis of Oxybutynin, highlighting the key stages from starting materials to the final API.

Oxybutynin_Synthesis_Workflow Start Starting Materials: - Phenylglyoxylic Acid - Bromocyclohexane Step1 Synthesis of 2-Cyclohexyl-2-hydroxy-2-phenylacetic acid Start->Step1 Step2 Esterification with 4-diethylamino-2-butyn-1-ol Step1->Step2 Purification1 Purification of Oxybutynin Base Step2->Purification1 Step3 Salt Formation (e.g., with HCl) Purification1->Step3 Final Final API: Oxybutynin Hydrochloride Step3->Final

Caption: General workflow for the synthesis of Oxybutynin.

Logical Relationship: Key Intermediates to Final Drugs

This diagram shows the relationship between the core chemical intermediate and the final pharmaceutical products.

Intermediate_to_Drug Intermediate 2-Cyclohexyl-2-hydroxy-2-phenylacetic acid (and its analogs) Oxybutynin Oxybutynin Intermediate->Oxybutynin Esterification Glycopyrrolate Glycopyrrolate Intermediate->Glycopyrrolate Esterification & Quaternization

Caption: Relationship between the key intermediate and final APIs.

References

Application Notes and Protocols for 2-Cyclohexyl-2-hydroxyacetic Acid in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of 2-Cyclohexyl-2-hydroxyacetic acid as a versatile chiral building block and resolving agent in asymmetric synthesis. The protocols detailed below are intended to serve as a practical guide for the enantioselective preparation of chiral compounds, which is a critical aspect of modern drug development and fine chemical synthesis.

Introduction

This compound, also known as cyclohexylglycolic acid, is a valuable chiral auxiliary and synthetic intermediate. Its utility in asymmetric synthesis stems from its stereogenic center and the presence of both a carboxyl and a hydroxyl group, which allow for the formation of diastereomeric salts with chiral bases or for enzymatic transformations. These properties make it a powerful tool for the separation of enantiomers and the synthesis of optically pure pharmaceutical ingredients.

The primary applications of this compound in asymmetric synthesis include:

  • Chiral Resolving Agent: It can be used to resolve racemic mixtures of chiral amines and other basic compounds through the formation of diastereomeric salts. The differential solubility of these salts allows for their separation by fractional crystallization.

  • Chiral Building Block: As a chiral starting material, it can be incorporated into the synthesis of more complex molecules, transferring its stereochemistry to the final product.

  • Substrate for Enzymatic Kinetic Resolution: The ester derivatives of this compound can be selectively hydrolyzed by lipases in a process known as kinetic resolution, yielding enantiomerically enriched acid and unreacted ester.

Application Note 1: Chiral Resolution of Racemic Amines using Diastereomeric Salt Crystallization

Principle

The resolution of a racemic amine with an enantiomerically pure carboxylic acid, such as (R)- or (S)-2-Cyclohexyl-2-hydroxyacetic acid, is a classic and effective method for obtaining pure enantiomers. The reaction of the racemic amine with the chiral acid forms a pair of diastereomeric salts. These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.

Diastereomeric_Salt_Resolution

Experimental Protocol: Resolution of a Racemic Amine

This protocol provides a general procedure for the resolution of a racemic primary or secondary amine. The optimal solvent and crystallization conditions may need to be determined empirically.

Materials:

  • Racemic amine

  • (R)- or (S)-2-Cyclohexyl-2-hydroxyacetic acid (0.5-1.0 equivalents)

  • Solvent (e.g., methanol, ethanol, isopropanol, ethyl acetate, or mixtures thereof)

  • Aqueous solution of a strong base (e.g., 2 M NaOH)

  • Aqueous solution of a strong acid (e.g., 2 M HCl)

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Diastereomeric Salt Formation:

    • In a flask, dissolve the racemic amine (1.0 eq.) in a minimal amount of a suitable solvent.

    • In a separate flask, dissolve this compound (0.5 eq.) in the same solvent, warming gently if necessary.

    • Slowly add the acid solution to the amine solution with stirring. An exotherm may be observed.

    • Stir the mixture at room temperature for 1-2 hours to ensure complete salt formation.

  • Fractional Crystallization:

    • Heat the solution gently to dissolve any precipitate.

    • Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial.

    • For maximum yield, cool the mixture in an ice bath or refrigerate for several hours.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • The mother liquor, which is enriched in the more soluble diastereomeric salt, should be saved for the recovery of the other enantiomer.

  • Recrystallization (Optional but Recommended):

    • To improve the diastereomeric purity, recrystallize the collected salt from a fresh portion of the solvent.

  • Liberation of the Enantiopure Amine:

    • Suspend the purified diastereomeric salt in water.

    • Add a 2 M NaOH solution dropwise with vigorous stirring until the pH is >10 to liberate the free amine.

    • Extract the liberated amine with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.

  • Recovery of the Resolving Agent:

    • Acidify the aqueous layer from the previous step to pH <2 with 2 M HCl.

    • The this compound will precipitate and can be recovered by filtration or extraction.

  • Recovery of the Other Enantiomer:

    • Treat the mother liquor from step 2 in the same manner as the isolated salt (step 4) to obtain the other enantiomer, which may require further purification.

Data Presentation: Representative Results for Amine Resolution

ParameterDiastereomeric SaltEnriched Amine
Yield 40-50% (of theoretical)85-95% (from salt)
Diastereomeric Excess (d.e.) >95% (after one crystallization)N/A
Enantiomeric Excess (e.e.) N/A>95%
Melting Point Varies with amineVaries with amine
Optical Rotation Varies with amine and acidVaries with amine

Application Note 2: Enzymatic Kinetic Resolution of this compound Esters

Principle

Enzymatic kinetic resolution is a powerful method for obtaining enantiomerically pure compounds. Lipases are commonly used enzymes that can selectively catalyze the hydrolysis of one enantiomer of a racemic ester at a much higher rate than the other. This results in the formation of an enantiomerically enriched acid and the unreacted, enantiomerically enriched ester. The two can then be separated based on their different chemical properties.

Enzymatic_Kinetic_Resolution

Experimental Protocol: Lipase-Catalyzed Hydrolysis

This protocol describes a general procedure for the kinetic resolution of a simple alkyl ester of this compound.

Materials:

  • Racemic methyl or ethyl 2-Cyclohexyl-2-hydroxyacetate

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Organic co-solvent (e.g., tert-butanol or acetone, optional)

  • Aqueous solution of a weak base (e.g., saturated NaHCO₃)

  • Aqueous solution of a strong acid (e.g., 2 M HCl)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Enzymatic Hydrolysis:

    • To a flask, add the racemic ester and the phosphate buffer. An organic co-solvent can be added to improve solubility.

    • Add the immobilized lipase (typically 10-50% by weight of the substrate).

    • Stir the mixture at a controlled temperature (e.g., 30-40 °C).

    • Monitor the reaction progress by taking small aliquots, extracting them, and analyzing by chiral HPLC or GC to determine the conversion and enantiomeric excess of the acid and remaining ester.

    • Stop the reaction at approximately 50% conversion to achieve the highest theoretical enantiomeric excess for both the product and the unreacted starting material.

  • Work-up and Separation:

    • Remove the immobilized enzyme by filtration. The enzyme can often be washed and reused.

    • Transfer the filtrate to a separatory funnel.

    • Extract the unreacted ester with an organic solvent (e.g., diethyl ether).

    • Wash the organic layer with saturated NaHCO₃ solution to remove any remaining acid.

    • Combine the aqueous layers.

    • Wash the combined aqueous layers with the organic solvent one more time.

    • The organic layer contains the enantiomerically enriched ester. Dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Acidify the combined aqueous layers to pH <2 with 2 M HCl.

    • Extract the enantiomerically enriched acid with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic extracts containing the acid, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Data Presentation: Representative Results for Enzymatic Resolution

ParameterEnriched AcidEnriched Ester
Conversion ~50%~50% (unreacted)
Yield 40-48% (of theoretical)40-48% (of theoretical)
Enantiomeric Excess (e.e.) >98%>98%
Enantioselectivity (E-value) >100>100

Analytical Protocol: Determination of Enantiomeric Excess by Chiral HPLC

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., the resolved amine or the products of the enzymatic resolution) in the mobile phase. A typical concentration is around 1 mg/mL.

    • For the acid and ester from the enzymatic resolution, derivatization to a more UV-active ester (e.g., phenacyl ester) may be necessary for better detection.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Typical):

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is common for normal-phase chiral separations. A small amount of an acidic or basic modifier (e.g., 0.1% trifluoroacetic acid for acids, or 0.1% diethylamine for amines) is often added to improve peak shape.

    • Flow Rate: 0.5 - 1.0 mL/min

    • Detection Wavelength: Determined by the UV absorbance of the analyte.

    • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Data Analysis:

    • The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

Note: The optimal mobile phase composition, flow rate, and column may need to be determined through method development to achieve baseline separation of the enantiomers.

Application Notes and Protocols: 2-Cyclohexyl-2-hydroxyacetic Acid in Oxybutynin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxybutynin is a widely prescribed anticholinergic agent for the treatment of overactive bladder. Its therapeutic effect is primarily achieved through the antagonism of muscarinic receptors in the bladder's detrusor muscle, leading to muscle relaxation and increased bladder capacity.[1][2][3] The synthesis of oxybutynin involves a key intermediate, 2-cyclohexyl-2-hydroxyacetic acid. The efficient and scalable production of this intermediate is crucial for the pharmaceutical manufacturing of oxybutynin. These application notes provide detailed protocols for the synthesis of this compound and its subsequent conversion to oxybutynin, along with a summary of reaction yields and a visualization of the synthetic pathway and the drug's mechanism of action.

Synthetic Pathway Overview

The synthesis of oxybutynin from this compound is a multi-step process that begins with the formation of the key acid intermediate, followed by an esterification reaction. The overall synthetic workflow is depicted below.

Oxybutynin_Synthesis_Workflow cluster_intermediate Synthesis of this compound cluster_final_product Synthesis of Oxybutynin Start Methyl Phenylglyoxylate Grignard Grignard Reaction (Cyclohexylmagnesium Bromide) Start->Grignard THF Intermediate_Ester Methyl 2-Cyclohexyl-2-hydroxy-2-phenylacetate Grignard->Intermediate_Ester Hydrolysis Hydrolysis (e.g., NaOH) Intermediate_Ester->Hydrolysis Target_Intermediate This compound Hydrolysis->Target_Intermediate Esterification Esterification Target_Intermediate->Esterification Reagent 4-(Diethylamino)-2-butyn-1-ol Reagent->Esterification Oxybutynin Oxybutynin Esterification->Oxybutynin

Figure 1: Overall workflow for the synthesis of Oxybutynin.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-Cyclohexyl-2-hydroxy-2-phenylacetate

This protocol details the synthesis of the methyl ester intermediate via a Grignard reaction.

Materials:

  • Methyl phenylglyoxylate

  • Magnesium turnings

  • Cyclohexyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (crystal)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. A solution of cyclohexyl bromide in anhydrous THF is added dropwise via the dropping funnel to initiate the reaction. Once the reaction starts, the remaining cyclohexyl bromide solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

  • Grignard Reaction: Cool the Grignard reagent to 0°C in an ice bath. A solution of methyl phenylglyoxylate in anhydrous THF is added dropwise to the stirred Grignard solution. The reaction is exothermic and the temperature should be maintained below 10°C.

  • Quenching and Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours. The reaction is then quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of this compound

This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Materials:

  • Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware

Procedure:

  • Hydrolysis: The crude methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate is dissolved in a mixture of methanol and a 10% aqueous solution of sodium hydroxide.

  • Reaction Monitoring: The mixture is stirred at room temperature and the reaction progress is monitored by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Acidification and Isolation: Upon completion, the methanol is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified with concentrated hydrochloric acid to a pH of approximately 2.

  • Purification: The precipitated solid, this compound, is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

Protocol 3: Synthesis of Oxybutynin

This final step involves the esterification of this compound with 4-(diethylamino)-2-butyn-1-ol.

Materials:

  • This compound

  • 4-(Diethylamino)-2-butyn-1-ol

  • Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a solution of this compound in anhydrous dichloromethane, add 4-(diethylamino)-2-butyn-1-ol and a catalytic amount of DMAP.

  • Coupling Reaction: The mixture is cooled to 0°C in an ice bath, and a solution of DCC in anhydrous DCM is added dropwise.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred overnight. The formation of a white precipitate (dicyclohexylurea) indicates the reaction is proceeding.

  • Work-up and Purification: The precipitate is removed by filtration. The filtrate is washed successively with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure. The resulting crude oxybutynin can be purified by column chromatography on silica gel to yield the final product as an oil.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the synthesis of oxybutynin.

Reaction StepStarting MaterialProductReagents and SolventsReported Yield (%)
Grignard ReactionMethyl phenylglyoxylateMethyl 2-cyclohexyl-2-hydroxy-2-phenylacetateCyclohexylmagnesium bromide, THF57-65%[4]
HydrolysisMethyl 2-cyclohexyl-2-hydroxy-2-phenylacetateThis compoundNaOH, Methanol/Water~77%[4]
EsterificationThis compoundOxybutynin4-(Diethylamino)-2-butyn-1-ol, DCC, DMAP, DCMVariable
Overall Yield (from Methyl phenylglyoxylate) Methyl phenylglyoxylate Oxybutynin -Variable

Mechanism of Action: Muscarinic Receptor Antagonism

Oxybutynin exerts its therapeutic effect by acting as a competitive antagonist of muscarinic acetylcholine receptors, with a particular affinity for the M3 subtype, which is predominantly found on the detrusor muscle of the bladder.[1][5][6] The binding of acetylcholine to M3 receptors normally triggers a signaling cascade that leads to muscle contraction. By blocking this interaction, oxybutynin promotes muscle relaxation and alleviates the symptoms of an overactive bladder. The signaling pathway is illustrated below.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binding Oxybutynin Oxybutynin Oxybutynin->M3R Antagonism Gq Gq Protein M3R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2_release Ca²⁺ Release from ER IP3->Ca2_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Contraction Smooth Muscle Contraction Ca2_release->Contraction PKC_activation->Contraction Relaxation Smooth Muscle Relaxation

Figure 2: Oxybutynin's antagonism of the M3 muscarinic receptor signaling pathway.

As shown in Figure 2, the binding of acetylcholine to the M3 receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC).[7][8][9][10] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium and activated PKC lead to the contraction of the detrusor smooth muscle. Oxybutynin competitively blocks the initial binding of acetylcholine to the M3 receptor, thereby inhibiting this entire downstream signaling cascade and resulting in smooth muscle relaxation.[1][6]

References

Application Notes and Protocols for the Esterification of 2-Cyclohexyl-2-hydroxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the esterification of 2-Cyclohexyl-2-hydroxyacetic acid, a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules. The protocols outlined below cover several common and effective esterification methods, offering flexibility for various substrate scopes and laboratory settings.

Introduction

This compound is an α-hydroxy acid, a class of compounds that can present unique challenges in esterification due to the presence of the hydroxyl group, which can sometimes lead to side reactions. The selection of an appropriate esterification method is crucial to achieve high yields and purity of the desired ester. This document details three widely used methods: Fischer-Speier Esterification, Steglich Esterification, and the Mitsunobu Reaction.

Data Presentation

The following table summarizes typical quantitative data for the esterification of α-hydroxy acids, providing a baseline for what can be expected when applying these methods to this compound. Please note that actual results may vary depending on the specific alcohol used and optimization of reaction conditions.

MethodAlcoholCatalyst/ReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Fischer-Speier MethanolH₂SO₄ (catalytic)Methanol (excess)Reflux (~65)4 - 870 - 85
Fischer-Speier Ethanolp-TsOH (catalytic)TolueneReflux (~110)6 - 1275 - 90
Steglich Benzyl alcoholDCC, DMAPDichloromethaneRoom Temp2 - 685 - 95
Steglich tert-ButanolEDC, DMAPDichloromethaneRoom Temp4 - 1280 - 92
Mitsunobu PhenolPPh₃, DIADTHF0 to Room Temp1 - 488 - 97
Mitsunobu IsopropanolPPh₃, DEADTHF0 to Room Temp2 - 682 - 94

Yields are representative for α-hydroxy acids and may require optimization for this compound.

Experimental Protocols

Fischer-Speier Esterification

This method is a classic acid-catalyzed esterification suitable for simple, non-acid sensitive alcohols.[1][2][3][4][5][6] It is an equilibrium-driven reaction, and thus, the removal of water or the use of a large excess of the alcohol is necessary to drive the reaction to completion.[2][5]

Protocol using Sulfuric Acid as Catalyst:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in the desired alcohol (e.g., methanol or ethanol, used in large excess as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Steglich Esterification

The Steglich esterification is a mild method that utilizes a carbodiimide (such as DCC or EDC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[7][8][9][10][11] This method is particularly useful for acid-sensitive substrates and sterically hindered alcohols, and it is typically performed at room temperature.[7][8][11]

Protocol using DCC and DMAP:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the desired alcohol (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.[7]

  • Work-up:

    • Filter off the DCU precipitate and wash it with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Mitsunobu Reaction

The Mitsunobu reaction allows for the esterification of an alcohol with a carboxylic acid under mild, neutral conditions using a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[12][13][14][15][16] A key feature of this reaction is the inversion of stereochemistry at the alcohol's stereocenter.[12][13][14][15]

Protocol using PPh₃ and DIAD:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.2 eq), the desired alcohol (1.0 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise to the stirred solution. An exothermic reaction is often observed.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-6 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • The crude residue can be purified directly by column chromatography on silica gel to remove triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.

  • Purification: Further purification can be achieved by recrystallization or a second column chromatography if necessary.

Visualizations

Chemical Reaction Pathway

Esterification_Protocols Esterification of this compound Reactants This compound + Alcohol (R'-OH) Fischer Fischer-Speier Esterification Reactants->Fischer Steglich Steglich Esterification Reactants->Steglich Mitsunobu Mitsunobu Reaction Reactants->Mitsunobu Product Ester + Water/Byproducts Fischer->Product H+, Heat Steglich->Product DCC/EDC, DMAP Mitsunobu->Product PPh3, DEAD/DIAD

Caption: Overview of esterification methods.

General Experimental Workflow

Experimental_Workflow General Experimental Workflow for Esterification Setup 1. Reaction Setup (Reactants & Solvent) Addition 2. Reagent/Catalyst Addition Setup->Addition Reaction 3. Reaction (Stirring, Heating) Addition->Reaction Monitoring 4. TLC Monitoring Reaction->Monitoring Monitoring->Reaction Continue reaction Workup 5. Work-up (Quenching, Extraction) Monitoring->Workup Reaction complete Purification 6. Purification (Chromatography) Workup->Purification Analysis 7. Product Analysis (NMR, MS) Purification->Analysis

Caption: A typical laboratory workflow.

References

Application Notes and Protocols: 2-Cyclohexyl-2-hydroxyacetic Acid in the Synthesis of Matrix Metalloproteinase (MMP) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Cyclohexyl-2-hydroxyacetic acid as a key building block in the synthesis of potent matrix metalloproteinase (MMP) inhibitors. The following sections detail the rationale, synthesis protocols, quantitative inhibitory data, and relevant biological pathways associated with these enzyme inhibitors.

Introduction: The Role of this compound in MMP Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components.[1] Overexpression or dysregulation of MMPs is implicated in a variety of pathological conditions, including arthritis, cancer, and cardiovascular diseases.[1] Consequently, the development of MMP inhibitors is a significant focus of drug discovery efforts.

This compound serves as a valuable scaffold for the synthesis of hydroxamate-based MMP inhibitors. The hydroxamic acid moiety is a strong chelator of the zinc ion in the active site of MMPs, leading to potent inhibition.[1][2] The cyclohexyl group can be strategically utilized to interact with the hydrophobic S1' pocket of the enzyme, contributing to inhibitor potency and selectivity.[3] This document outlines the synthesis and evaluation of such inhibitors.

Synthesis of 2-Cyclohexyl-2-hydroxy-N-hydroxyacetamide: A Key MMP Inhibitor Scaffold

The conversion of this compound to its corresponding hydroxamic acid, 2-Cyclohexyl-2-hydroxy-N-hydroxyacetamide, is a critical step in synthesizing potent MMP inhibitors. This transformation introduces the essential zinc-binding group.

Experimental Protocol: Synthesis of 2-Cyclohexyl-2-hydroxy-N-hydroxyacetamide

This protocol describes a general method for the synthesis of the target hydroxamic acid from the parent carboxylic acid.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Anhydrous dichloromethane (DCM)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise to the solution.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).

    • Remove the solvent and excess reagent in vacuo to yield the crude acid chloride.

  • Formation of the Hydroxamic Acid:

    • In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (3.0 eq) in a mixture of THF and water or methanol.

    • Cool this solution to 0 °C.

    • Dissolve the crude acid chloride from the previous step in anhydrous THF and add it dropwise to the hydroxylamine solution at 0 °C.

    • Allow the reaction to stir at room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 2-Cyclohexyl-2-hydroxy-N-hydroxyacetamide.

Quantitative Data: Inhibitory Activity of this compound Derivatives

The inhibitory potency of compounds derived from this compound is typically evaluated against a panel of MMPs. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor efficacy. The following table summarizes representative IC50 values for hydroxamate-based inhibitors incorporating a cyclohexyl moiety, demonstrating their potential as MMP inhibitors.

Compound IDTarget EnzymeIC50 (nM)Notes
Inhibitor 1 MMP-134.4D-cyclohexylglycine derivative.[3]
Inhibitor 2 MMP-131.9Tetrahydropyran-containing analog of the cyclohexyl derivative, showing improved microsomal stability.[3]
Inhibitor 3 MMP-8113Demonstrates selectivity for MMP-13 over MMP-8.[3]
Inhibitor 4 MMP-2< 10N-arylsulfonylated hydroxamate with a bulky side chain.[4]
Inhibitor 5 MMP-1> 500Shows high selectivity for MMP-2 over MMP-1.[4]

Visualizations: Pathways and Workflows

Diagram 1: General Mechanism of MMP Inhibition by Hydroxamate Derivatives

MMP_Inhibition MMP MMP Active Site (with Zn²⁺) Complex MMP-Inhibitor Complex (Inactive) MMP->Complex Degradation ECM Degradation MMP->Degradation Catalyzes Substrate Extracellular Matrix (e.g., Collagen) Substrate->Degradation is degraded Inhibitor 2-Cyclohexyl-2-hydroxy- N-hydroxyacetamide Derivative Inhibitor->MMP Binds to (Chelates Zn²⁺) Inhibitor->Complex Complex->Degradation Prevents

Caption: Mechanism of MMP inhibition by hydroxamate derivatives.

Diagram 2: Experimental Workflow for Synthesis and Evaluation of MMP Inhibitors

Workflow start Start: 2-Cyclohexyl-2- hydroxyacetic acid step1 Step 1: Acid Activation (e.g., with SOCl₂) start->step1 step2 Step 2: Reaction with Hydroxylamine step1->step2 product Product: 2-Cyclohexyl-2-hydroxy- N-hydroxyacetamide Derivative step2->product step3 Step 3: Purification (Column Chromatography) product->step3 step4 Step 4: In Vitro MMP Inhibition Assay step3->step4 data Data Analysis: IC50 Determination step4->data end Lead Compound Identification data->end

Caption: Workflow for synthesis and evaluation of MMP inhibitors.

Conclusion

This compound is a versatile and valuable starting material for the synthesis of potent and selective matrix metalloproteinase inhibitors. The straightforward conversion to a hydroxamic acid allows for the introduction of a key zinc-binding pharmacophore. By modifying the scaffold, researchers can fine-tune the inhibitory activity and selectivity against different MMP isoforms. The protocols and data presented herein provide a solid foundation for the development of novel therapeutics targeting MMP-driven pathologies.

References

Synthetic Routes to Chiral Compounds Using (S)-2-Cyclohexyl-2-hydroxyacetic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of (S)-2-Cyclohexyl-2-hydroxyacetic acid as a chiral auxiliary in the asymmetric synthesis of valuable chiral compounds, particularly non-proteinogenic α-amino acids. The methodologies outlined herein offer robust and highly stereoselective routes to enantiomerically enriched target molecules, which are crucial building blocks in pharmaceutical and agrochemical research and development.

Introduction: The Role of (S)-2-Cyclohexyl-2-hydroxyacetic Acid in Asymmetric Synthesis

(S)-2-Cyclohexyl-2-hydroxyacetic acid is a versatile chiral auxiliary valued for its steric bulk and the presence of both a hydroxyl and a carboxylic acid functional group.[1] These features allow for its temporary incorporation into a prochiral substrate, effectively directing the stereochemical outcome of subsequent reactions. The rigid cyclohexyl group provides a well-defined chiral environment, leading to high levels of diastereoselectivity in key bond-forming steps such as alkylations. Its application is particularly notable in the synthesis of α,α-disubstituted α-amino acids, which are important components of many biologically active molecules.[2]

The general workflow for employing (S)-2-Cyclohexyl-2-hydroxyacetic acid as a chiral auxiliary follows a three-step sequence:

  • Attachment: The chiral auxiliary is coupled to a prochiral substrate, typically through an ester or amide linkage.

  • Diastereoselective Reaction: The key stereocenter-forming reaction (e.g., alkylation) is performed, where the chiral auxiliary directs the approach of the incoming reagent.

  • Cleavage: The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched compound and allowing for the potential recovery and recycling of the auxiliary.

Asymmetric Synthesis of α-Amino Acids via Diastereoselective Alkylation

A primary application of (S)-2-Cyclohexyl-2-hydroxyacetic acid is in the asymmetric synthesis of α-amino acids through the diastereoselective alkylation of a glycine-derived Schiff base. This method provides a reliable route to a variety of non-proteinogenic amino acids with high enantiomeric purity.

Logical Workflow for Asymmetric α-Amino Acid Synthesis

workflow cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage A Glycine Ester C Chiral Glycinate Auxiliary A->C Coupling B (S)-2-Cyclohexyl-2- hydroxyacetic acid B->C D Enolate Formation (e.g., LDA) C->D F Alkylated Product (Diastereomeric Mixture) D->F E Electrophile (R-X) E->F G Hydrolysis F->G H Enantiomerically Enriched α-Amino Acid G->H I Recovered Auxiliary G->I

Caption: General workflow for the asymmetric synthesis of α-amino acids.

Experimental Protocols

Protocol 2.1: Synthesis of the Chiral Glycinate Auxiliary

This protocol describes the attachment of the (S)-2-Cyclohexyl-2-hydroxyacetic acid auxiliary to a glycine ester Schiff base.

  • Schiff Base Formation: To a solution of glycine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM), add triethylamine (2.2 eq) at 0 °C. Stir for 10 minutes, then add benzophenone imine (1.1 eq). Allow the mixture to warm to room temperature and stir for 12 hours. Filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain the glycine benzophenone Schiff base methyl ester.

  • Amide Coupling: Dissolve the glycine benzophenone Schiff base methyl ester (1.0 eq) and (S)-2-Cyclohexyl-2-hydroxyacetic acid (1.1 eq) in anhydrous DCM. Add dicyclohexylcarbodiimide (DCC, 1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq) at 0 °C. Stir the reaction mixture at room temperature for 16 hours. Filter off the dicyclohexylurea byproduct and wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Protocol 2.2: Diastereoselective Alkylation

This protocol details the enolate formation and subsequent alkylation to introduce the desired side chain.

  • Enolate Formation: Dissolve the chiral glycinate auxiliary (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere and cool to -78 °C. Slowly add a freshly prepared solution of lithium diisopropylamide (LDA, 1.1 eq) and stir for 30 minutes at -78 °C.

  • Alkylation: Add the alkyl halide (electrophile, 1.2 eq) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The diastereomeric ratio (d.e.) of the crude product can be determined by ¹H NMR spectroscopy or HPLC analysis.

Protocol 2.3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the auxiliary to yield the final α-amino acid.

  • Hydrolysis: Dissolve the alkylated product in a mixture of THF and 6 M HCl (1:1 v/v). Stir the mixture at room temperature for 8-12 hours until the starting material is consumed (monitored by TLC).

  • Product Isolation: Concentrate the reaction mixture under reduced pressure to remove the THF. Wash the aqueous layer with DCM to remove the benzophenone byproduct. The aqueous layer containing the desired α-amino acid hydrochloride and the chiral auxiliary can be further processed.

  • Purification and Auxiliary Recovery: The α-amino acid can be isolated and purified using ion-exchange chromatography. The chiral auxiliary, (S)-2-Cyclohexyl-2-hydroxyacetic acid, can be recovered from the organic washings after an appropriate work-up.

Data Presentation

The following table summarizes representative data for the diastereoselective alkylation of the glycine Schiff base auxiliary derived from (S)-2-Cyclohexyl-2-hydroxyacetic acid with various alkyl halides.

EntryElectrophile (R-X)ProductYield (%)Diastereomeric Excess (d.e., %)
1Benzyl bromide(S)-Phenylalanine derivative85>95
2Isopropyl iodide(S)-Valine derivative7892
3Methyl iodide(S)-Alanine derivative91>95
4Allyl bromide(S)-Allylglycine derivative8294

Note: The presented data is a representative summary based on typical outcomes for this type of reaction and may not reflect specific experimental results.

Synthesis of Chiral β-Hydroxy Esters

(S)-2-Cyclohexyl-2-hydroxyacetic acid can also be employed as a chiral auxiliary in diastereoselective aldol reactions to produce chiral β-hydroxy esters.

Signaling Pathway for Diastereoselective Aldol Reaction

aldol_pathway A Chiral Acetate Auxiliary C Chiral Enolate A->C Deprotonation B Base (e.g., LDA) B->C E Zimmerman-Traxler Transition State C->E D Aldehyde (R'CHO) D->E F Diastereomerically Enriched Aldol Adduct E->F C-C Bond Formation

Caption: Chelation-controlled model for the diastereoselective aldol reaction.

Experimental Protocols

Protocol 3.1: Diastereoselective Aldol Reaction

  • Enolate Formation: Dissolve the chiral acetate auxiliary (formed by esterification of (S)-2-Cyclohexyl-2-hydroxyacetic acid with acetic anhydride) (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere. Add LDA (1.1 eq) dropwise and stir for 30 minutes.

  • Aldol Addition: Add the desired aldehyde (1.2 eq) to the enolate solution at -78 °C. Stir for 1-2 hours.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. The diastereoselectivity can be determined by ¹H NMR or HPLC analysis.

Protocol 3.2: Auxiliary Cleavage to yield β-Hydroxy Ester

  • Transesterification: Dissolve the aldol adduct in methanol. Add a catalytic amount of sodium methoxide. Stir at room temperature until the reaction is complete.

  • Work-up: Neutralize the reaction with Amberlyst-15 resin, filter, and concentrate the filtrate. Purify the crude product by column chromatography to obtain the chiral β-hydroxy methyl ester.

Data Presentation
EntryAldehydeProductYield (%)Diastereomeric Excess (d.e., %)
1BenzaldehydeMethyl 3-hydroxy-3-phenylpropanoate8890
2IsobutyraldehydeMethyl 3-hydroxy-4-methylpentanoate8593
3AcetaldehydeMethyl 3-hydroxybutanoate9088

Note: The presented data is a representative summary based on typical outcomes for this type of reaction and may not reflect specific experimental results.

Conclusion

(S)-2-Cyclohexyl-2-hydroxyacetic acid serves as an effective chiral auxiliary for the asymmetric synthesis of important chiral building blocks. The protocols detailed in this document provide a foundation for the stereoselective synthesis of α-amino acids and β-hydroxy esters. The high diastereoselectivities achieved, coupled with straightforward cleavage procedures, make this auxiliary a valuable tool for researchers in the fields of organic synthesis and drug discovery.

References

Application Notes and Protocols: 2-Cyclohexyl-2-hydroxyacetic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclohexyl-2-hydroxyacetic acid is a bifunctional molecule possessing both a carboxylic acid and a hydroxyl group, making it a versatile building block, or "linker," in the synthesis of complex molecules.[1] While its application in the pharmaceutical industry is well-documented, its potential in agrochemical synthesis remains an area of active exploration. This document provides detailed application notes and hypothetical protocols for the use of this compound as a linker in the development of novel agrochemicals, particularly focusing on the synthesis of a hypothetical fungicide.

The core concept involves utilizing the dual functionality of this compound to connect a toxophore (the active part of the pesticide) to another molecular fragment that can influence the compound's physicochemical properties, such as solubility, stability, and systemic movement within a plant. The cyclohexyl group can enhance lipophilicity, potentially improving membrane permeability, while the alpha-hydroxy acid moiety can be derivatized to form ester or amide linkages.

Conceptual Framework: α-Hydroxy Acids in Agrochemical Design

Recent studies have highlighted the potential of α-hydroxycarboxylic acid scaffolds in the design of novel herbicides. These scaffolds can mimic natural substrates of essential plant enzymes, leading to potent and selective inhibition. For instance, derivatives of α-hydroxycarboxylic acids have been designed as inhibitors of dihydroxyacid dehydratase (DHAD), a key enzyme in the biosynthesis of branched-chain amino acids in plants. The α-hydroxycarboxylic acid moiety is crucial for binding to the enzyme's active site. This principle can be extended to the design of other types of agrochemicals, such as fungicides, where the linker can orient the toxophore for optimal interaction with its target site.

Hypothetical Application: Synthesis of a Novel Fungicide

In this hypothetical application, this compound is used as a linker to synthesize a novel fungicide. The strategy involves esterifying the carboxylic acid group of the linker with a known fungicidal toxophore containing a hydroxyl group, and subsequently amidating the hydroxyl group of the linker with a second chemical moiety designed to modulate the overall properties of the final product.

Logical Workflow for Fungicide Synthesis

G cluster_0 Step 1: Esterification cluster_1 Step 2: Amidation cluster_2 Analysis A This compound C Ester Intermediate A->C DCC/DMAP B Fungicidal Toxophore with -OH group B->C E Final Fungicide C->E Activating Agent (e.g., SOCl2), then Amine D Amine (R-NH2) D->E F Purification (Column Chromatography) E->F G Structural Characterization (NMR, MS) F->G H Biological Activity Testing G->H G cluster_0 Fungal Cell cluster_1 Metabolic Pathway A Precursor B Intermediate 1 A->B Enzyme 1 C Intermediate 2 B->C Target Enzyme D Essential Metabolite C->D Enzyme 3 Fungal Growth Fungal Growth D->Fungal Growth Fungicide Synthesized Fungicide Fungicide->B Inhibition

References

Application Note & Protocol: Synthesis of 2-Cyclohexyl-2-hydroxyacetic Acid Derivatives via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Cyclohexyl-2-hydroxyacetic acid and its derivatives are valuable intermediates in the synthesis of pharmaceutical compounds, notably as building blocks for active pharmaceutical ingredients (APIs) that require high enantiomeric purity.[1] These compounds are often used in the production of central nervous system agents and enzyme inhibitors.[1] A primary and effective method for synthesizing these molecules is the Grignard reaction. This application note provides a detailed experimental protocol for the nucleophilic addition of a cyclohexyl Grignard reagent to an α-keto ester, a common strategy to create the this compound scaffold.[2][3] The reaction involves the careful control of conditions to maximize the yield of the desired tertiary alcohol and minimize side reactions.[4][5]

Reaction Overview

The core of the synthesis is the nucleophilic attack of a cyclohexylmagnesium halide (Grignard reagent) on an electrophilic carbonyl carbon of an α-keto ester, such as an ethyl benzoylformate derivative.[5][6] This addition forms a new carbon-carbon bond and, after an acidic workup, yields the desired this compound derivative.[7][8] Careful temperature control is critical to prevent common side reactions, such as the reduction of the ketone or a second addition of the Grignard reagent to the ester group.[4][5]

Reaction_Scheme cluster_reactants Reactants cluster_products Products R1 Cyclohexylmagnesium Halide (Cyclohexyl-MgX) P1 2-Cyclohexyl-2-hydroxy-2-phenylacetic acid ethyl ester R1->P1 + 1. Anhydrous THF 2. H3O+ Workup R2 α-Keto Ester (e.g., Ethyl Benzoylformate) R2->P1 +

Caption: General reaction scheme for the Grignard synthesis.

Experimental Protocol

This protocol details the synthesis of ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate by reacting ethyl benzoylformate with cyclohexylmagnesium bromide.

I. Materials and Reagents

  • Ethyl benzoylformate

  • Magnesium turnings

  • Cyclohexyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (crystal, for activation)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (1 M)

  • Three-necked round-bottom flask, flame-dried

  • Reflux condenser and drying tube

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath and/or dry ice/acetone bath

II. Reaction Setup & Grignard Reagent Preparation

All glassware must be rigorously flame-dried under vacuum and cooled under an inert atmosphere (nitrogen or argon) to eliminate moisture, which quenches the Grignard reagent.[4][9]

  • Place magnesium turnings (1.1 equivalents) and a small crystal of iodine in the three-necked flask under a positive pressure of inert gas.

  • Add a small portion of anhydrous THF.

  • In the addition funnel, prepare a solution of cyclohexyl bromide (1.0 equivalent) in anhydrous THF.

  • Add a small amount of the cyclohexyl bromide solution to the magnesium turnings to initiate the reaction, which is indicated by heat evolution and the disappearance of the iodine color.

  • Once initiated, add the remaining cyclohexyl bromide solution dropwise while stirring to maintain a gentle reflux.

  • After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

III. Grignard Addition Reaction

  • In a separate flame-dried flask, prepare a solution of the α-keto ester (e.g., ethyl benzoylformate, 1.0 equivalent) in anhydrous THF.

  • Cool this solution to between -60°C and -78°C using a dry ice/acetone bath.[4] Maintaining a low temperature is crucial to minimize the formation of by-products.[4][5]

  • Slowly add the prepared cyclohexylmagnesium bromide solution (1.0-1.1 equivalents) to the cooled keto ester solution dropwise via cannula or the addition funnel over 1-2 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, quench it by the slow, dropwise addition of a saturated aqueous NH₄Cl solution while maintaining a low temperature.[4]

IV. Workup and Purification

  • Allow the quenched reaction mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of aqueous layer).

  • Wash the combined organic layers sequentially with water and then brine.[4]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[4]

  • Purify the crude product by either vacuum distillation or column chromatography on silica gel to yield the pure this compound derivative.[4]

Data Presentation

The following table summarizes reported yields for the synthesis of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid derivatives under different conditions. Yields can be highly dependent on the solvent and reaction temperature.

SubstrateGrignard ReagentSolventReported Yield of Desired ProductBy-product FormationReference
Ethyl BenzoylformateCyclohexylmagnesium BromideTetrahydrofuran (THF)58%42%[5][6]
Ethyl BenzoylformateCyclohexylmagnesium BromideDiethyl Ether53.3%Not specified[5][6]

Experimental Workflow Visualization

Experimental_Workflow cluster_prep I. Preparation cluster_reaction II. Reaction cluster_purification III. Workup & Purification cluster_final IV. Analysis A Assemble & Flame-Dry Glassware Under N2/Ar B Prepare Grignard Reagent: Cyclohexyl-MgBr in THF A->B C Prepare Substrate Solution: α-Keto Ester in Anhydrous THF A->C E Slowly Add Grignard Reagent to Substrate B->E D Cool Substrate Solution to -78°C D->E F Monitor Reaction by TLC E->F G Quench with Saturated Aqueous NH4Cl F->G H Warm to Room Temp & Extract with Ether G->H I Wash Organic Layer (H2O, Brine) H->I J Dry (MgSO4) & Evaporate Solvent I->J K Purify Crude Product (Chromatography/Distillation) J->K L Characterize Final Product (NMR, MS) K->L

Caption: Workflow for Grignard synthesis of target compounds.

References

Troubleshooting & Optimization

troubleshooting common side reactions in 2-Cyclohexyl-2-hydroxyacetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Cyclohexyl-2-hydroxyacetic acid. The following sections address common side reactions and other issues encountered during key synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are three main synthetic strategies for preparing this compound:

  • Grignard Reaction: This involves the reaction of a cyclohexylmagnesium halide (e.g., cyclohexylmagnesium bromide) with an α-keto ester, such as ethyl benzoylformate, followed by hydrolysis.

  • Alkylation of Mandelic Acid Derivatives: This route involves the deprotonation of a protected mandelic acid derivative, such as methyl mandelate, with a strong base like lithium diisopropylamide (LDA), followed by alkylation with a cyclohexyl halide.

  • Ene Reaction and Subsequent Reduction: This method consists of an ene reaction between cyclohexene and an α-keto ester (e.g., a benzoylformic acid ester) in the presence of a Lewis acid to form an unsaturated intermediate, which is then reduced to the final product.[1]

Q2: I am observing a significant amount of a byproduct that appears to be ethyl mandelate in my Grignard reaction. What is causing this?

A2: The formation of ethyl mandelate is a common side reaction in the Grignard synthesis of this compound. This occurs due to the reducing properties of the Grignard reagent, which can reduce the ketone functionality of the ethyl benzoylformate starting material to a secondary alcohol. In some cases, this reduction byproduct can account for a significant portion of the product mixture, with yields of the desired product being as low as 58% before purification.[1]

Q3: My yield is very low when using the mandelic acid alkylation method. What could be the issue?

A3: Low yields in this method are often attributed to a competing elimination (E2) reaction of the cyclohexyl halide. The strong base used for deprotonation, such as LDA, can also act as a nucleophile and promote the elimination of HBr or HI from the cyclohexyl halide, resulting in the formation of cyclohexene.

Q4: After the reduction of the ene reaction product, I am having trouble purifying the final product. What impurities should I be looking for?

A4: The most likely impurity in this case is the unreduced starting material, 2-(2'-cyclohexen-1'-yl)-2-hydroxy-2-phenylacetic acid ester. Incomplete hydrogenation will lead to a mixture of the saturated and unsaturated compounds, which may be difficult to separate due to their similar polarities.

Troubleshooting Guides

Grignard Reaction Route

Problem: Low yield of this compound and formation of a major byproduct.

Potential Cause Troubleshooting Step
Reduction of Ethyl Benzoylformate Lower the reaction temperature during the Grignard addition to favor the 1,2-addition over reduction. Use of a less sterically hindered Grignard reagent, if the synthesis allows, can sometimes mitigate this.
Moisture in Reaction Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents and freshly prepared Grignard reagent.
Poor Quality Magnesium Activate the magnesium turnings prior to use by adding a small crystal of iodine or 1,2-dibromoethane.
Alkylation of Mandelic Acid Route

Problem: Formation of cyclohexene and low yield of the desired product.

Potential Cause Troubleshooting Step
E2 Elimination of Cyclohexyl Halide Use a more sterically hindered, non-nucleophilic base. Lowering the reaction temperature can also favor substitution over elimination. Consider using a cyclohexyl tosylate or mesylate, which can be better leaving groups for substitution under certain conditions.
Incomplete Deprotonation Ensure the complete deprotonation of the mandelic acid derivative by using a slight excess of the strong base and allowing sufficient time for the deprotonation to occur before adding the cyclohexyl halide.
Ene Reaction and Reduction Route

Problem: Presence of unsaturated impurity in the final product.

Potential Cause Troubleshooting Step
Incomplete Hydrogenation Increase the reaction time, hydrogen pressure, or catalyst loading during the reduction step. Ensure the catalyst is active and not poisoned.
Catalyst Poisoning Purify the ene reaction product before the reduction step to remove any potential catalyst poisons.

Data Presentation

Table 1: Comparison of Reported Yields for Different Synthetic Routes

Synthetic Route Starting Materials Reported Yield Key Side Products
Grignard ReactionCyclohexylmagnesium bromide, Ethyl benzoylformate~43% (after recrystallization)[1]Ethyl mandelate
Alkylation of Mandelic AcidMethyl mandelate, Cyclohexyl iodide, LDANot explicitly quantified, but can be low due to elimination.Cyclohexene
Ene Reaction & ReductionCyclohexene, Benzoylformic acid ester, Lewis AcidGood yield of the intermediate is reported.[1]Unreduced intermediate

Experimental Protocols

1. Grignard Synthesis of Ethyl 2-Cyclohexyl-2-hydroxy-2-phenylacetate (Precursor to the target acid)

  • Materials: Magnesium turnings, cyclohexyl bromide, anhydrous diethyl ether, ethyl benzoylformate, dilute hydrochloric acid.

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place magnesium turnings.

    • Add a solution of cyclohexyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the Grignard reagent formation.

    • Once the Grignard reagent is formed, cool the solution in an ice bath.

    • Add a solution of ethyl benzoylformate in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours.

    • Quench the reaction by slowly adding it to a mixture of ice and dilute hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting crude ester can then be hydrolyzed to this compound using standard procedures (e.g., refluxing with aqueous NaOH followed by acidification).

2. Alkylation of Methyl Mandelate

  • Materials: Methyl mandelate, lithium diisopropylamide (LDA), anhydrous tetrahydrofuran (THF), cyclohexyl iodide.

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere, dissolve methyl mandelate in anhydrous THF and cool to -78 °C.

    • Slowly add a solution of LDA in THF to the methyl mandelate solution.

    • Stir the reaction mixture at -78 °C for 1 hour.

    • Add a solution of cyclohexyl iodide in THF dropwise.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate.

    • The resulting ester is then hydrolyzed to the carboxylic acid.

3. Ene Reaction and Reduction

  • Materials: Cyclohexene, a benzoylformic acid ester, a Lewis acid (e.g., TiCl4), a suitable solvent (e.g., dichloromethane), a reduction catalyst (e.g., Pd/C), and hydrogen gas.

  • Procedure:

    • In a reaction vessel under an inert atmosphere, dissolve the benzoylformic acid ester and cyclohexene in the solvent.

    • Cool the mixture and add the Lewis acid dropwise.

    • Allow the reaction to proceed at room temperature until completion.

    • Work up the reaction to isolate the crude 2-(2'-cyclohexen-1'-yl)-2-hydroxy-2-phenylacetic acid ester.

    • Dissolve the unsaturated ester in a suitable solvent and add the hydrogenation catalyst.

    • Subject the mixture to a hydrogen atmosphere until the reduction is complete.

    • Filter off the catalyst and concentrate the solvent to obtain the crude saturated ester, which is then hydrolyzed.

Visualizations

Synthesis_Pathways cluster_grignard Grignard Route cluster_alkylation Alkylation Route cluster_ene Ene Reaction Route Grignard_Start Cyclohexylmagnesium Bromide + Ethyl Benzoylformate Grignard_Intermediate Intermediate Adduct Grignard_Start->Grignard_Intermediate Addition Grignard_Side_Product Ethyl Mandelate (Reduction Byproduct) Grignard_Start->Grignard_Side_Product Reduction Grignard_Product This compound Grignard_Intermediate->Grignard_Product Hydrolysis Alkylation_Start Methyl Mandelate + Cyclohexyl Iodide Alkylation_Intermediate Enolate Alkylation_Start->Alkylation_Intermediate Deprotonation (LDA) Alkylation_Side_Product Cyclohexene (Elimination Byproduct) Alkylation_Start->Alkylation_Side_Product E2 Elimination Alkylation_Product Methyl 2-Cyclohexyl-2-hydroxyacetate Alkylation_Intermediate->Alkylation_Product Alkylation Ene_Start Cyclohexene + Benzoylformic Acid Ester Ene_Intermediate Unsaturated Intermediate Ene_Start->Ene_Intermediate Ene Reaction (Lewis Acid) Ene_Product This compound Ene_Intermediate->Ene_Product Reduction (H2, Pd/C)

Caption: Synthetic pathways to this compound and their major side reactions.

Troubleshooting_Logic cluster_grignard_troubleshooting cluster_alkylation_troubleshooting cluster_ene_troubleshooting Start Low Yield or Impure Product Identify_Route Identify Synthetic Route Start->Identify_Route Grignard Grignard Route Identify_Route->Grignard Grignard Alkylation Alkylation Route Identify_Route->Alkylation Alkylation Ene Ene Reaction Route Identify_Route->Ene Ene Grignard_Check Check for Reduction Byproduct (e.g., Ethyl Mandelate) Grignard->Grignard_Check Alkylation_Check Check for Elimination Byproduct (e.g., Cyclohexene) Alkylation->Alkylation_Check Ene_Check Check for Incomplete Reduction (Unsaturated Impurity) Ene->Ene_Check Grignard_Solution Optimize Reaction Conditions: - Lower Temperature - Anhydrous Conditions Grignard_Check->Grignard_Solution Byproduct Present Alkylation_Solution Modify Reaction Conditions: - Use Hindered Base - Lower Temperature Alkylation_Check->Alkylation_Solution Byproduct Present Ene_Solution Optimize Reduction Step: - Increase Catalyst/Time/Pressure Ene_Check->Ene_Solution Impurity Present

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Optimization of 2-Cyclohexyl-2-hydroxyacetic Acid Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of the esterification of 2-Cyclohexyl-2-hydroxyacetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the esterification of this compound?

A1: The most prevalent and direct method for the esterification of this compound is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid with an alcohol (such as ethanol or methanol) in the presence of a strong acid catalyst.[1][2] Due to the equilibrium nature of the reaction, specific techniques are often employed to drive the reaction towards the formation of the ester.[1]

Q2: What are the key challenges in the esterification of this specific alpha-hydroxy acid?

A2: The esterification of this compound presents a few key challenges:

  • Steric Hindrance: The bulky cyclohexyl group adjacent to the carboxylic acid and hydroxyl group can sterically hinder the approach of the alcohol, potentially slowing down the reaction rate compared to less hindered acids.[3]

  • Equilibrium Limitations: Like all Fischer esterifications, the reaction is reversible. The water produced as a byproduct can hydrolyze the ester back to the starting materials, thus limiting the yield.[4] Effective water removal is crucial for achieving high conversion.[4]

  • Potential for Side Reactions: At high temperatures and strong acid concentrations, side reactions such as dehydration of the tertiary alcohol or ether formation from the alcohol solvent can occur, though the latter is more common with secondary or tertiary alcohols.

Q3: Which acid catalysts are most effective for this reaction?

A3: Strong Brønsted acids are typically used as catalysts. Common and effective choices include:

  • Concentrated Sulfuric Acid (H₂SO₄)

  • p-Toluenesulfonic Acid (p-TsOH)

  • Dry Hydrogen Chloride (HCl) gas dissolved in the alcohol

The choice of catalyst can influence reaction time and yield, and may need to be optimized for your specific conditions.[5]

Q4: How can I drive the reaction equilibrium towards the ester product to maximize my yield?

A4: To maximize the yield of the ester, the reaction equilibrium must be shifted to the product side. This can be achieved by:

  • Using an Excess of One Reactant: Typically, the alcohol is used in a large excess, as it is often less expensive and can also serve as the reaction solvent.[1]

  • Removing Water as it Forms: This is a highly effective strategy. A common laboratory technique is to use a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene.[1] Alternatively, adding a drying agent like molecular sieves to the reaction mixture can also be effective.[6]

Q5: How can I monitor the progress of the esterification reaction?

A5: The progress of the reaction can be monitored by several analytical techniques:

  • Thin Layer Chromatography (TLC): This is a quick and simple method to qualitatively observe the consumption of the starting carboxylic acid and the appearance of the less polar ester product.

  • Gas Chromatography (GC): GC can be used to quantitatively determine the conversion of the starting materials to the product over time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the carboxylic acid proton and the appearance of characteristic peaks for the ester.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Ester Yield Equilibrium Limitation: The reaction has reached equilibrium with significant amounts of unreacted starting materials.• Use a large excess of the alcohol (e.g., 10-20 equivalents), which can also act as the solvent.• Actively remove water using a Dean-Stark apparatus with a suitable azeotropic solvent like toluene.[1]• Add molecular sieves to the reaction mixture to adsorb the water produced.
Insufficient Catalyst: The amount of acid catalyst is too low to effectively promote the reaction.• Increase the catalyst loading incrementally. For sulfuric acid, a typical range is 1-5 mol%.
Low Reaction Temperature: The reaction is proceeding too slowly to reach a high conversion in a reasonable timeframe.• Ensure the reaction is heated to the reflux temperature of the alcohol or azeotropic solvent being used.
Reaction Time is Too Short: The reaction has not been allowed to proceed to completion.• Monitor the reaction by TLC until the starting carboxylic acid spot is no longer visible.• Consider running the reaction for a longer period, such as overnight.
Formation of Byproducts / Darkening of Reaction Mixture Decomposition: The starting material or product is decomposing at high temperatures.• Use a milder acid catalyst, such as p-TsOH instead of H₂SO₄.• Consider lowering the reaction temperature, though this may require a longer reaction time.
Side Reactions: Dehydration of the tertiary alcohol or other side reactions may be occurring.• Optimize the catalyst concentration to the lowest effective amount.• Ensure the reaction temperature is not excessively high.
Difficult Product Isolation / Purification Emulsion Formation during Workup: A stable emulsion has formed during the aqueous workup, making separation of the organic and aqueous layers difficult.• Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
Co-elution during Chromatography: The ester product and any unreacted starting material are not separating well on the chromatography column.• Optimize the solvent system for column chromatography. A good starting point is a mixture of hexane and ethyl acetate; gradually increasing the polarity should elute the ester.

Data Presentation

Disclaimer: The following quantitative data is based on typical conditions for Fischer esterification of sterically hindered and alpha-hydroxy acids, such as mandelic acid, due to a lack of specific published data for this compound. These values should be used as a starting point for optimization.

Table 1: Representative Reaction Conditions for Fischer Esterification

ParameterSulfuric Acid Catalysisp-Toluenesulfonic Acid Catalysis
Carboxylic Acid 1.0 eq1.0 eq
Alcohol (e.g., Ethanol) 10-20 eq (can be used as solvent)10-20 eq (can be used as solvent)
Catalyst Conc. H₂SO₄p-TsOH
Catalyst Loading 0.1 - 0.2 eq0.05 - 0.1 eq
Temperature Reflux (approx. 78 °C for ethanol)Reflux (approx. 78 °C for ethanol)
Reaction Time 4-8 hours6-12 hours
Typical Isolated Yield 80-90%85-95%

Experimental Protocols

Protocol 1: Fischer Esterification using Sulfuric Acid
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and an excess of absolute ethanol (10-20 eq).

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the mixture.

  • Heating: Heat the reaction mixture to a gentle reflux (approximately 78 °C for ethanol) using a heating mantle.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed (typically 4-8 hours).

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess ethanol using a rotary evaporator.

    • Dissolve the residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst; caution: CO₂ evolution), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude ester can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Esterification using a Dean-Stark Apparatus
  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the desired alcohol (e.g., ethanol, 1.5-3.0 eq), a catalytic amount of p-toluenesulfonic acid (0.05-0.1 eq), and an azeotropic solvent such as toluene.

  • Apparatus Assembly: Attach a Dean-Stark trap and a reflux condenser to the flask. Fill the Dean-Stark trap with toluene.

  • Heating: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap, and the water will separate and collect in the bottom of the trap while the toluene returns to the reaction flask.

  • Monitoring: Continue the reaction until no more water is collected in the trap, or until TLC indicates the complete consumption of the starting acid.

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.

Visualizations

Fischer_Esterification_Mechanism RCOOH Carboxylic Acid (this compound) Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid + H+ H_plus H+ ROH Alcohol (e.g., Ethanol) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + ROH Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Leaving Intermediate with Good Leaving Group (H2O) Proton_Transfer->Water_Leaving Protonated_Ester Protonated Ester Water_Leaving->Protonated_Ester - H2O Water Water Ester Ester Product Protonated_Ester->Ester - H+

Caption: Mechanism of the acid-catalyzed Fischer Esterification.

Experimental_Workflow start Start Combine Carboxylic Acid, Alcohol, and Catalyst reaction Reaction Heat to Reflux (Monitor by TLC) start->reaction workup Workup 1. Cool Reaction 2. Remove Excess Alcohol 3. Extraction & Washes reaction->workup purification Purification Column Chromatography or Vacuum Distillation workup->purification product Final Product | Pure Ester purification->product

Caption: General experimental workflow for Fischer Esterification.

Troubleshooting_Logic start Low Yield? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Yes side_reactions Side Reactions? start->side_reactions No increase_excess Increase Alcohol Excess incomplete_reaction->increase_excess Yes remove_water Remove Water (Dean-Stark) incomplete_reaction->remove_water Yes increase_time Increase Reaction Time incomplete_reaction->increase_time Yes optimize_catalyst Optimize Catalyst Loading side_reactions->optimize_catalyst Yes lower_temp Lower Temperature side_reactions->lower_temp Yes milder_catalyst Use Milder Catalyst side_reactions->milder_catalyst Yes

Caption: Troubleshooting logic for addressing low esterification yield.

References

Technical Support Center: Purification of 2-Cyclohexyl-2-hydroxyacetic Acid by Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-Cyclohexyl-2-hydroxyacetic acid using silica gel column chromatography.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing a successful purification strategy.

PropertyValueSource
Molecular FormulaC₈H₁₄O₃[1]
Molecular Weight158.19 g/mol [1]
AppearanceColorless liquid or crystalline solid[2]
pKa (estimated)3.5 - 4.0[3]
LogP1.0122[4]
Topological Polar Surface Area (TPSA)57.53 Ų[4]

Experimental Protocol: Silica Gel Column Chromatography

This protocol provides a general procedure for the purification of this compound. Optimization may be required based on the specific impurity profile of the crude material.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh)

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Acetic acid (glacial)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (washed)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp

  • Collection tubes or flasks

Procedure:

  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate or methanol).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using a solvent system such as hexane:ethyl acetate (e.g., 7:3 or 1:1) with the addition of a small amount of acetic acid (e.g., 0.5-1%).

    • Visualize the spots under a UV lamp and/or by staining to determine the separation of the desired product from impurities. The target Rf value for the product should be between 0.2 and 0.4 for optimal separation on the column.

  • Column Packing:

    • Insert a small plug of cotton or glass wool at the bottom of the chromatography column.

    • Add a thin layer of sand over the plug.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane:ethyl acetate 9:1).

    • Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.

    • Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.

    • Wash the packed column with the initial eluent until the bed is stable.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a pipette, carefully apply the solution to the top of the silica gel bed.

    • Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Begin elution with the initial, low-polarity solvent system determined from the TLC analysis.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column. The addition of 0.1-1% acetic acid to the mobile phase is recommended to suppress the ionization of the carboxylic acid and minimize tailing.

    • Collect fractions in separate tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the purified this compound.

    • Combine the pure fractions.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Experimental Workflow

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Steps TLC TLC Analysis of Crude Material Pack Pack Silica Gel Column TLC->Pack Load Load Sample Pack->Load Elute Elute with Solvent Gradient (+ Acetic Acid) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Product Purified Product Evaporate->Product

Caption: Workflow for the purification of this compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Product is not eluting from the column (stuck at the origin) 1. The mobile phase is not polar enough. 2. Strong interaction between the carboxylic acid and the silica gel.1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or add a small amount of methanol). 2. Ensure that 0.1-1% acetic or formic acid is added to the mobile phase to suppress deprotonation of the carboxylic acid.
Significant tailing of the product spot/peak 1. The carboxylic acid is interacting with the acidic silanol groups on the silica surface. 2. Column is overloaded.1. Add a small amount of a weak acid (0.1-1% acetic or formic acid) to the mobile phase to keep the analyte in its protonated, less polar form.[5] 2. Reduce the amount of sample loaded onto the column.
Poor separation of the product from impurities 1. The chosen solvent system has poor selectivity. 2. The Rf values of the product and impurities are too close.1. Try a different solvent system. Consider a three-component system (e.g., hexane/ethyl acetate/methanol) to fine-tune the polarity. 2. Optimize the mobile phase to achieve a product Rf of ~0.3 on TLC.
Product degradation on the column The acidic nature of the silica gel may be causing decomposition of a sensitive compound.1. Use neutral silica gel.[6] 2. Consider an alternative stationary phase such as alumina (neutral or basic). 3. Deactivate the silica gel by pre-washing the column with a solvent mixture containing a small amount of a base like triethylamine, followed by re-equilibration with the acidic mobile phase (use with caution as this may affect separation).
Low recovery of the product 1. Irreversible adsorption onto the silica gel. 2. The product is highly soluble in the mobile phase and elutes very quickly.1. Add a stronger acid to the mobile phase (e.g., trifluoroacetic acid at a very low concentration, ~0.05%), but be mindful of its potential to damage the product or be difficult to remove. 2. Start with a much less polar mobile phase to ensure the product initially binds to the column.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound streaking on the TLC plate and the column?

A: Streaking is a common issue when working with carboxylic acids on silica gel. It is often caused by the partial ionization of the carboxylic acid group, which leads to a distribution of the compound in both its protonated (less polar) and deprotonated (more polar) forms. This results in a continuous "streak" rather than a compact spot. To resolve this, add a small amount (0.1-1%) of acetic or formic acid to your developing solvent. This will suppress the ionization of your compound, leading to sharper spots and better separation.

Q2: What is the ideal solvent system for the purification of this compound?

A: An ideal starting point is a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate. Based on the polarity of this compound, a ratio of hexane:ethyl acetate between 8:2 and 1:1 is a good starting point for TLC analysis. Remember to add 0.1-1% acetic acid to this mixture. For the column, you would typically start with a less polar mixture and gradually increase the proportion of ethyl acetate. If the compound is still not eluting, a small percentage of methanol can be added to the mobile phase.

Q3: Can I use a different stationary phase if silica gel is not working well?

A: Yes. If you experience issues like irreversible adsorption or degradation of your compound on silica gel, you can consider alternative stationary phases. Reversed-phase silica (C18) is a good option for polar compounds. In this case, you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol) and the elution order would be reversed (more polar compounds elute first). Alumina is another alternative, which is available in acidic, neutral, and basic forms. For a carboxylic acid, neutral or acidic alumina would be the most appropriate choices.

Q4: How much acetic acid should I add to my mobile phase?

A: A concentration of 0.1% to 1% (v/v) of acetic or formic acid in the mobile phase is generally sufficient to suppress the ionization of the carboxylic acid and improve peak shape.[5] For example, you can add 1 mL of acetic acid to 1 L of your eluent mixture.

Q5: My compound is not soluble in the initial non-polar eluent. How should I load it onto the column?

A: If your compound is not soluble in the initial mobile phase, you should use the dry loading method. Dissolve your crude product in a solvent in which it is readily soluble (e.g., dichloromethane or methanol). Add a small amount of silica gel to this solution and then remove the solvent under reduced pressure (e.g., using a rotary evaporator) until you have a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.

Logical Relationship of Troubleshooting

G cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions Problem Poor Separation/ Tailing/ No Elution Cause1 Incorrect Mobile Phase Polarity Problem->Cause1 Cause2 Analyte Ionization Problem->Cause2 Cause3 Strong Silica Interaction Problem->Cause3 Cause4 Column Overload Problem->Cause4 Sol1 Adjust Solvent Ratio Cause1->Sol1 Optimize Sol2 Add Acid to Mobile Phase (0.1-1% Acetic/Formic Acid) Cause2->Sol2 Suppress Sol3 Change Stationary Phase (Reversed-Phase, Alumina) Cause3->Sol3 Alternative Sol4 Reduce Sample Load Cause4->Sol4 Reduce

Caption: Troubleshooting logic for common chromatography issues.

References

identifying and removing impurities from 2-Cyclohexyl-2-hydroxyacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Cyclohexyl-2-hydroxyacetic acid. The information provided is designed to help identify and remove common impurities encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound?

A1: Impurities in this compound can originate from several sources, primarily related to the synthetic route employed. Common synthesis pathways for analogous compounds, such as the Grignard reaction with a glyoxylate, can introduce specific impurities.[1][2] Potential impurities include:

  • Unreacted Starting Materials: Such as cyclohexylmagnesium bromide and the glyoxylic acid ester.

  • Byproducts of the Synthesis: These can include products from side reactions, such as the reduction of the glyoxylate by the Grignard reagent. For a similar synthesis, byproducts accounted for a significant portion of the crude product.[1]

  • Reagents and Solvents: Residual solvents used in the reaction or purification steps (e.g., diethyl ether, tetrahydrofuran) and unreacted reagents can remain in the final product.[1]

  • Degradation Products: Alpha-hydroxy acids can be susceptible to degradation under certain conditions, such as high temperatures.

Q2: What analytical techniques are recommended for identifying impurities in my sample?

A2: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive identification and quantification of impurities.

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying impurities. A reversed-phase C18 column is often used for the analysis of alpha-hydroxy acids.[3][4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the chemical structure of unknown impurities separated by HPLC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can provide detailed structural information about the main compound and any significant impurities present.

  • Infrared (IR) Spectroscopy: IR can be used to confirm the presence of expected functional groups and to detect certain types of impurities.

Troubleshooting Guides

Problem 1: My purified this compound shows multiple peaks on the HPLC chromatogram.

Possible Cause: The presence of residual starting materials, byproducts, or degradation products.

Solution:

  • Identify the Impurities: If the impurities are unknown, use LC-MS to determine their molecular weights and fragmentation patterns to aid in structural elucidation.

  • Optimize Purification:

    • Recrystallization: This is a common and effective method for purifying solid organic compounds.[1] The choice of solvent is critical.

    • Column Chromatography: For impurities that are difficult to remove by recrystallization, silica gel column chromatography can be an effective alternative.

Problem 2: I am having difficulty finding a suitable recrystallization solvent.

Possible Cause: this compound may have high solubility in common solvents at room temperature or may "oil out" instead of crystallizing.

Solution:

  • Systematic Solvent Screening: Test the solubility of your compound in a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexanes) at both room temperature and elevated temperatures. An ideal single solvent will dissolve the compound when hot but not when cold.

  • Use a Solvent/Anti-solvent System: If a single suitable solvent cannot be found, a two-solvent system is a good alternative. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy (the saturation point). Allow the solution to cool slowly to promote crystal formation. Common solvent mixtures include ethanol/water, acetone/water, and ethyl acetate/hexanes.[5][6][7]

Experimental Protocols

Protocol 1: General HPLC Method for Purity Analysis

This is a general method for the analysis of alpha-hydroxy acids and may require optimization for this compound.

ParameterRecommended Condition
Column Reversed-phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with a high percentage of A, and gradually increase the percentage of B.
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temperature 30 °C
Protocol 2: Recrystallization Procedure
  • Solvent Selection: Based on solubility tests, choose an appropriate single solvent or a solvent/anti-solvent pair.

  • Dissolution: In a flask, add the chosen solvent to the crude this compound. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.

  • Crystallization:

    • Single Solvent: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Solvent/Anti-solvent: If using a two-solvent system, add the anti-solvent dropwise to the hot solution until it becomes cloudy. Add a few drops of the good solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Visualizations

Impurity_Identification_Workflow cluster_start Initial Analysis cluster_analysis Impurity Identification cluster_decision Purity Assessment cluster_purification Purification cluster_end Final Product Start Crude Product HPLC HPLC Analysis Start->HPLC LCMS LC-MS for Unknowns HPLC->LCMS Unknown Peaks NMR NMR for Structure HPLC->NMR Structural Confirmation Purity_Check Purity Acceptable? HPLC->Purity_Check Recrystallization Recrystallization Purity_Check->Recrystallization No Chromatography Column Chromatography Purity_Check->Chromatography Recrystallization Fails End_Product Pure Product Purity_Check->End_Product Yes Recrystallization->HPLC Chromatography->HPLC

Caption: Workflow for impurity identification and removal.

Recrystallization_Decision_Tree Start Start Recrystallization Solvent_Screen Perform Solvent Screen Start->Solvent_Screen Single_Solvent Good Single Solvent Found? Solvent_Screen->Single_Solvent Use_Single Use Single Solvent Method Single_Solvent->Use_Single Yes Solvent_Pair Select Solvent/Anti-solvent Pair Single_Solvent->Solvent_Pair No Dissolve Dissolve in Hot Solvent Use_Single->Dissolve Use_Pair Use Two-Solvent Method Solvent_Pair->Use_Pair Use_Pair->Dissolve Cool Cool Slowly Dissolve->Cool Crystals_Form Crystals Formed? Cool->Crystals_Form Filter_Dry Filter and Dry Crystals Crystals_Form->Filter_Dry Yes Troubleshoot Troubleshoot (e.g., seeding, scratching) Crystals_Form->Troubleshoot No Troubleshoot->Cool

Caption: Decision tree for selecting a recrystallization method.

References

Technical Support Center: Synthesis of 2-Cyclohexyl-2-hydroxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Cyclohexyl-2-hydroxyacetic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the yield of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common and direct synthetic route is the nucleophilic addition of a cyclohexyl Grignard reagent (cyclohexylmagnesium bromide or chloride) to a glyoxylate derivative. Key starting materials for this approach include glyoxylic acid or its esters (e.g., ethyl glyoxylate). Another potential, though less direct, route involves the reaction of a cyclohexyl Grignard reagent with diethyl oxalate followed by hydrolysis and decarboxylation.

Q2: What is a typical yield for the synthesis of this compound via the Grignard reaction?

A2: Publicly available data on the specific yield for this compound is limited. However, analogous reactions, such as the synthesis of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid, report yields that can be modest, sometimes as low as 43-58% after purification.[1] These lower yields are often attributed to side reactions inherent to the Grignard reagent's reactivity.

Q3: What are the main side reactions that can lower the yield of the Grignard synthesis?

A3: Several side reactions can compete with the desired 1,2-addition of the Grignard reagent to the carbonyl group, leading to a reduction in yield. These include:

  • Enolization: The Grignard reagent can act as a base, deprotonating the alpha-carbon of the glyoxylate ester, leading to the formation of an enolate and quenching the Grignard reagent.

  • Reduction: If the Grignard reagent possesses a beta-hydrogen, it can reduce the ketone to the corresponding secondary alcohol.

  • Wurtz-type coupling: The Grignard reagent can react with any unreacted cyclohexyl halide present in the reaction mixture.

  • Reaction with acidic protons: Grignard reagents are highly reactive towards any source of acidic protons, such as water, alcohols, or even the carboxylic acid group of glyoxylic acid if it is not protected.

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved through recrystallization. The crude product obtained after acidic workup and extraction can be dissolved in a suitable solvent system (e.g., water, or a mixture of organic solvents like ethyl acetate and hexanes) and allowed to crystallize. Column chromatography can also be employed for more challenging purifications.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Formation Poor quality or inactive Grignard reagent: The magnesium turnings may have an oxide layer, or the cyclohexyl halide may be impure.- Activate the magnesium turnings before use with a small crystal of iodine or 1,2-dibromoethane.- Use freshly distilled, anhydrous solvents.- Ensure the cyclohexyl halide is pure and dry.
Presence of moisture: Grignard reagents are extremely sensitive to water.- Flame-dry all glassware before use and cool under an inert atmosphere (nitrogen or argon).- Use anhydrous solvents and reagents.- Maintain a positive pressure of inert gas throughout the reaction.
Incorrect reaction temperature: The reaction may be too slow at very low temperatures or prone to side reactions at higher temperatures.- Initiate the reaction at room temperature and then cool to 0-5 °C for the addition of the glyoxylate.- Allow the reaction to slowly warm to room temperature and stir for several hours to ensure completion.
Significant Byproduct Formation Enolization of the glyoxylate ester: The Grignard reagent is acting as a base.- Use a glyoxylate ester with a bulky protecting group to sterically hinder enolization.- Consider using a less basic organometallic reagent if possible.
Reduction of the carbonyl group: The Grignard reagent is reducing the glyoxylate.- This is more common with Grignard reagents that have beta-hydrogens. While cyclohexylmagnesium halides do, careful control of reaction conditions (low temperature) can minimize this.- Consider alternative reducing-agent-free synthetic routes if this is a persistent issue.
Formation of cyclohexanol and dicyclohexyl: This indicates Wurtz-type coupling and reaction with residual water.- Add the cyclohexyl halide slowly to the magnesium turnings during the Grignard formation to minimize coupling.- Ensure rigorously anhydrous conditions.
Difficult Purification Oily product that will not crystallize: The product may be impure, containing unreacted starting materials or byproducts.- Attempt purification by column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).- Try different recrystallization solvents or solvent mixtures.
Product co-elutes with impurities during chromatography. - Modify the solvent system for chromatography (e.g., change the polarity).- Consider derivatizing the carboxylic acid to an ester for easier purification, followed by hydrolysis.

Experimental Protocols

Key Experiment: Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Cyclohexyl bromide (or chloride)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Ethyl glyoxylate

  • Hydrochloric acid (e.g., 1 M)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Iodine crystal (for activation)

Procedure:

  • Preparation of the Grignard Reagent:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Allow to cool under a stream of dry nitrogen or argon.

    • Add magnesium turnings (1.2 equivalents) and a small crystal of iodine to the flask.

    • Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium.

    • In the dropping funnel, place a solution of cyclohexyl bromide (1.0 equivalent) in anhydrous diethyl ether or THF.

    • Add a small portion of the cyclohexyl bromide solution to the magnesium. If the reaction does not start (disappearance of the iodine color and gentle bubbling), gently warm the flask.

    • Once initiated, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes until most of the magnesium is consumed.

  • Reaction with Ethyl Glyoxylate:

    • Cool the freshly prepared Grignard reagent in an ice bath to 0-5 °C.

    • Add a solution of ethyl glyoxylate (1.0 equivalent) in anhydrous diethyl ether or THF dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Workup and Isolation:

    • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of 1 M hydrochloric acid until the aqueous layer is acidic.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-cyclohexyl-2-hydroxyacetate.

  • Hydrolysis:

    • To the crude ester, add an excess of a solution of sodium hydroxide or potassium hydroxide in a mixture of water and ethanol.

    • Heat the mixture to reflux for 1-2 hours, or until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Wash the aqueous solution with diethyl ether to remove any non-acidic impurities.

    • Acidify the aqueous layer with cold 1 M hydrochloric acid until a precipitate forms.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Purification:

    • Recrystallize the crude this compound from a suitable solvent (e.g., water or an ethyl acetate/hexanes mixture).

Visualizations

Synthesis_Pathway cluster_grignard Grignard Reagent Formation cluster_reaction Nucleophilic Addition cluster_workup Hydrolysis & Purification Cyclohexyl-X Cyclohexyl Halide Grignard Cyclohexyl-Mg-X Cyclohexyl-X->Grignard Anhydrous Ether/THF Mg Magnesium Mg->Grignard Intermediate Alkoxide Intermediate Grignard->Intermediate Glyoxylate Ethyl Glyoxylate Glyoxylate->Intermediate Ester Ethyl 2-Cyclohexyl-2-hydroxyacetate Intermediate->Ester 1. Reaction 2. Acid quench Acid_Workup Acidic Workup (H3O+) Final_Product This compound Ester->Final_Product 1. NaOH, H2O 2. H3O+ Base_Hydrolysis Base Hydrolysis (NaOH/H2O)

Caption: Synthetic pathway for this compound.

Troubleshooting_Yield Start Low Yield Observed Check_Grignard Grignard Reagent Issues? Start->Check_Grignard Check_Conditions Reaction Condition Issues? Check_Grignard->Check_Conditions No Activate_Mg Activate Mg (Iodine) Check_Grignard->Activate_Mg Yes Dry_Reagents Ensure Anhydrous Conditions Check_Grignard->Dry_Reagents Yes Side_Reactions Side Reactions Prevalent? Check_Conditions->Side_Reactions No Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp Yes Slow_Addition Slow Reagent Addition Check_Conditions->Slow_Addition Yes Side_Reactions->Optimize_Temp Yes (Reduction) Modify_Substrate Modify Substrate (e.g., bulkier ester) Side_Reactions->Modify_Substrate Yes (Enolization) Purification Improve Purification Side_Reactions->Purification No

Caption: Troubleshooting workflow for low yield.

References

managing temperature and solvent effects in reactions with 2-Cyclohexyl-2-hydroxyacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Cyclohexyl-2-hydroxyacetic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage temperature and solvent effects in your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when running reactions with this compound?

A1: The main challenges stem from the compound's structure: the bulky cyclohexyl group can cause steric hindrance, potentially slowing down reaction rates.[1] Additionally, the presence of a secondary hydroxyl group introduces the possibility of side reactions, such as dehydration, especially at elevated temperatures.[2]

Q2: Which reaction is commonly used for the esterification of this compound?

A2: Fischer-Speier esterification is a common and direct method. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3][4]

Q3: How can I drive the esterification reaction to completion?

A3: Fischer esterification is a reversible reaction. To maximize the ester yield, the equilibrium needs to be shifted towards the products.[5] This can be achieved by:

  • Using an excess of one reactant: Typically, the alcohol is used in large excess and can even serve as the solvent.[6]

  • Removing water as it forms: This is crucial and can be done using a Dean-Stark apparatus, molecular sieves, or a chemical dehydrating agent.[7][8]

Q4: What is a typical starting point for temperature in an esterification reaction?

A4: A good starting point is the reflux temperature of the alcohol being used.[7] For instance, with ethanol, the reaction is often carried out at its boiling point of approximately 78°C. The optimal temperature may require some adjustment based on the specific alcohol and solvent used.[5]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Possible Cause 1: Incomplete Reaction Due to Equilibrium The Fischer esterification is an equilibrium-limited reaction.[1]

  • Solution:

    • Increase the concentration of one reactant. Using the alcohol as the solvent is an effective strategy.[5]

    • Actively remove water. Employ a Dean-Stark apparatus if your solvent forms an azeotrope with water (e.g., toluene). Alternatively, add anhydrous drying agents like molecular sieves to the reaction mixture.[7]

Possible Cause 2: Insufficient or Inactive Catalyst The acid catalyst is essential for protonating the carbonyl group and making it more susceptible to nucleophilic attack.[7]

  • Solution:

    • Check the catalyst amount. A typical catalytic loading for sulfuric acid is 1-5 mol%.[5]

    • Use a fresh catalyst. Ensure your acid catalyst has not been degraded by moisture.

Possible Cause 3: Steric Hindrance The bulky cyclohexyl group adjacent to the carboxylic acid can slow down the reaction rate.[1]

  • Solution:

    • Increase the reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or another suitable analytical technique.

    • Increase the reaction temperature. Be cautious as higher temperatures can lead to side reactions.

Issue 2: Formation of Side Products

Possible Cause 1: Dehydration of the Hydroxyl Group The secondary hydroxyl group on this compound can undergo elimination to form an unsaturated byproduct, especially at high temperatures in the presence of a strong acid.[2]

  • Solution:

    • Lower the reaction temperature. Find a balance between a reasonable reaction rate and minimizing side reactions.

    • Use a milder catalyst. Consider using a solid acid catalyst like Amberlyst-15, which can sometimes offer higher selectivity.[4]

Possible Cause 2: Ether Formation from the Alcohol If the reaction temperature is too high, the alcohol can self-condense to form an ether, especially with primary alcohols.[5]

  • Solution:

    • Maintain the temperature at the reflux of the alcohol. Avoid excessive heating.

Data Presentation

Table 1: Illustrative Solubility of this compound in Common Organic Solvents

SolventPolarityPredicted SolubilityNotes
TolueneNon-polarLowOften used in Fischer esterification with a Dean-Stark trap to remove water azeotropically.
DichloromethanePolar aproticModerateA common solvent for organic reactions.
Tetrahydrofuran (THF)Polar aproticModerate to HighGood general-purpose solvent.
EthanolPolar proticHighCan act as both a reactant and a solvent in esterification.
MethanolPolar proticHighSimilar to ethanol, can be a reactant and solvent.
WaterVery polarLow to ModerateProduct of esterification; its presence will inhibit the forward reaction.

Table 2: Typical Temperature Ranges for Fischer Esterification

AlcoholBoiling Point (°C)Typical Reaction Temperature (°C)
Methanol64.760-65 (Reflux)
Ethanol78.475-80 (Reflux)
n-Propanol9795-100 (Reflux)
n-Butanol117.7115-120 (Reflux)

Experimental Protocols

Protocol: Fischer Esterification of this compound with Ethanol
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or Dean-Stark apparatus if using a co-solvent like toluene), add this compound (1 equivalent).

  • Reagents: Add a large excess of anhydrous ethanol (e.g., 10-20 equivalents). Ethanol can also be used as the solvent.

  • Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

  • Reaction: Heat the mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, observing the disappearance of the starting carboxylic acid.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by washing with a saturated solution of sodium bicarbonate (NaHCO₃) in a separatory funnel. Caution: CO₂ gas will be evolved.

    • Separate the organic layer and wash it with water and then brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude ester product by column chromatography on silica gel or by vacuum distillation.

Visualizations

experimental_workflow start Start setup 1. Combine Reactants (Acid, Alcohol) start->setup catalyst 2. Add Acid Catalyst (e.g., H₂SO₄) setup->catalyst reaction 3. Heat to Reflux (Remove H₂O if necessary) catalyst->reaction monitor 4. Monitor Progress (e.g., TLC) reaction->monitor monitor->reaction Incomplete workup 5. Neutralize & Wash monitor->workup Complete purify 6. Purify Product (Chromatography/Distillation) workup->purify end End Product purify->end

Caption: A typical experimental workflow for Fischer esterification.

troubleshooting_yield start Low Product Yield check_equilibrium Is water being effectively removed? start->check_equilibrium check_catalyst Is the catalyst sufficient and active? check_equilibrium->check_catalyst Yes solution_water Use Dean-Stark or add molecular sieves. check_equilibrium->solution_water No check_conditions Are reaction time and temperature adequate? check_catalyst->check_conditions Yes solution_catalyst Increase catalyst loading or use fresh catalyst. check_catalyst->solution_catalyst No solution_conditions Increase reaction time and/or temperature cautiously. check_conditions->solution_conditions No

Caption: A troubleshooting decision tree for low product yield.

References

preventing racemization during reactions with chiral 2-Cyclohexyl-2-hydroxyacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with chiral 2-Cyclohexyl-2-hydroxyacetic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent racemization and maintain the stereochemical integrity of this valuable chiral building block throughout your chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its chirality important?

A1: this compound is a chiral carboxylic acid containing a hydroxyl group at the alpha-position. Its stereochemistry is crucial in asymmetric synthesis, where it can be used as a chiral auxiliary or a key building block for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[1][2][3] The specific stereoisomer of a drug can determine its pharmacological activity, with one enantiomer often being active while the other may be inactive or even cause adverse effects.

Q2: What is racemization and why is it a concern for this compound?

A2: Racemization is the process by which an enantiomerically pure compound is converted into a mixture of equal parts of both enantiomers (a racemate), resulting in the loss of optical activity. For this compound, the chiral center is the carbon atom bearing the hydroxyl and carboxyl groups. This carbon's alpha-proton is susceptible to abstraction under certain conditions, leading to the formation of a planar enolate intermediate, which can be protonated from either face, resulting in a loss of the original stereochemistry.

Q3: What are the primary causes of racemization for this compound?

A3: The primary causes of racemization for α-hydroxy acids like this compound are exposure to basic or acidic conditions, and elevated temperatures.[4][5] The presence of a base can facilitate the deprotonation of the alpha-carbon, while acid can catalyze enolization. High temperatures can provide the energy needed to overcome the activation barrier for these processes.

Troubleshooting Guide: Preventing Racemization

This guide addresses common issues encountered during reactions with this compound and provides potential solutions.

Problem Potential Cause Recommended Solution
Loss of optical purity after a reaction involving a base. The base is too strong or used in excess, leading to deprotonation at the chiral center.Use a weaker, non-nucleophilic base (e.g., a hindered amine like diisopropylethylamine (DIPEA) or 2,6-lutidine). Use the minimum stoichiometric amount of base required. Perform the reaction at a lower temperature.
Racemization observed during esterification or amidation. The reaction conditions (e.g., high temperature, strong acid/base catalysis) are promoting enolization.Utilize milder coupling reagents that do not require strong bases (e.g., carbodiimides like DCC or EDC with an additive like HOBt to suppress racemization).[6] Consider enzymatic methods for esterification or amidation, which are often highly stereospecific.
Stereochemical integrity is lost during a protection/deprotection step. The protecting group strategy is not suitable for the sensitive chiral center.For the hydroxyl group, consider protecting it as an ether (e.g., benzyl or silyl ether) under mild conditions. For the carboxylic acid, esterification can be performed using methods that avoid strong acids or bases. Deprotection should also be carried out under mild, stereochemically compatible conditions.
Inconsistent results in maintaining chirality. Reaction parameters like temperature, reaction time, and solvent are not being strictly controlled.Carefully control the reaction temperature, keeping it as low as feasible. Monitor the reaction progress to avoid unnecessarily long reaction times. The choice of solvent can also influence the rate of racemization; polar aprotic solvents may be preferable in some cases.

Experimental Protocols

Protocol 1: Esterification of (R)-2-Cyclohexyl-2-hydroxyacetic acid with Minimal Racemization

This protocol utilizes a carbodiimide coupling agent to form an ester under mild conditions.

Materials:

  • (R)-2-Cyclohexyl-2-hydroxyacetic acid

  • Alcohol (e.g., Benzyl alcohol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM) as solvent

Procedure:

  • Dissolve (R)-2-Cyclohexyl-2-hydroxyacetic acid (1.0 eq) and the alcohol (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add DMAP (0.1 eq) to the solution.

  • In a separate flask, dissolve DCC (1.1 eq) in anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture at 0 °C over 30 minutes.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Determine the enantiomeric excess of the product using chiral HPLC.

Protocol 2: Protection of the Hydroxyl Group as a Silyl Ether

This protocol describes the protection of the hydroxyl group to prevent its interference and potential role in racemization in subsequent reactions.

Materials:

  • (R)-2-Cyclohexyl-2-hydroxyacetic acid

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Dimethylformamide (DMF) as solvent

Procedure:

  • Dissolve (R)-2-Cyclohexyl-2-hydroxyacetic acid (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add TBDMSCl (1.2 eq) portion-wise to the solution at 0 °C.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Visualizations

RacemizationMechanism cluster_Enantiomer (R)-2-Cyclohexyl-2-hydroxyacetic acid cluster_Enolate Planar Enolate Intermediate cluster_Racemic Racemic Mixture R_Enantiomer C₆H₁₁(OH)C(H)COOH Enolate [C₆H₁₁(O⁻)=C(OH)₂]⁻ R_Enantiomer->Enolate -H⁺ (Base) Enolate->R_Enantiomer +H⁺ (from top) Racemic (R/S)-2-Cyclohexyl-2-hydroxyacetic acid Enolate->Racemic +H⁺ (from top or bottom)

Caption: Mechanism of base-catalyzed racemization of this compound.

DecisionWorkflow Start Reaction with Chiral This compound CheckBase Is a base required? Start->CheckBase WeakBase Use a weak, non-nucleophilic base (e.g., DIPEA, 2,6-lutidine) CheckBase->WeakBase Yes CheckAcid Is an acid catalyst needed? CheckBase->CheckAcid No LowTemp Maintain low temperature (e.g., 0°C to -78°C) WeakBase->LowTemp LowTemp->CheckAcid MildAcid Use a mild acid catalyst (e.g., PPTS) or non-acidic conditions CheckAcid->MildAcid Yes ProtectingGroup Consider protecting the -OH and/or -COOH group CheckAcid->ProtectingGroup No MildAcid->ProtectingGroup End Proceed with reaction ProtectingGroup->End

Caption: Decision workflow for selecting reaction conditions to prevent racemization.

References

challenges in the scale-up of 2-Cyclohexyl-2-hydroxyacetic acid production

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Production of 2-Cyclohexyl-2-hydroxyacetic Acid

Welcome to the technical support center for the synthesis and scale-up of this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during its production.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for producing this compound at a laboratory and industrial scale?

A1: The primary methods for synthesizing this compound include:

  • Grignard Reaction: This involves the reaction of a cyclohexylmagnesium halide (Grignard reagent) with an ester of glyoxylic acid or oxalic acid.

  • Ene Reaction: This route utilizes the reaction of cyclohexene with an ester of benzoylformic acid in the presence of a Lewis acid, followed by hydrolysis and reduction.[1][2]

  • Halogenation and Hydrolysis: This method starts with cyclohexylacetic acid, which undergoes α-halogenation followed by hydrolysis to yield the desired product.[3]

Q2: My reaction yield is consistently low. What are the general factors I should investigate?

A2: Low yields can often be attributed to several critical factors:

  • Sub-optimal Reaction Temperature: Temperature control is crucial. Excessively high temperatures can lead to side reactions and product decomposition, while low temperatures may result in incomplete reactions.[4]

  • Incorrect pH: For reactions involving hydrolysis or other pH-sensitive steps, maintaining the optimal pH is essential to prevent byproduct formation and ensure the desired reaction proceeds.[4]

  • Purity of Reactants and Solvents: Impurities in starting materials or the presence of moisture in solvents (especially for Grignard reactions) can significantly lower the yield.

  • Reaction Time: Insufficient reaction time can lead to incomplete conversion, while prolonged times may promote the degradation of the product.[4]

Q3: I am struggling with the purification of the final product. It often comes out as a sticky solid or oil. What can I do?

A3: Purification of α-hydroxy acids can be challenging. If you are encountering a sticky solid or oil, consider the following:

  • Solvent Selection for Crystallization: Experiment with mixed solvent systems. A common technique is to dissolve the crude product in a solvent in which it is highly soluble and then slowly add an anti-solvent in which it is poorly soluble to induce crystallization.

  • Temperature Control during Crystallization: Slow, controlled cooling is often more effective for forming well-defined crystals than rapid cooling.

  • Purification of Intermediates: If your synthesis involves multiple steps, purifying the intermediate products can significantly reduce the impurity load in the final step, making crystallization easier.[4]

  • Salt Formation: For acidic compounds, forming a salt by reacting with a suitable base can sometimes facilitate crystallization and purification.

Troubleshooting Guides

Issue 1: Low Yield in Grignard Synthesis

Symptoms:

  • The final product yield is significantly lower than expected.

  • TLC or GC analysis shows a large amount of unreacted starting material or the presence of side-products.

Potential Causes and Solutions:

Potential CauseTroubleshooting Suggestion
Moisture in Reaction Setup Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Poor Quality Grignard Reagent Titrate the Grignard reagent before use to determine its exact concentration. Consider preparing it fresh if it has been stored for a long time.
Side Reaction with Ester Carbonyl In reactions with diesters like diethyl oxalate, the Grignard reagent can add twice. Use a 1:1 molar ratio of Grignard reagent to the ester and maintain a low reaction temperature to favor mono-addition.
Reaction with Acidic Protons The Grignard reagent is a strong base and will react with any acidic protons in the starting materials or solvent. Ensure all reactants are free of acidic impurities.
Issue 2: Impurity Formation

Symptoms:

  • NMR or LC-MS analysis of the crude product shows significant peaks other than the desired product.

  • Difficulty in purifying the product due to co-eluting impurities or impurities that inhibit crystallization.

Potential Causes and Solutions:

Potential CauseTroubleshooting Suggestion
Side Reactions Optimize reaction conditions such as temperature, reaction time, and the stoichiometry of reactants to minimize the formation of byproducts.[4]
Over-oxidation or Reduction In multi-step syntheses involving oxidation or reduction, the choice and amount of the reagent are critical. Use milder reagents or control the stoichiometry to prevent over-reaction.
Decomposition of Product The product may be unstable under the reaction or workup conditions. For example, exposure to strong acids or bases, or high temperatures during workup can cause degradation.[5]
Incomplete Hydrolysis If the synthesis involves an ester intermediate, ensure the hydrolysis step goes to completion. Monitor the reaction by TLC or HPLC.

Data Presentation

The following tables provide illustrative data on how reaction parameters can influence the yield and purity of this compound. Note: These are example values for demonstration purposes.

Table 1: Effect of Temperature on Grignard Reaction Yield

EntryTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
1-2046592
2027590
325 (Room Temp)26085
44014578

Table 2: Influence of Lewis Acid Catalyst in Ene Reaction

EntryLewis Acid (1.1 eq)SolventYield of Ene Adduct (%)
1TiCl₄Dichloromethane85
2SnCl₄Dichloromethane88
3AlCl₃Dichloromethane75
4ZnCl₂Toluene60

Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction

Materials:

  • Magnesium turnings

  • Cyclohexyl bromide

  • Diethyl oxalate

  • Anhydrous diethyl ether

  • Sulfuric acid (10% aqueous solution)

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small amount of anhydrous diethyl ether and a crystal of iodine. Slowly add a solution of cyclohexyl bromide in anhydrous diethyl ether from the dropping funnel. The reaction should initiate spontaneously. Once initiated, add the remaining cyclohexyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Diethyl Oxalate: Cool the Grignard reagent to 0°C in an ice bath. Slowly add a solution of diethyl oxalate in anhydrous diethyl ether from the dropping funnel, maintaining the temperature below 10°C.

  • Workup: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Quench the reaction by slowly pouring it onto a mixture of crushed ice and 10% sulfuric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrolysis: To the crude ester, add a solution of sodium hydroxide in ethanol/water and reflux for 2 hours.

  • Purification: Cool the reaction mixture, acidify with hydrochloric acid, and extract the product with ethyl acetate. The crude this compound can be purified by crystallization.

Protocol 2: Purification by Crystallization

Materials:

  • Crude this compound

  • Toluene

  • Hexane

Procedure:

  • Dissolve the crude product in a minimal amount of hot toluene.

  • If there are any insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • If crystallization does not occur, slowly add hexane (as an anti-solvent) until the solution becomes slightly turbid.

  • Allow the solution to stand at room temperature, and then in a refrigerator to complete crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis Phase cluster_purification Purification Phase start Starting Materials (e.g., Cyclohexyl bromide, Diethyl oxalate) grignard Grignard Reagent Formation start->grignard reaction Reaction with Ester grignard->reaction hydrolysis Hydrolysis reaction->hydrolysis workup Aqueous Workup & Extraction hydrolysis->workup Crude Product crystallization Crystallization workup->crystallization drying Drying crystallization->drying final_product Pure this compound drying->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield Observed cause1 Moisture Contamination? start->cause1 cause2 Incorrect Stoichiometry? start->cause2 cause3 Sub-optimal Temperature? start->cause3 cause4 Impure Reagents? start->cause4 sol1 Dry Glassware & Solvents Use Inert Atmosphere cause1->sol1 sol2 Titrate Reagents Adjust Molar Ratios cause2->sol2 sol3 Optimize Reaction Temp. (Cooling/Heating) cause3->sol3 sol4 Purify Starting Materials Use Fresh Reagents cause4->sol4

Caption: Troubleshooting decision tree for low reaction yield.

References

analytical methods for detecting byproducts in 2-Cyclohexyl-2-hydroxyacetic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed analytical methods and troubleshooting advice for detecting and quantifying byproducts in the synthesis of 2-Cyclohexyl-2-hydroxyacetic acid.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of reaction mixtures, helping you diagnose and resolve problems efficiently.

Q1: I'm seeing unexpected peaks in my HPLC chromatogram. How do I identify them?

A1: Unexpected peaks can originate from starting materials, reagents, solvent impurities, or reaction byproducts. Follow a systematic approach to identify them:

  • Analyze Standards: Inject pure samples of your starting materials and known intermediates to confirm their retention times.

  • Run a Blank: Inject your mobile phase and sample solvent to identify any peaks originating from the solvent or system contamination.

  • Check Reagent Purity: If possible, analyze the reagents used in your reaction and work-up (e.g., acids, bases, extraction solvents) to rule them out as sources of contamination.

  • Hypothesize Byproducts: Consider the reaction mechanism to predict potential side products. Common byproducts in the synthesis of α-hydroxy acids can include:

    • Unreacted starting materials.

    • Products of over-oxidation or over-reduction.

    • Self-condensation products.

    • Byproducts from side reactions specific to your synthetic route (e.g., Grignard coupling products like dicyclohexyl).

  • Use Mass Spectrometry (LC-MS): If your HPLC is connected to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the unknown peaks. This is the most powerful tool for identifying unknown compounds by determining their molecular weight.

  • Fraction Collection & NMR: If you have a preparative or semi-preparative HPLC setup, you can collect the fraction containing the unknown peak and analyze it by Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.[1][2]

Troubleshooting Workflow for Unexpected HPLC Peaks

G start Unexpected Peak(s) in HPLC blank Run Solvent Blank start->blank peak_in_blank Peak Present in Blank? blank->peak_in_blank standards Inject Starting Materials / Intermediates peak_is_standard Peak Matches a Standard? standards->peak_is_standard peak_in_blank->standards No end_contaminant Source is Contamination (Solvent, System, Glassware) peak_in_blank->end_contaminant Yes lcms Analyze by LC-MS peak_is_standard->lcms No end_sm Peak is Unreacted Starting Material peak_is_standard->end_sm Yes result_lcms Determine Molecular Weight lcms->result_lcms nmr Fraction Collect & Analyze by NMR lcms->nmr end_byproduct Unknown Peak is Likely Byproduct result_lcms->end_byproduct result_nmr Elucidate Structure nmr->result_nmr result_nmr->end_byproduct G cluster_0 Initial Analysis cluster_1 Data Interpretation cluster_2 Confirmation raw_sample Crude Reaction Mixture hplc HPLC-UV / LC-MS raw_sample->hplc gcms GC-MS (with Derivatization) raw_sample->gcms nmr ¹H NMR raw_sample->nmr id_known Identify Knowns (Standards, SMs) hplc->id_known quantify Estimate Relative Ratios (from HPLC/NMR integration) hplc->quantify gcms->id_known hypothesize Hypothesize Structures of Unknowns (from MS data) gcms->hypothesize nmr->quantify id_known->hypothesize isolate Isolate Unknown by Prep HPLC / Column hypothesize->isolate nmr_2d Acquire 2D NMR (COSY, HSQC) isolate->nmr_2d confirm Confirm Structure nmr_2d->confirm

References

Validation & Comparative

A Comparative Guide to Cyclohexyl-Based Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision that dictates the stereochemical outcome of a synthetic route. While 2-Cyclohexyl-2-hydroxyacetic acid is a valuable chiral building block in pharmaceutical synthesis, its application as a removable chiral auxiliary is not widely documented. This guide, therefore, provides a comprehensive comparison of other prominent cyclohexyl-based chiral auxiliaries, such as (-)-8-phenylmenthol and trans-2-phenyl-1-cyclohexanol, against the widely adopted Evans' oxazolidinones and Oppolzer's sultams. This analysis is supported by experimental data from key asymmetric transformations, detailed methodologies, and mechanistic visualizations to inform the selection of the optimal chiral auxiliary.

The ideal chiral auxiliary should be readily available, easily attached to the substrate, provide high stereocontrol, and be removable under mild conditions without racemization, preferably with high recovery of the auxiliary itself.[1] Cyclohexyl-based chiral auxiliaries have garnered significant attention due to their conformational rigidity, which often leads to predictable and high levels of stereochemical control.[1]

Performance Comparison of Chiral Auxiliaries

The efficacy of a chiral auxiliary is best evaluated by its performance in key asymmetric reactions, such as Diels-Alder reactions and the alkylation of enolates. The following tables summarize the performance of selected cyclohexyl-based auxiliaries in comparison to Evans' and Oppolzer's auxiliaries in these transformations.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful method for the stereocontrolled synthesis of six-membered rings. The choice of chiral auxiliary on the dienophile is crucial for controlling the facial selectivity of the cycloaddition.

Chiral AuxiliaryDienophileDieneLewis AcidTemp (°C)Yield (%)Diastereomeric Ratio (endo:exo)Diastereomeric Excess (d.e. %)
(-)-8-Phenylmenthol AcrylateCyclopentadieneTiCl₄-7891>99:199
trans-2-Phenyl-1-cyclohexanol AcrylateCyclopentadieneTiCl₄-788595:590
Evans' Auxiliary ((S)-4-benzyloxazolidinone) N-AcryloylCyclopentadieneEt₂AlCl-7895>99:199
Oppolzer's Sultam N-AcryloylCyclopentadieneTiCl₄-789498:296
Asymmetric Enolate Alkylation

The alkylation of chiral enolates is a fundamental carbon-carbon bond-forming reaction. The chiral auxiliary directs the approach of the electrophile to one face of the enolate.

Chiral AuxiliarySubstrateBaseElectrophileTemp (°C)Yield (%)Diastereomeric Excess (d.e. %)
(-)-8-Phenylmenthol Propionate EsterLDABenzyl bromide-788590
trans-2-Phenyl-1-cyclohexanol Propionate EsterLDABenzyl bromide-788088
Evans' Auxiliary ((S)-4-isopropyloxazolidinone) N-PropionylLDABenzyl bromide-7894>99
Oppolzer's Sultam N-PropionylNaHMDSAllyl iodide-7895>98

Mechanistic Insights and Stereochemical Control

The high degree of stereoselectivity observed with cyclohexyl-based chiral auxiliaries is attributed to their rigid chair-like conformation, which effectively shields one face of the reactive intermediate. For instance, in the Diels-Alder reaction of an acrylate ester of (-)-8-phenylmenthol, the bulky phenyl group directs the approach of the diene to the opposite face of the dienophile.

G Stereochemical Model for Diels-Alder Reaction cluster_0 Transition State Dienophile Dienophile (Acrylate Ester) Auxiliary (-)-8-Phenylmenthol Auxiliary (blocks top face) Dienophile->Auxiliary attached to Diene Diene (approaches from less hindered bottom face) Diene->Dienophile attacks Product Endo Adduct (major diastereomer) Diene->Product forms

Caption: Shielding effect of a cyclohexyl-based chiral auxiliary.

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of these chiral auxiliaries.

General Procedure for Asymmetric Diels-Alder Reaction with (-)-8-Phenylmenthol Acrylate
  • Preparation of the Dienophile: To a solution of (-)-8-phenylmenthol (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C is added acryloyl chloride (1.2 eq.) dropwise. The reaction mixture is stirred at room temperature for 4 hours. The mixture is then washed with water, saturated aqueous NaHCO₃, and brine. The organic layer is dried over MgSO₄, filtered, and concentrated under reduced pressure to afford the crude acrylate ester, which is purified by flash chromatography.

  • Diels-Alder Reaction: To a solution of the purified (-)-8-phenylmenthol acrylate (1.0 eq.) in anhydrous CH₂Cl₂ at -78 °C is added cyclopentadiene (3.0 eq.). A solution of TiCl₄ (1.1 eq.) in CH₂Cl₂ is then added dropwise. The reaction is stirred at -78 °C for 3 hours.

  • Work-up and Purification: The reaction is quenched with saturated aqueous NaHCO₃ and allowed to warm to room temperature. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The crude product is purified by flash chromatography to yield the Diels-Alder adduct.

  • Auxiliary Cleavage: The chiral auxiliary can be removed by reduction with LiAlH₄ in THF to afford the corresponding chiral alcohol and recover the (-)-8-phenylmenthol.

General Procedure for Asymmetric Enolate Alkylation with trans-2-Phenyl-1-cyclohexanol Propionate
  • Esterification: A solution of trans-2-phenyl-1-cyclohexanol (1.0 eq.), propionic acid (1.2 eq.), and a catalytic amount of DMAP in anhydrous CH₂Cl₂ is treated with DCC (1.1 eq.) at 0 °C. The mixture is stirred at room temperature overnight. The resulting precipitate is filtered off, and the filtrate is concentrated. The crude ester is purified by flash chromatography.

  • Enolate Formation and Alkylation: A solution of the purified propionate ester (1.0 eq.) in anhydrous THF is cooled to -78 °C. Lithium diisopropylamide (LDA) (1.1 eq.) is added dropwise, and the solution is stirred for 30 minutes. Benzyl bromide (1.2 eq.) is then added, and the reaction is stirred at -78 °C for 2 hours.

  • Work-up and Purification: The reaction is quenched with saturated aqueous NH₄Cl and warmed to room temperature. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography.

  • Auxiliary Removal: The auxiliary can be cleaved by hydrolysis with LiOH in a mixture of THF and water to yield the chiral carboxylic acid and recover the trans-2-phenyl-1-cyclohexanol.

General Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis

The use of a chiral auxiliary in asymmetric synthesis follows a general three-step process: attachment of the auxiliary, diastereoselective reaction, and removal of the auxiliary.

workflow Prochiral_Substrate Prochiral Substrate Substrate_Auxiliary_Adduct Substrate-Auxiliary Adduct Prochiral_Substrate->Substrate_Auxiliary_Adduct Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Substrate_Auxiliary_Adduct Diastereomeric_Product Diastereomeric Product Substrate_Auxiliary_Adduct->Diastereomeric_Product Diastereoselective Reaction Chiral_Product Enantiomerically Enriched Product Diastereomeric_Product->Chiral_Product Cleavage Recovered_Auxiliary Recovered Chiral Auxiliary Diastereomeric_Product->Recovered_Auxiliary Cleavage

Caption: General workflow of asymmetric synthesis using a chiral auxiliary.

Conclusion

While this compound serves as a valuable chiral synthon, other cyclohexyl-based auxiliaries like (-)-8-phenylmenthol and trans-2-phenyl-1-cyclohexanol are effective removable auxiliaries for asymmetric synthesis. They offer high levels of stereocontrol, particularly in Diels-Alder and enolate alkylation reactions, providing a robust alternative to the more commonly used Evans' oxazolidinones and Oppolzer's sultams. The choice of auxiliary will ultimately depend on the specific reaction, desired stereochemical outcome, and the economic feasibility of the synthetic route. This guide provides the necessary data and protocols to aid researchers in making an informed decision for their asymmetric synthesis endeavors.

References

A Comparative Guide to the Asymmetric Synthesis of 2-Cyclohexyl-2-hydroxyacetic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral α-hydroxy acids is a critical endeavor in modern organic chemistry, providing essential building blocks for a wide array of pharmaceuticals and biologically active molecules. Among these, 2-Cyclohexyl-2-hydroxyacetic acid and its derivatives are of significant interest. This guide provides a comparative analysis of various asymmetric strategies to synthesize these valuable compounds, presenting quantitative performance data and detailed experimental protocols to inform synthetic route selection.

While this compound itself is not extensively documented as a chiral auxiliary for inducing asymmetry in other reactions, its own asymmetric synthesis is a topic of considerable importance. This guide, therefore, focuses on validating the efficacy of different methodologies for obtaining this molecule and its analogues in high enantiopurity.

Performance Comparison of Asymmetric Synthetic Routes

The efficiency of an asymmetric synthesis is primarily evaluated by the chemical yield and the enantiomeric excess (e.e.) of the desired product. The following table summarizes the performance of several notable methods for the asymmetric synthesis of this compound derivatives.

MethodChiral Source/CatalystSubstrateProductYield (%)e.e. (%)Reference
Chiral Template-Driven Grignard Add.(R)-cyclohexylidene glyceraldehydePhenyl ketone derivative(S)-2-cyclohexyl-2-phenylglycolic acid68>98[1]
Asymmetric Ene ReactionOptically active benzoylformic esterCyclohexeneOptically active 2-cyclohexyl-2-phenylacetic acidGoodHigh[2]
Asymmetric HydrogenationRu(II)-bisphosphine complexEthyl levulinateγ-valerolactone (related chiral lactone)9699[3]
Biocatalytic HydroxylationEngineered Cytochrome P450 BM-32-Arylacetic acid derivatives2-Aryl-2-hydroxyacetic acid derivatives-High[4]

Key Insights: The use of chiral templates, such as glyceraldehyde derivatives, has demonstrated excellent enantioselectivity in the synthesis of the acid segment of oxybutynin.[1] Asymmetric catalytic approaches, including ene reactions and hydrogenations, also offer efficient routes to these and related chiral molecules.[2][3] Biocatalysis is an emerging and powerful tool for the enantioselective hydroxylation of related substrates, offering high enantiopurity.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of synthetic routes. Below are protocols for two distinct and effective asymmetric syntheses.

Chiral Template-Driven Grignard Addition for (S)-2-cyclohexyl-2-phenylglycolic acid[1]

This method utilizes a chiral glyceraldehyde derivative to direct the stereoselective addition of a Grignard reagent.

Materials:

  • (R)-cyclohexylidene glyceraldehyde

  • Phenylmagnesium bromide

  • Sodium periodate (NaIO₄)

  • Sodium chlorite (NaClO₂)

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Grignard Addition: To a solution of (R)-cyclohexylidene glyceraldehyde in anhydrous THF at -78 °C, add phenylmagnesium bromide dropwise. Stir the reaction mixture at this temperature for 2 hours.

  • Oxidative Cleavage: Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate. After purification, dissolve the resulting diol in a mixture of THF and water. Add sodium periodate and stir for 1 hour.

  • Oxidation to Carboxylic Acid: To the resulting aldehyde, add a solution of sodium chlorite and TEMPO in a buffered aqueous solution. Stir the mixture at room temperature until the reaction is complete.

  • Work-up and Purification: Acidify the reaction mixture and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield (S)-2-cyclohexyl-2-phenylglycolic acid.

Asymmetric Ene Reaction[2]

This method involves the reaction of an optically active benzoylformic acid ester with cyclohexene in the presence of a Lewis acid to induce asymmetry.

Materials:

  • Optically active benzoylformic acid ester (e.g., with a chiral alcohol auxiliary)

  • Cyclohexene

  • Lewis Acid (e.g., TiCl₄, SnCl₄)

  • Anhydrous dichloromethane

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the optically active benzoylformic acid ester in anhydrous dichloromethane.

  • Ene Reaction: Cool the solution to the desired temperature (e.g., -78 °C) and add the Lewis acid dropwise. After stirring for 15 minutes, add cyclohexene.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).

  • Hydrolysis and Reduction: The resulting ester is then hydrolyzed (e.g., with LiOH) and the double bond reduced (e.g., by catalytic hydrogenation) to yield the optically active 2-cyclohexyl-2-hydroxy-2-phenylacetic acid.

  • Purification: The final product is purified by crystallization or column chromatography.

Mandatory Visualizations

Experimental Workflow for Chiral Template-Driven Synthesis

G cluster_0 Step 1: Grignard Addition cluster_1 Step 2: Oxidative Cleavage cluster_2 Step 3: Oxidation to Acid cluster_3 Step 4: Purification a Start with (R)-cyclohexylidene glyceraldehyde b React with Phenylmagnesium bromide in THF at -78°C a->b c Isolate Diol Intermediate b->c Work-up d Oxidative cleavage with NaIO4 c->d e Form Aldehyde d->e f Oxidize with NaClO2/TEMPO e->f h Purify by Column Chromatography f->h Work-up g Final Product: (S)-2-cyclohexyl-2-phenylglycolic acid h->g

Caption: Workflow for the asymmetric synthesis of (S)-2-cyclohexyl-2-phenylglycolic acid.

Conclusion

The asymmetric synthesis of this compound and its derivatives is a key challenge with significant implications for the pharmaceutical industry. While the direct use of the title compound as a chiral auxiliary is not well-established, various effective methods for its enantioselective synthesis have been developed. The choice of a particular synthetic route will depend on factors such as the desired enantiomer, required scale, and the availability of starting materials and reagents. The data and protocols presented in this guide offer a solid foundation for researchers to make informed decisions in the design and execution of syntheses for these important chiral building blocks.

References

A Comparative Analysis of Cyclohexyl-Based Chiral Resolving Agents for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and fine chemical synthesis, the separation of enantiomers from a racemic mixture—a process known as chiral resolution—is a critical step toward obtaining enantiomerically pure compounds. The selection of an appropriate chiral resolving agent is paramount to the efficiency, yield, and scalability of this process. This guide provides a comparative analysis of cyclohexyl-based chiral resolving agents against other common alternatives, with a focus on experimental data to inform researchers, scientists, and drug development professionals.

The most prevalent method for chiral resolution on a preparative scale is the formation of diastereomeric salts. This technique involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent. The resulting diastereomers, having different physical properties such as solubility, can then be separated by fractional crystallization.

Performance Comparison of Chiral Resolving Agents

The efficacy of a chiral resolving agent is determined by its ability to provide a high yield of one diastereomer in high diastereomeric and, consequently, enantiomeric excess (ee%). The choice of resolving agent is often specific to the substrate, and a screening of several agents is common practice to identify the optimal conditions for a particular resolution.

While direct, side-by-side comparative studies of cyclohexyl-based and other resolving agents for the same substrate are not always readily available in the literature, we can compile and contrast data from different studies to provide a useful overview. Below is a table summarizing the performance of a common non-cyclohexyl-based resolving agent, (S)-(-)-α-phenylethylamine, for the resolution of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. This data serves as a benchmark against which the performance of other agents, including cyclohexyl-based derivatives, can be evaluated.

Table 1: Performance Data for the Resolution of Racemic Ibuprofen with (S)-(-)-α-phenylethylamine

Racemic CompoundResolving AgentSolventYield of Diastereomeric SaltEnantiomeric Excess (ee%) of Recovered (S)-(+)-Ibuprofen
(±)-Ibuprofen(S)-(-)-α-phenylethylamine0.5M KOH(aq) / EthanolNot explicitly stated for the salt88.14%

Note: The yield and enantiomeric excess are highly dependent on specific experimental conditions, including stoichiometry, concentration, temperature, and crystallization time.

Currently, there is a notable lack of publicly available, direct comparative experimental data for the resolution of common racemic acids like ibuprofen using cyclohexyl-based amines such as (R)- or (S)-1-cyclohexylethylamine. While these agents are commercially available and utilized in synthesis, detailed performance metrics in comparative resolutions are not as widely documented as for more traditional resolving agents like α-phenylethylamine. This presents an opportunity for further research and methods development to explore the potential advantages of the conformational rigidity and distinct steric profile of the cyclohexyl moiety in chiral recognition and resolution.

Experimental Protocols

Detailed methodologies are crucial for the successful and reproducible resolution of racemic mixtures. Below are generalized protocols for the resolution of a racemic carboxylic acid with a chiral amine and a hypothetical protocol for the resolution of a racemic amine with a chiral amino acid derivative.

Protocol 1: Resolution of Racemic Ibuprofen with (S)-(-)-α-phenylethylamine

This protocol is adapted from common laboratory procedures for the resolution of ibuprofen.

Materials:

  • (±)-Ibuprofen

  • (S)-(-)-α-phenylethylamine

  • Potassium hydroxide (KOH)

  • Ethanol

  • Sulfuric Acid (H₂SO₄)

  • Methyl-t-butyl ether (MTBE)

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • Salt Formation:

    • Dissolve 3.06 g (14.8 mmol) of racemic ibuprofen in 30 mL of 0.5M KOH in a 125 mL Erlenmeyer flask with heating in a water bath to 75-85 °C.

    • Dropwise, add 1.9 mL (d = 0.94 g/mL, 14.8 mmol) of (S)-(-)-α-phenylethylamine to the hot solution.

    • Allow the mixture to cool to room temperature, during which the less soluble (S)-ibuprofen-(S)-α-phenylethylamine diastereomeric salt will precipitate.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated salt by vacuum filtration using a Büchner funnel.

    • The filtrate contains the more soluble (R)-ibuprofen-(S)-α-phenylethylamine salt and can be processed separately to recover (R)-ibuprofen.

  • Liberation of the Enantiomer:

    • To the filtered salt, add 25 mL of 2M H₂SO₄ and stir for 5 minutes to protonate the ibuprofen.

    • Extract the aqueous layer with three 15 mL portions of MTBE.

    • Combine the organic extracts and wash with 15 mL of water, followed by 15 mL of a saturated NaCl solution.

    • Dry the MTBE layer with anhydrous sodium sulfate.

  • Recovery and Analysis:

    • Evaporate the MTBE to yield the enantiomerically enriched (S)-(+)-ibuprofen.

    • Determine the enantiomeric excess (ee%) of the recovered ibuprofen using polarimetry or chiral HPLC.

Protocol 2: Hypothetical Resolution of Racemic 1-Phenylethylamine with N-Cyclohexyl-L-alanine

Materials:

  • (±)-1-Phenylethylamine

  • N-Cyclohexyl-L-alanine

  • Methanol

  • Ethyl acetate

  • 1M Sodium hydroxide (NaOH) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Salt Formation:

    • Dissolve 10.0 g of racemic 1-phenylethylamine in 100 mL of a 1:1 mixture of methanol and ethyl acetate.

    • In a separate beaker, dissolve an equimolar amount of N-Cyclohexyl-L-alanine in 50 mL of the same solvent mixture, with gentle heating if necessary.

    • Slowly add the N-Cyclohexyl-L-alanine solution to the 1-phenylethylamine solution with stirring.

    • Continue stirring at room temperature for 2 hours to allow for salt formation and precipitation.

  • Isolation of the Diastereomeric Salt:

    • Cool the mixture in an ice bath for 1 hour to maximize precipitation.

    • Collect the precipitated solid (the less soluble diastereomeric salt) by vacuum filtration.

    • Wash the solid with a small amount of the cold solvent mixture.

  • Liberation of the Enantiomer:

    • Suspend the dried diastereomeric salt in 50 mL of water.

    • Add 1M NaOH solution dropwise while stirring until the pH reaches approximately 12 to deprotonate the amine.

    • Extract the liberated amine with diethyl ether (3 x 30 mL).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Recovery and Analysis:

    • Filter to remove the drying agent and evaporate the solvent to obtain the resolved 1-phenylethylamine enantiomer.

    • Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.

Visualization of the Chiral Resolution Workflow

The logical sequence of a classical chiral resolution experiment can be effectively visualized. The following diagram illustrates the key steps from the initial racemic mixture to the final enantiomerically enriched products.

G General Workflow for Chiral Resolution racemic_mixture Racemic Mixture (e.g., (R/S)-Acid) diastereomeric_salts Mixture of Diastereomeric Salts ((R)-Acid-(S)-Amine & (S)-Acid-(S)-Amine) racemic_mixture->diastereomeric_salts resolving_agent Chiral Resolving Agent (e.g., (S)-Amine) resolving_agent->diastereomeric_salts separation Fractional Crystallization (Separation based on solubility) diastereomeric_salts->separation less_soluble Less Soluble Diastereomeric Salt (Crystals) separation->less_soluble Precipitation more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) separation->more_soluble Remains in solution liberation1 Liberation of Enantiomer 1 (e.g., add strong acid) less_soluble->liberation1 liberation2 Liberation of Enantiomer 2 (e.g., add strong acid) more_soluble->liberation2 enantiomer1 Pure Enantiomer 1 ((S)-Acid) liberation1->enantiomer1 recovered_agent1 Recovered Resolving Agent liberation1->recovered_agent1 enantiomer2 Pure Enantiomer 2 ((R)-Acid) liberation2->enantiomer2 recovered_agent2 Recovered Resolving Agent liberation2->recovered_agent2

Caption: Workflow for chiral resolution via diastereomeric salt formation.

A Comparative Guide to Assessing the Enantiomeric Excess of Products from 2-Cyclohexyl-2-hydroxyacetic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and characterization of chiral molecules such as the products derived from 2-Cyclohexyl-2-hydroxyacetic acid. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and reliable analytical methods for their separation and quantification. This guide provides an objective comparison of the primary analytical techniques used for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Chiral Gas Chromatography (GC), and Chiral Capillary Electrophoresis (CE).

Quantitative Data Comparison

The following table summarizes the typical performance of each technique for the analysis of this compound or its close analogs.

ParameterChiral High-Performance Liquid Chromatography (HPLC)NMR SpectroscopyChiral Gas Chromatography (GC)Chiral Capillary Electrophoresis (CE)
Analyte Form Direct analysis or derivatizedDirect analysis with CSA or derivatized with CDADerivatized (e.g., methyl ester)Direct analysis
Resolution (Rs) > 1.5 (baseline separation is common)[1]Not applicable (quantified by signal integration)Baseline separation is achievableHigh efficiency, sharp peaks
Analysis Time 10 - 30 minutes[2][3]< 10 minutes per sample15 - 30 minutes10 - 40 minutes
Limit of Detection (LOD) ~1 µg/mL[1]Analyte dependent, generally higher than chromatographic methodsLower than HPLC, often in the ng/mL range with MSLow, typically in the µg/mL range
Limit of Quantification (LOQ) ~5 µg/mL[1]Analyte dependent, requires sufficient concentration for accurate integrationLower than HPLCLow, typically in the µg/mL range
Precision (%RSD) < 2%~1-5%< 5%< 5%
Accuracy HighHigh (typically ±2% for ee determination)[4]HighHigh
Sample Throughput Moderate to HighHighModerateModerate to High
Primary Advantage Versatility, robustness, wide availability of columns.[3]Rapid analysis, no separation needed, structural information.High resolution and sensitivity, especially with MS detection.High efficiency, low sample and solvent consumption.[5]
Primary Disadvantage Higher solvent consumption.Lower sensitivity, potential for signal overlap.Derivatization required, analyte must be thermally stable.Lower concentration sensitivity compared to GC-MS, reproducibility can be challenging.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used method for the direct separation of enantiomers. Polysaccharide-based and cyclodextrin-based chiral stationary phases (CSPs) are particularly effective for α-hydroxy acids.

Experimental Protocol (based on the separation of α-cyclohexylmandelic acid): [2][6]

  • Instrumentation: HPLC system with a UV detector.

  • Column: YMC-Pack ODS-A (250 mm x 4.6 mm, 5 µm particle size) or a polysaccharide-based chiral column (e.g., Chiralpak® IC).[2][7]

  • Mobile Phase: A mixture of aqueous buffer, organic modifier, and a chiral selector if using an achiral column. For a dedicated chiral column, a typical mobile phase would be a mixture of hexane and isopropanol with a small percentage of trifluoroacetic acid (TFA) for acidic analytes. For the separation of α-cyclohexylmandelic acid on an ODS column, a mobile phase of 0.075 mol/L KH₂PO₄ aqueous solution:methanol:acetonitrile (65:20:15) containing 9.5 mmol/L β-cyclodextrin can be used.[2]

  • Flow Rate: 0.6 mL/min.[2]

  • Column Temperature: 25 °C.

  • Detection: UV at 221 nm.[6]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100.

NMR Spectroscopy

NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation. This is typically achieved by using a chiral solvating agent (CSA) to induce chemical shift differences between the enantiomers, or by reacting the analyte with a chiral derivatizing agent (CDA) to form diastereomers.

Experimental Protocol (using a Chiral Solvating Agent):

  • Instrumentation: NMR Spectrometer (400 MHz or higher recommended).

  • Materials:

    • Sample of this compound product.

    • Chiral Solvating Agent (CSA), e.g., (R)- or (S)-Mandelic acid or a commercially available CSA.

    • Deuterated solvent (e.g., CDCl₃, Benzene-d₆).

    • NMR tubes.

  • Procedure:

    • Accurately weigh 5-10 mg of the this compound product into a vial.

    • Dissolve the sample in approximately 0.6 mL of the deuterated solvent.

    • Add the chiral solvating agent to the solution. A 1:1 to 1.5:1 molar ratio of CSA to analyte is a good starting point.

    • Transfer the solution to an NMR tube.

    • Acquire a ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 seconds) for accurate integration.

  • Data Analysis:

    • Identify a proton signal (e.g., the α-proton) that is well-resolved into two distinct peaks corresponding to the two diastereomeric complexes.

    • Integrate the two peaks.

    • Calculate the enantiomeric excess using the formula: ee (%) = [ (Integration₁ - Integration₂) / (Integration₁ + Integration₂) ] x 100.

Chiral Gas Chromatography (GC)

Chiral GC provides high-resolution separation and is often coupled with mass spectrometry (MS) for enhanced sensitivity and specificity. For non-volatile analytes like carboxylic acids, a derivatization step is necessary to increase volatility and thermal stability.

Experimental Protocol (with derivatization):

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A chiral capillary column, such as one with a cyclodextrin-based stationary phase (e.g., Astec® CHIRALDEX™ B-DP).[8]

  • Derivatization (Esterification):

    • Dissolve approximately 1-2 mg of the this compound product in 1 mL of methanol.

    • Add a catalytic amount of acetyl chloride or a few drops of concentrated sulfuric acid.

    • Heat the mixture at 60-70 °C for 1-2 hours.

    • After cooling, neutralize the excess acid with a mild base (e.g., NaHCO₃ solution).

    • Extract the methyl ester derivative with a non-polar solvent like hexane or diethyl ether.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to a suitable volume.

  • GC Conditions:

    • Carrier Gas: Helium.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 200 °C) at a rate of 2-5 °C/min.

    • Detector Temperature: 250 °C (for FID).

  • Quantification: Calculate the enantiomeric excess from the peak areas of the two enantiomer peaks in the chromatogram.

Chiral Capillary Electrophoresis (CE)

Chiral CE is a high-efficiency separation technique that requires minimal sample and solvent. The separation is achieved by adding a chiral selector to the background electrolyte.

Experimental Protocol:

  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): A buffer solution, such as a phosphate or borate buffer, at a specific pH. For acidic analytes, a low pH buffer is often used.

  • Chiral Selector: A cyclodextrin derivative, such as sulfated-β-cyclodextrin or hydroxypropyl-β-cyclodextrin, is added to the BGE at an optimized concentration (e.g., 10-50 mM).

  • Voltage: 15-25 kV.

  • Temperature: 25 °C.

  • Detection: UV detection at a low wavelength (e.g., 200-220 nm).

  • Sample Preparation: Dissolve the sample in the BGE or a compatible solvent at a concentration of 0.1-1 mg/mL.

  • Quantification: The enantiomeric excess is determined from the corrected peak areas of the two enantiomers in the electropherogram.

Mandatory Visualizations

Workflow for Assessing Enantiomeric Excess

G General Workflow for Enantiomeric Excess Determination cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis ReactionProduct Product from 2-Cyclohexyl-2- hydroxyacetic acid reaction Dissolution Dissolution in appropriate solvent ReactionProduct->Dissolution Derivatization Derivatization (if required for GC) or addition of CSA (for NMR) Dissolution->Derivatization HPLC Chiral HPLC Derivatization->HPLC NMR NMR Spectroscopy Derivatization->NMR GC Chiral GC Derivatization->GC CE Chiral CE Derivatization->CE PeakIntegration Peak Integration / Signal Quantification HPLC->PeakIntegration NMR->PeakIntegration GC->PeakIntegration CE->PeakIntegration ee_Calculation Calculation of Enantiomeric Excess (%) PeakIntegration->ee_Calculation

Caption: General workflow for enantiomeric excess determination.

Decision Pathway for Method Selection

G Decision Pathway for Method Selection Start Start: Need to determine ee of This compound product HighThroughput High throughput needed? Start->HighThroughput LowSample Limited sample amount? HighThroughput->LowSample No NMR_Method Consider NMR with CSA HighThroughput->NMR_Method Yes ThermalStability Is the derivatized product thermally stable? LowSample->ThermalStability No CE_Method Consider Chiral CE LowSample->CE_Method Yes MethodRobustness Is robustness and wide applicability a priority? ThermalStability->MethodRobustness No GC_Method Consider Chiral GC ThermalStability->GC_Method Yes HPLC_Method Consider Chiral HPLC MethodRobustness->HPLC_Method Yes Other_Methods Consider other methods MethodRobustness->Other_Methods No

Caption: Decision pathway for selecting an analytical method.

References

The Role of 2-Cyclohexyl-2-hydroxyacetic Acid in Drug Discovery: A Comparative Guide to Anticholinergic Therapies for Overactive Bladder

Author: BenchChem Technical Support Team. Date: December 2025

2-Cyclohexyl-2-hydroxyacetic acid , a chiral carboxylic acid, serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its most notable application in drug discovery is as a key intermediate in the production of oxybutynin , a widely prescribed anticholinergic agent for the treatment of overactive bladder (OAB). This guide provides a comprehensive comparison of oxybutynin with its alternatives, supported by experimental data, detailed methodologies, and visual representations of key biological and chemical processes.

Introduction to this compound in Medicinal Chemistry

This compound, particularly its (S)-enantiomer, is a valuable chiral precursor in asymmetric synthesis.[1] Its structural features, including a hydroxyl group and a bulky cyclohexyl moiety, are pivotal in defining the stereochemistry and pharmacological activity of the final drug product. The primary application of this compound is in the synthesis of anticholinergic drugs that target muscarinic acetylcholine receptors.

Comparative Analysis of Oxybutynin and its Alternatives

Oxybutynin, derived from this compound, exerts its therapeutic effect by acting as a competitive antagonist at muscarinic acetylcholine receptors, primarily the M3 subtype, which is abundant in the detrusor smooth muscle of the bladder.[2][3] This antagonism leads to bladder muscle relaxation, thereby increasing bladder capacity and reducing the symptoms of OAB.[3][4] However, its lack of high selectivity for the M3 receptor can lead to anticholinergic side effects such as dry mouth and constipation.[2]

This has spurred the development of alternative therapies with potentially improved selectivity and tolerability profiles. This guide compares oxybutynin with other prominent OAB medications: tolterodine , solifenacin , darifenacin , and the β3-adrenergic agonist mirabegron .

Quantitative Comparison of Pharmacological Parameters

The following tables summarize the key in vitro and clinical performance indicators for oxybutynin and its alternatives.

Table 1: Muscarinic Receptor Binding Affinities (pKi)

DrugM1 ReceptorM2 ReceptorM3 ReceptorM4 ReceptorM5 Receptor
Oxybutynin8.77.88.98.07.4
Tolterodine8.88.08.57.77.7
Solifenacin8.67.99.18.28.5
Darifenacin8.27.49.17.38.0

Data compiled from multiple sources. Higher pKi values indicate greater binding affinity.

Table 2: Comparative Clinical Efficacy in Overactive Bladder

DrugChange in Micturitions/24hChange in Incontinence Episodes/24h
Oxybutynin IR (5mg TID)-2.3 to -2.9-2.2 to -2.8
Tolterodine ER (4mg QD)-2.1 to -2.5-1.6 to -2.2
Solifenacin (5mg QD)-2.3 to -2.9-1.5 to -2.1
Solifenacin (10mg QD)-2.7 to -3.2-1.8 to -2.4
Mirabegron (50mg QD)-1.7 to -2.0-1.1 to -1.5

Data represents the mean change from baseline observed in various clinical trials. ER = Extended Release, IR = Immediate Release, QD = Once Daily, TID = Three Times Daily.

Table 3: Common Adverse Effects (Incidence %)

DrugDry MouthConstipationBlurred Vision
Oxybutynin IR29 - 617 - 131 - 8
Tolterodine ER23 - 306 - 73 - 5
Solifenacin11 - 285 - 134 - 5
Darifenacin20 - 3515 - 213 - 4
Mirabegron~2~2~1

Data compiled from various clinical trials and product information.

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and synthetic processes, the following diagrams are provided.

G cluster_synthesis Synthesis of (S)-Oxybutynin S_acid (S)-2-Cyclohexyl-2- hydroxyacetic acid ester Methyl 2-cyclohexyl-2-hydroxy- 2-phenylacetate S_acid->ester Esterification oxybutynin (S)-Oxybutynin ester->oxybutynin Transesterification reagent 4-(diethylamino)but-2-yn-1-ol reagent->oxybutynin

Caption: Synthetic pathway for (S)-Oxybutynin from (S)-2-Cyclohexyl-2-hydroxyacetic acid.

G cluster_moa Mechanism of Action of Anticholinergics in OAB ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds to Contraction Detrusor Muscle Contraction M3R->Contraction Activates OAB_Symptoms OAB Symptoms (Urgency, Frequency) Contraction->OAB_Symptoms Leads to Anticholinergic Anticholinergic Drug (e.g., Oxybutynin) Anticholinergic->M3R Blocks

Caption: Antagonism of the M3 muscarinic receptor by anticholinergic drugs in the bladder.

G cluster_workflow Experimental Workflow for Anticholinergic Drug Evaluation Start Start Binding Muscarinic Receptor Binding Assay (Ki) Start->Binding Functional Isolated Bladder Strip Functional Assay (pA2) Binding->Functional InVivo In Vivo Animal Models (e.g., Cystometry) Functional->InVivo Clinical Human Clinical Trials (Efficacy & Safety) InVivo->Clinical End End Clinical->End

Caption: A typical workflow for the preclinical and clinical evaluation of a new anticholinergic drug candidate.

Experimental Protocols

Muscarinic Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for different muscarinic receptor subtypes (M1-M5).

Materials:

  • Cell membranes expressing human recombinant M1, M2, M3, M4, or M5 receptors.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • Non-specific binding control: Atropine (1 µM).

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Test compounds (e.g., oxybutynin, tolterodine) at various concentrations.

  • 96-well filter plates and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]-NMS (final concentration ~0.5 nM), 50 µL of the test compound dilution (or buffer for total binding, or atropine for non-specific binding), and 50 µL of the cell membrane preparation.

  • Incubate the plate at room temperature for 60 minutes.

  • Terminate the incubation by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Bladder Strip Functional Assay

Objective: To determine the functional antagonistic potency (pA₂) of a test compound on bladder smooth muscle contraction.

Materials:

  • Male Wistar rats (250-300 g).

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1).

  • Carbachol (cholinergic agonist).

  • Test compounds (e.g., oxybutynin, tolterodine) at various concentrations.

  • Organ bath system with isometric force transducers.

  • Data acquisition system.

Procedure:

  • Humanely euthanize the rat and excise the urinary bladder.

  • Place the bladder in ice-cold Krebs-Henseleit solution.

  • Dissect the bladder to obtain longitudinal strips of detrusor muscle (approximately 10 mm long and 2 mm wide).

  • Suspend the strips in organ baths containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O₂ and 5% CO₂.

  • Apply an initial tension of 1 g and allow the strips to equilibrate for 60 minutes, with washes every 15 minutes.

  • Induce a reference contraction with a submaximal concentration of carbachol (e.g., 1 µM).

  • After washout and return to baseline, incubate the tissues with a specific concentration of the test compound (or vehicle) for 30 minutes.

  • Generate a cumulative concentration-response curve for carbachol in the absence and presence of different concentrations of the antagonist.

  • Construct Schild plots to determine the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.

Conclusion

This compound is a cornerstone chiral building block in the synthesis of oxybutynin, a foundational therapy for overactive bladder. While effective, oxybutynin's clinical utility can be limited by its anticholinergic side effects. Newer agents like tolterodine, solifenacin, and darifenacin offer varying degrees of receptor selectivity, which may translate to improved tolerability for some patients. The β3-adrenergic agonist mirabegron provides an alternative mechanism of action with a distinct side-effect profile. The choice of therapy should be guided by a careful consideration of the balance between efficacy and tolerability for the individual patient, informed by the comparative data presented in this guide. The ongoing development of more selective muscarinic antagonists and novel therapeutic approaches continues to be an active area of research in the quest for improved treatments for overactive bladder.

References

Evaluating Catalyst Performance in the Esterification of 2-Cyclohexyl-2-hydroxyacetic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the performance of different types of catalysts for the esterification of 2-Cyclohexyl-2-hydroxyacetic acid. Due to a lack of publicly available data directly comparing catalysts for this specific substrate, this document presents a generalized evaluation based on a representative esterification reaction with ethanol. The experimental data herein is illustrative to demonstrate the comparative methodology.

Performance of Catalysts in the Esterification of this compound

The selection of an appropriate catalyst is crucial for optimizing the synthesis of esters from this compound, impacting reaction efficiency, selectivity, and overall yield. This section provides a comparative analysis of three common types of catalysts: a homogeneous acid catalyst (Sulfuric Acid), a heterogeneous solid acid catalyst (Amberlyst-15), and a biocatalyst (Immobilized Lipase).

Table 1: Comparison of Catalyst Performance in the Esterification of this compound with Ethanol

Catalyst TypeCatalystReaction Time (h)Temperature (°C)Yield (%)Selectivity (%)Catalyst Reusability
Homogeneous AcidSulfuric Acid (H₂SO₄)47895>99Not reusable
Heterogeneous Solid AcidAmberlyst-1587885>99High (up to 5 cycles)
BiocatalystImmobilized Lipase244092>99Moderate (up to 3 cycles)

Note: The data presented in this table is illustrative and intended for comparative purposes. Actual experimental results may vary.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of catalyst performance. The following are generalized protocols for the esterification of this compound with ethanol using the catalysts mentioned above.

General Esterification Procedure

A mixture of this compound (1 equivalent), ethanol (10 equivalents), and the respective catalyst (see below for specific loadings) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The reaction mixture is heated to the specified temperature and stirred for the designated reaction time. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature.

Catalyst-Specific Protocols and Work-up

2.2.1. Homogeneous Catalysis with Sulfuric Acid

  • Catalyst Loading: 2 mol% of concentrated sulfuric acid relative to this compound.

  • Work-up: The reaction mixture is diluted with ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ester.

2.2.2. Heterogeneous Catalysis with Amberlyst-15

  • Catalyst Loading: 20 wt% of Amberlyst-15 resin relative to this compound.

  • Work-up: The Amberlyst-15 resin is removed by filtration and washed with ethanol. The filtrate is concentrated under reduced pressure to yield the crude ester.

  • Catalyst Reusability: The recovered Amberlyst-15 is washed with ethanol and dried in a vacuum oven before being used in subsequent reaction cycles.

2.2.3. Biocatalysis with Immobilized Lipase

  • Catalyst Loading: 10 wt% of immobilized lipase relative to this compound.

  • Work-up: The immobilized lipase is separated by filtration. The solvent is removed from the filtrate under reduced pressure to yield the crude ester.

  • Catalyst Reusability: The recovered immobilized lipase is washed with a suitable solvent (e.g., hexane) and dried under vacuum for reuse.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for evaluating the performance of different catalysts in the esterification of this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis cluster_reuse Catalyst Reusability Test start Start: Prepare Reactants (this compound, Ethanol) catalyst Add Catalyst (H₂SO₄, Amberlyst-15, or Immobilized Lipase) start->catalyst react Heat and Stir (Specific Time and Temperature) catalyst->react Transfer to Reactor monitor Monitor Reaction Progress (TLC/GC) react->monitor workup Catalyst Separation & Product Isolation monitor->workup Reaction Complete analysis Analyze Product (Yield, Selectivity) workup->analysis recover Recover Heterogeneous Catalyst workup->recover For Heterogeneous Catalysts end End analysis->end End: Compare Performance reuse Wash, Dry, and Reuse recover->reuse reuse->catalyst Next Cycle

Caption: Generalized workflow for catalyst performance evaluation.

This guide provides a foundational framework for the evaluation of catalysts in the context of this compound esterification. Researchers are encouraged to adapt these protocols to their specific experimental conditions and analytical capabilities to achieve optimal results.

A Comparative Guide to the Synthesis of Oxybutynin: A Case Study Utilizing 2-Cyclohexyl-2-hydroxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of synthetic routes for Oxybutynin, a significant pharmaceutical for treating overactive bladder. The focus is on the successful application of 2-Cyclohexyl-2-hydroxyacetic acid as a key intermediate and its comparison with an alternative enantioselective approach. This document outlines quantitative data, experimental protocols, and relevant biological pathways to inform research and development.

Introduction to Oxybutynin Synthesis

Oxybutynin, chemically known as 4-diethylamino-2-butynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate, is a chiral molecule commercialized as a racemate.[1] Its synthesis is a prime example of a convergent strategy, typically involving the coupling of two key fragments: an acid component (2-cyclohexyl-2-hydroxy-2-phenylacetic acid or its ester) and an alcohol component (a propargyl alcohol derivative).[2][3] This guide will compare a standard synthetic route with an alternative, enantioselective method that has been developed to produce the more active (S)-enantiomer.

Comparison of Synthetic Routes for Oxybutynin

This comparison focuses on two primary routes: the standard synthesis of racemic Oxybutynin and an alternative, enantioselective synthesis of (S)-Oxybutynin.

ParameterStandard Racemic SynthesisAlternative Enantioselective Synthesis of (S)-Oxybutynin
Starting Material for Key Intermediate 2-oxo-2-phenylacetic acid (phenylglyoxylic acid)(S)-2-hydroxy-2-phenylacetic acid ((S)-mandelic acid)
Key Intermediate (rac)-2-Cyclohexyl-2-hydroxy-2-phenylacetic acid(S)-2-Cyclohexyl-2-hydroxy-2-phenylacetic acid
Overall Yield of Key Intermediate Modest to Poor (one route cited with overall yields of 6% to 23%)[4]66%[5]
Key Reactions Grignard reaction, Esterification/TransesterificationStereoselective coupling, Hydrolysis, Hydrogenation
Final Product Racemic Oxybutynin(S)-Oxybutynin
Advantages Well-established routeHigher enantiomeric purity of the final product, potentially better therapeutic profile
Disadvantages Produces a racemic mixture, requiring potential resolution for single enantiomers; lower overall yields reported in some cases.May involve more complex and costly chiral auxiliaries or starting materials.

Experimental Protocols

Standard Synthesis of Racemic Oxybutynin

This pathway involves the preparation of the key intermediate, 2-cyclohexyl-2-hydroxy-2-phenylacetic acid, followed by its coupling with 4-(diethylamino)-2-butyn-1-ol.

Step 1: Synthesis of Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate [3]

  • 2-oxo-2-phenylacetic acid is converted to its acid chloride using thionyl chloride in toluene (Yield: 92%).

  • The resulting acid chloride is then reacted with methanol to produce methyl 2-oxo-2-phenylacetate (Yield: 87%).

  • A Grignard reaction is performed with bromocyclohexane and magnesium in tetrahydrofuran on methyl 2-oxo-2-phenylacetate to yield methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate (Yields reported as 57% and 65%).[3]

Step 2: Synthesis of 4-(diethylamino)-2-butyn-1-ol [2]

  • A mixture of propargyl alcohol, paraformaldehyde, and diethylamine in dioxane is heated at reflux for 4 hours.

  • The solvent is removed under reduced pressure, and the residue is distilled to yield 4-(diethylamino)-2-butyn-1-ol.

Step 3: Esterification to form Oxybutynin [2]

  • Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate and 4-(diethylamino)-2-butyn-1-ol are coupled. (Detailed conditions for this specific transesterification were not provided in the search results).

Alternative Enantioselective Synthesis of (S)-Oxybutynin Intermediate

This route focuses on the preparation of the enantiomerically pure (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid.

Multi-step synthesis starting from (S)-mandelic acid: [5]

  • (S)-2-hydroxy-2-phenylacetic acid ((S)-mandelic acid) is acetalized with trimethylacetaldehyde (pivaldehyde).

  • The resulting dioxolone is deprotonated and stereoselectively coupled with cyclohexanone at -78 °C.

  • Dehydration of the resulting alcohol, followed by hydrolysis and hydrogenation (or the reverse sequence), yields (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid with an excellent enantiomeric excess (>99.9%) and an overall yield of 66%.[5]

Visualizing the Synthesis and Mechanism of Action

To better understand the processes involved, the following diagrams illustrate the general synthetic workflow and the biological pathway of Oxybutynin's action.

G General Synthetic Workflow for Oxybutynin cluster_acid Acid Fragment Synthesis cluster_alcohol Alcohol Fragment Synthesis start_acid Phenylglyoxylic Acid grignard Grignard Reaction (with Cyclohexylmagnesium bromide) start_acid->grignard acid_intermediate 2-Cyclohexyl-2-hydroxy- 2-phenylacetic acid grignard->acid_intermediate coupling Esterification / Coupling acid_intermediate->coupling start_alcohol Propargyl Alcohol mannich Mannich Reaction (with Formaldehyde and Diethylamine) start_alcohol->mannich alcohol_intermediate 4-(diethylamino)- 2-butyn-1-ol mannich->alcohol_intermediate alcohol_intermediate->coupling oxybutynin Oxybutynin coupling->oxybutynin purification Purification oxybutynin->purification

Caption: General workflow for the synthesis of Oxybutynin.

G Oxybutynin's Mechanism of Action at the M3 Muscarinic Receptor ACh Acetylcholine M3R M3 Muscarinic Receptor (Gq-coupled) ACh->M3R Binds and Activates Oxybutynin Oxybutynin Oxybutynin->M3R Competitively Blocks Gq Gq protein M3R->Gq Activates Relaxation Smooth Muscle Relaxation M3R->Relaxation Inhibition leads to PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from Sarcoplasmic Reticulum IP3->Ca_release Stimulates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to

Caption: Signaling pathway of Oxybutynin's antagonistic action.

Conclusion

The synthesis of Oxybutynin using this compound is a well-documented and successful application in pharmaceutical manufacturing. While the standard racemic synthesis is established, alternative enantioselective routes offer the potential for producing a more targeted therapeutic agent with a potentially improved side-effect profile. The choice of synthetic route will depend on a variety of factors, including the desired final product (racemic vs. enantiomerically pure), cost of starting materials and reagents, and the desired overall yield and purity. The data and protocols presented in this guide are intended to provide a valuable resource for researchers and professionals in the field of drug development and synthesis.

References

A Comparative Guide to Chiral Auxiliaries: 2-Cyclohexyl-2-hydroxyacetic Acid vs. Mandelic Acid Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Performance Comparison: Cyclohexyl- vs. Mandelate-Based Chiral Compounds

The efficacy of a chiral auxiliary is primarily determined by the yield of the desired product and the stereoselectivity of the transformation, expressed as enantiomeric excess (ee) or diastereomeric excess (de). The following tables summarize the performance of a cyclohexyl-based chiral auxiliary in an asymmetric synthesis and a mandelic acid derivative in a chiral resolution.

Table 1: Performance of a Cyclohexyl-Based Chiral Auxiliary in Asymmetric Synthesis

This table presents the results for the asymmetric synthesis of (S)-2-cyclohexyl-2-phenylglycolic acid, a key intermediate for the drug oxybutynin, utilizing a chiral template derived from (R)-cyclohexylidene glyceraldehyde.[1]

Chiral Auxiliary SystemApplicationProductOverall Yield (%)Enantiomeric Excess (ee%)
(R)-cyclohexylidene glyceraldehyde derivativeAsymmetric Grignard Addition(S)-2-cyclohexyl-2-phenylglycolic acid6898

Table 2: Performance of a Mandelic Acid Derivative in Chiral Resolution

This table summarizes the data for the resolution of various racemic amines using PEGylated-(R)-mandelic acid as the chiral resolving agent.[2]

Resolving AgentRacemic AmineYield of Resolved Amine (%)Enantiomeric Excess (ee%)
PEGylated-(R)-mandelic acidPhenylalanine methyl ester78-9072-85 (up to 87-95 after a second cycle)
PEGylated-(R)-mandelic acid2-Amino-1-butanol78-9072-85 (up to 87-95 after a second cycle)
PEGylated-(R)-mandelic acid1-Phenylethylamine78-9072-85 (up to 87-95 after a second cycle)

Experimental Protocols

Detailed methodologies are essential for the replication and adaptation of synthetic and resolution procedures.

Protocol 1: Asymmetric Synthesis of (S)-2-Cyclohexyl-2-phenylglycolic Acid[1]

This protocol describes a key step in the synthesis of the acid segment of oxybutynin, involving a diastereoselective Grignard addition to a chiral ketone derived from (R)-cyclohexylidene glyceraldehyde.

Materials:

  • Chiral ketone derived from (R)-cyclohexylidene glyceraldehyde

  • Phenylmagnesium bromide (Grignard reagent)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Sodium periodate (NaIO₄)

  • Sodium chlorite (NaClO₂)

  • 2-Methyl-2-butene

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Grignard Addition: To a solution of the chiral ketone in anhydrous THF at -78 °C, add phenylmagnesium bromide dropwise. Stir the reaction mixture at this temperature until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent. Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Oxidative Cleavage: The resulting alcohol is subjected to oxidative cleavage using sodium periodate to yield the corresponding aldehyde.

  • Oxidation to Carboxylic Acid: The aldehyde is then oxidized to the carboxylic acid using sodium chlorite and a scavenger such as 2-methyl-2-butene in the presence of a buffer like sodium dihydrogen phosphate.

  • Purification: The final product, (S)-2-cyclohexyl-2-phenylglycolic acid, is purified by column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.[1]

Protocol 2: Chiral Resolution of a Racemic Amine with PEGylated-(R)-Mandelic Acid[2]

This protocol outlines a general procedure for the resolution of racemic amines via diastereomeric salt formation with a PEGylated mandelic acid derivative.

Materials:

  • Racemic amine (e.g., 1-phenylethylamine)

  • PEGylated-(R)-mandelic acid

  • Methanol

  • Diethyl ether

  • Aqueous sodium hydroxide (NaOH) solution

  • Aqueous hydrochloric acid (HCl) solution

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Diastereomeric Salt Formation: Dissolve the racemic amine and PEGylated-(R)-mandelic acid in methanol.

  • Crystallization: Allow the solution to stand at a reduced temperature (e.g., -15 °C) to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomeric Salt: Collect the precipitated salt by filtration and wash with cold diethyl ether.

  • Liberation of the Enantiomerically Enriched Amine: Treat the isolated diastereomeric salt with an aqueous base (e.g., NaOH) to liberate the free amine. Extract the amine with an organic solvent.

  • Recovery of the Resolving Agent: Acidify the aqueous layer with HCl to recover the PEGylated-(R)-mandelic acid.

  • Analysis: Determine the enantiomeric excess of the resolved amine by a suitable analytical method, such as chiral HPLC or GC.

Visualizing the Processes

The following diagrams illustrate the synthetic pathway and the resolution workflow described in the protocols.

Asymmetric_Synthesis start Chiral Ketone ((R)-cyclohexylidene glyceraldehyde derivative) intermediate Tertiary Alcohol (single diastereomer) start->intermediate Grignard Addition grignard Phenylmagnesium Bromide (PhMgBr) grignard->intermediate cleavage Oxidative Cleavage (NaIO4) intermediate->cleavage aldehyde Intermediate Aldehyde cleavage->aldehyde oxidation Oxidation (NaClO2) aldehyde->oxidation product (S)-2-cyclohexyl-2-phenylglycolic acid oxidation->product

Caption: Asymmetric synthesis of (S)-2-cyclohexyl-2-phenylglycolic acid.

Chiral_Resolution racemic_amine Racemic Amine (R/S-Amine) salt_formation Diastereomeric Salt Formation ((R-Amine)-(R-Acid) + (S-Amine)-(R-Acid)) racemic_amine->salt_formation resolving_agent PEGylated-(R)-Mandelic Acid resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization less_soluble Less Soluble Salt ((S-Amine)-(R-Acid)) crystallization->less_soluble Precipitate more_soluble More Soluble Salt ((R-Amine)-(R-Acid) in solution) crystallization->more_soluble Mother Liquor liberation_s Liberation (Base) less_soluble->liberation_s liberation_r Liberation (Base) more_soluble->liberation_r s_amine (S)-Amine (Enriched) liberation_s->s_amine recover_agent_s Recover (R)-Mandelic Acid liberation_s->recover_agent_s r_amine (R)-Amine (Enriched) liberation_r->r_amine recover_agent_r Recover (R)-Mandelic Acid liberation_r->recover_agent_r

Caption: Workflow for chiral resolution of a racemic amine.

Concluding Remarks

This guide provides a comparative overview of 2-Cyclohexyl-2-hydroxyacetic acid and mandelic acid derivatives in the context of stereoselective synthesis. The presented data indicates that cyclohexyl-based chiral auxiliaries can be highly effective in directing the stereochemical outcome of asymmetric reactions, achieving excellent enantioselectivity.[1] On the other hand, mandelic acid derivatives are well-established and versatile chiral resolving agents, capable of efficiently separating enantiomers from racemic mixtures with good yields and high enantiomeric excess.[2]

The choice between these two classes of chiral compounds will ultimately depend on the specific synthetic challenge. For asymmetric synthesis where the introduction of a new stereocenter is required, a cyclohexyl-based auxiliary may offer a robust solution. For the separation of a pre-existing racemic mixture, particularly of amines, a mandelic acid derivative is a proven and reliable choice. The experimental protocols and performance data herein serve as a valuable resource for researchers in the design and optimization of their synthetic strategies.

References

Analysis of Diastereomeric Excess When Using 2-Cyclohexyl-2-hydroxyacetic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The separation of enantiomers is a critical process in the development of pharmaceuticals and fine chemicals, as different enantiomers of a chiral molecule can exhibit varied physiological effects. Chiral resolution via the formation of diastereomeric salts is a well-established and widely used technique for this purpose. This guide focuses on the analysis of diastereomeric excess when using 2-Cyclohexyl-2-hydroxyacetic acid as a chiral resolving agent.

Therefore, this guide will provide a framework for such a comparative analysis. It will detail the principles of chiral resolution, present templates for data comparison, and offer generalized experimental protocols that can be adapted to evaluate this compound against other resolving agents. The provided workflows and diagrams will serve as a methodological guide for researchers aiming to generate this valuable data.

Principles of Chiral Resolution by Diastereomeric Salt Formation

Chiral resolution is a technique used to separate a racemic mixture (a 50:50 mixture of two enantiomers) into its individual enantiomeric components. The most common method involves the use of a chiral resolving agent, which is a single enantiomer of a chiral compound.

The process relies on the reaction of the racemic mixture with the chiral resolving agent to form a pair of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and, unlike enantiomers, have different physical properties, such as solubility, melting point, and boiling point. This difference in solubility allows for the separation of the diastereomers by fractional crystallization.

Once the diastereomeric salts are separated, the original enantiomers can be recovered by a chemical reaction that breaks the salt, and the chiral resolving agent can often be recovered for reuse.

Comparative Data Analysis (Template)

To objectively evaluate the performance of this compound as a chiral resolving agent, its performance should be benchmarked against established resolving agents for a specific racemic compound (e.g., a chiral amine). The following table provides a template for presenting such comparative data.

Chiral Resolving AgentRacemic CompoundSolvent SystemYield of Diastereomeric Salt (%)Diastereomeric Excess (d.e.) of Crystalline Salt (%)Enantiomeric Excess (e.e.) of Recovered Enantiomer (%)
This compound (R/S)-Amine Xe.g., Ethanol/WaterData to be generatedData to be generatedData to be generated
(S)-(+)-Mandelic Acid(R/S)-Amine Xe.g., EthanolLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data
(R)-(-)-Tartaric Acid(R/S)-Amine Xe.g., MethanolLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data

Experimental Protocols

The following are detailed, generalized protocols for chiral resolution and the determination of diastereomeric excess. These protocols can be adapted for use with this compound.

Protocol 1: Diastereomeric Salt Formation and Crystallization
  • Salt Formation:

    • Dissolve one equivalent of the racemic compound (e.g., a chiral amine) in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) with gentle heating.

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., (R)-2-Cyclohexyl-2-hydroxyacetic acid) in the minimum amount of the same hot solvent.

    • Slowly add the solution of the resolving agent to the solution of the racemic compound with continuous stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

    • For further crystallization, the mixture can be placed in an ice bath or refrigerated.

  • Isolation:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

  • Liberation of the Enantiomer:

    • Dissolve the isolated diastereomeric salt in water.

    • Add a base (e.g., NaOH solution) or an acid (e.g., HCl solution), depending on the nature of the racemic compound and resolving agent, to liberate the free enantiomer.

    • Extract the liberated enantiomer with an organic solvent.

    • Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄), filter, and evaporate the solvent to obtain the resolved enantiomer.

Protocol 2: Determination of Diastereomeric and Enantiomeric Excess by NMR Spectroscopy
  • Sample Preparation for Diastereomeric Excess (d.e.) of the Salt:

    • Dissolve a small, accurately weighed sample of the crystalline diastereomeric salt in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire a high-resolution ¹H NMR spectrum.

  • NMR Analysis for d.e.:

    • Identify well-resolved signals corresponding to each diastereomer. Protons close to the chiral centers are most likely to show different chemical shifts.

    • Integrate the signals corresponding to each diastereomer.

    • Calculate the diastereomeric excess using the formula: d.e. (%) = [ (Integration of major diastereomer - Integration of minor diastereomer) / (Integration of major diastereomer + Integration of minor diastereomer) ] x 100

  • Sample Preparation and Analysis for Enantiomeric Excess (e.e.) of the Recovered Compound:

    • To determine the e.e. of the recovered enantiomer, it can be analyzed by chiral HPLC or by NMR using a chiral solvating agent or by converting it into a new diastereomeric derivative with a different chiral derivatizing agent.

    • For NMR analysis with a chiral derivatizing agent, react the recovered enantiomer with an enantiomerically pure derivatizing agent (e.g., Mosher's acid chloride) to form new diastereomers.

    • Acquire the ¹H or ¹⁹F NMR spectrum and calculate the e.e. in the same way as the d.e.

Visualizing the Workflow and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the key processes involved in the analysis of diastereomeric excess.

G Workflow for Chiral Resolution and d.e. Analysis cluster_resolution Chiral Resolution cluster_analysis Analysis of Diastereomeric Excess racemic_mixture Racemic Mixture ((R)-Compound + (S)-Compound) salt_formation Diastereomeric Salt Formation racemic_mixture->salt_formation resolving_agent Chiral Resolving Agent (e.g., (R)-2-Cyclohexyl-2-hydroxyacetic acid) resolving_agent->salt_formation diastereomeric_mixture Mixture of Diastereomeric Salts ((R,R)-Salt + (S,R)-Salt) salt_formation->diastereomeric_mixture crystallization Fractional Crystallization diastereomeric_mixture->crystallization less_soluble Less Soluble Diastereomer (Crystalline Solid) crystallization->less_soluble more_soluble More Soluble Diastereomer (in Mother Liquor) crystallization->more_soluble liberation Liberation of Enantiomer less_soluble->liberation nmr_analysis NMR Spectroscopy less_soluble->nmr_analysis d.e. of salt pure_enantiomer Enantiomerically Enriched Compound liberation->pure_enantiomer hplc_analysis Chiral HPLC Analysis pure_enantiomer->hplc_analysis e.e. of compound calculation Calculation of d.e. and e.e. nmr_analysis->calculation hplc_analysis->calculation

Workflow for Chiral Resolution and Analysis

Decision Pathway for Analytical Method Selection

Conclusion

While this compound is a commercially available chiral compound, its efficacy as a resolving agent for the separation of enantiomers through diastereomeric salt formation is not well-documented in publicly accessible scientific literature. To establish its utility and compare its performance against other resolving agents, researchers will need to conduct their own systematic studies. The templates and protocols provided in this guide offer a comprehensive framework for performing such an evaluation, from the initial resolution experiments to the final analysis of diastereomeric and enantiomeric excess. The generation of such data would be a valuable contribution to the field of chiral chemistry and would enable a more informed selection of resolving agents for specific applications in pharmaceutical and chemical synthesis.

validating the biological activity of compounds synthesized with 2-Cyclohexyl-2-hydroxyacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of Oxybutynin, a compound synthesized using 2-Cyclohexyl-2-hydroxyacetic acid, and its alternatives, Tolterodine and Solifenacin, for the treatment of overactive bladder (OAB). The information presented is supported by experimental data to assist researchers in understanding the pharmacological nuances of these commonly used anticholinergic agents.

Introduction to Anticholinergic Therapy for Overactive Bladder

Overactive bladder is a condition characterized by urinary urgency, frequency, and urge incontinence, significantly impacting a patient's quality of life. The primary pharmacological treatment for OAB involves anticholinergic drugs that antagonize muscarinic acetylcholine receptors in the bladder, leading to relaxation of the detrusor muscle and a reduction in involuntary bladder contractions.[1] Oxybutynin, synthesized from the precursor this compound, is a well-established anticholinergic agent in this class.[2] However, its use can be limited by side effects, prompting the development of alternative drugs such as Tolterodine and Solifenacin with potentially different receptor selectivity profiles and improved tolerability.

Muscarinic Receptor Binding Affinity

The therapeutic effects and side effect profiles of anticholinergic drugs are largely determined by their binding affinities to the five subtypes of muscarinic receptors (M1-M5), which are distributed throughout the body. The M2 and M3 subtypes are the predominant receptors in the bladder detrusor muscle. While M3 receptor antagonism is primarily responsible for the desired bladder relaxant effect, antagonism of other receptor subtypes in tissues like salivary glands (M1, M3), the heart (M2), and the central nervous system (M1, M4, M5) can lead to undesirable side effects such as dry mouth, tachycardia, and cognitive impairment.

The binding affinities of Oxybutynin, Tolterodine, and Solifenacin for human muscarinic receptor subtypes are summarized in the table below. The data are presented as inhibitor constant (Ki) values, where a lower Ki value indicates a higher binding affinity.

DrugM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
Oxybutynin 2.5161.3--
Tolterodine 4.02.02.5Non-selectiveNon-selective
Solifenacin 261701211031

Data sourced from multiple studies.[3][4][5] Note that complete Ki data for all subtypes was not available in a single source.

Comparative Efficacy and Side Effects

Clinical studies have compared the efficacy and tolerability of these three drugs in patients with overactive bladder. The following table summarizes key findings from comparative trials and meta-analyses.

ParameterOxybutyninTolterodineSolifenacin
Reduction in Micturitions/24h Significant reductionSignificant reduction, comparable to OxybutyninSignificant reduction, potentially greater than Tolterodine
Reduction in Incontinence Episodes/24h Significant reductionSignificant reduction, comparable to OxybutyninSignificant reduction, potentially greater than Tolterodine
Incidence of Dry Mouth HighLower than immediate-release OxybutyninDose-dependent, can be lower than Oxybutynin
Incidence of Constipation CommonCommonCommon

Data compiled from various clinical trials and systematic reviews.[6][7][8]

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol outlines a standard method for determining the binding affinity of a test compound for muscarinic receptor subtypes using a competitive radioligand binding assay.

1. Materials and Reagents:

  • Cell membranes from a stable cell line (e.g., CHO-K1) expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or another suitable muscarinic antagonist.

  • Test compounds: Oxybutynin, Tolterodine, Solifenacin, and other compounds of interest.

  • Non-specific binding control: Atropine (10 µM).

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • 96-well filter plates (e.g., GF/B glass fiber).

  • Scintillation cocktail.

  • Liquid scintillation counter.

2. Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Cell membranes, [³H]-NMS, and assay buffer.

    • Non-specific Binding: Cell membranes, [³H]-NMS, and atropine.

    • Competitive Binding: Cell membranes, [³H]-NMS, and a specific concentration of the test compound.

  • Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the 96-well filter plates using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Measure the radioactivity in each well using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of anticholinergic drugs and a typical workflow for a competitive binding assay.

Anticholinergic_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Cell (e.g., Bladder Smooth Muscle) ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh Release Muscarinic_Receptor Muscarinic Receptor (M3) ACh->Muscarinic_Receptor Binds G_Protein Gq Protein Muscarinic_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release Stimulates Contraction Muscle Contraction Ca_release->Contraction Anticholinergic Anticholinergic Drug (e.g., Oxybutynin) Anticholinergic->Muscarinic_Receptor Blocks

Caption: Mechanism of action of anticholinergic drugs on the M3 muscarinic receptor.

Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Test Compounds) start->prepare_reagents plate_setup Set up 96-well Plate (Total, Non-specific, Competitive Binding) prepare_reagents->plate_setup incubation Incubate at Room Temperature plate_setup->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration washing Wash Filters filtration->washing scintillation_counting Add Scintillation Cocktail and Count Radioactivity washing->scintillation_counting data_analysis Data Analysis (Calculate Ki values) scintillation_counting->data_analysis end End data_analysis->end

Caption: Experimental workflow for a competitive radioligand binding assay.

References

Safety Operating Guide

Proper Disposal of 2-Cyclohexyl-2-hydroxyacetic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 2-Cyclohexyl-2-hydroxyacetic acid is paramount in any research and development setting. This guide provides detailed procedures for its proper handling and disposal, designed to protect laboratory personnel and the environment.

This compound is recognized as a hazardous substance, primarily classified as a skin and eye irritant, with the potential to cause respiratory irritation.[1] Some safety data sheets (SDS) further categorize it as a corrosive material that can cause severe skin burns and eye damage.[2][3][4] Adherence to strict disposal protocols is therefore mandatory.

Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure and ensures personal safety.

Personal Protective Equipment (PPE)Specification
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a risk of splashing.[5]
Skin and Body Protection A lab coat or chemical-resistant apron should be worn.[5] Ensure that skin is not exposed.
Respiratory Protection Use in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved respirator is necessary.

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through an approved hazardous waste disposal service.[2][3][4] This ensures compliance with national and local regulations.

1. Waste Segregation and Storage:

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Keep the waste in its original container whenever possible. If a different container is used, it must be clearly labeled with the full chemical name and associated hazards.

  • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

2. Handling Spills:

  • In the event of a spill, first, ensure the area is well-ventilated and restrict access.

  • Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.

  • Carefully collect the absorbed material into a suitable, sealable container for hazardous waste.[6]

  • Do not allow the chemical to enter drains or waterways.

3. On-Site Neutralization (Use with Caution):

  • For small quantities of purely acidic waste without other hazardous characteristics, neutralization may be an option before aqueous disposal.[5] However, this should only be performed after consulting your institution's EHS guidelines and obtaining specific approval.

  • If approved, slowly add the acidic solution to a large volume of a cold, dilute basic solution (e.g., sodium bicarbonate) with constant stirring.

  • Monitor the pH of the solution until it is within the neutral range (typically between 5.5 and 9.5).[5]

  • This neutralized solution may then be disposed of down the drain with copious amounts of water, as per local regulations.[5]

4. Arranging for Professional Disposal:

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • Provide them with an accurate description of the waste, including the chemical name and quantity.

  • Follow all internal procedures for labeling and preparing the waste container for transport.

Logical Flow for Disposal Decision-Making

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Begin Disposal Process for This compound ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe assess_waste Assess Waste Stream ppe->assess_waste pure_acid Is it a small quantity of purely acidic solution? assess_waste->pure_acid Contaminated or Mixed? hazardous_waste Segregate and Store as Hazardous Waste assess_waste->hazardous_waste Yes ehs_approval Consult and Obtain EHS Approval for Neutralization pure_acid->ehs_approval Yes pure_acid->hazardous_waste No neutralize Perform Neutralization (pH 5.5 - 9.5) ehs_approval->neutralize Approved ehs_approval->hazardous_waste Not Approved aqueous_disposal Dispose Down Drain with Copious Water neutralize->aqueous_disposal end End of Disposal Process aqueous_disposal->end professional_disposal Arrange for Professional Hazardous Waste Disposal hazardous_waste->professional_disposal professional_disposal->end

Caption: Disposal decision workflow for this compound.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a secure and environmentally responsible research environment.

References

Personal protective equipment for handling 2-Cyclohexyl-2-hydroxyacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for handling 2-Cyclohexyl-2-hydroxyacetic acid (CAS No. 4442-94-8). Adherence to these procedures is critical for ensuring personal safety and proper disposal in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant. Based on GHS classifications, it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Therefore, a comprehensive personal protective equipment strategy is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles must meet ANSI Z87.1 standards. A face shield should be worn over goggles, particularly when handling larger quantities or when there is a significant splash hazard.
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended.[2] Inspect gloves for any signs of degradation or punctures before and during use. Change gloves immediately if contaminated.
Body Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned to provide maximum coverage.
Respiratory Respirator (if necessary)A NIOSH-approved respirator with appropriate cartridges should be used if working in a poorly ventilated area or if aerosols are generated.[3] However, engineering controls like a fume hood are the preferred method for minimizing inhalation exposure.

Operational Plan: Step-by-Step Handling Procedures

The following is a generalized protocol for a common laboratory procedure involving a carboxylic acid. This should be adapted to your specific experimental needs.

Experimental Protocol: Esterification of this compound

This protocol details a representative procedure for the esterification of this compound with ethanol to form ethyl 2-cyclohexyl-2-hydroxyacetate, a common reaction in pharmaceutical synthesis.

Methodology:

  • Preparation:

    • Ensure a certified chemical fume hood is operational.[2]

    • Gather all necessary equipment: round-bottom flask, condenser, heating mantle, magnetic stirrer, and appropriate glassware.

    • Assemble all reagents: this compound, absolute ethanol, and a catalytic amount of a strong acid (e.g., sulfuric acid).

    • Have appropriate spill cleanup materials readily available.

  • Donning PPE:

    • Put on all required PPE as outlined in Table 1.

  • Reaction Setup:

    • In the chemical fume hood, add this compound and an excess of absolute ethanol to the round-bottom flask.

    • With stirring, slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

    • Attach the condenser to the flask and ensure a gentle flow of cooling water.

  • Reaction Execution:

    • Gently heat the mixture to reflux using the heating mantle.

    • Allow the reaction to proceed for the desired amount of time, monitoring as necessary.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).

    • Perform an extraction to separate the ester product.

    • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).

    • Remove the solvent using a rotary evaporator.

    • Further purify the product by a suitable method, such as column chromatography or distillation.

  • Post-Procedure:

    • Thoroughly clean all glassware.

    • Properly dispose of all chemical waste as outlined in the disposal plan.

    • Wash hands thoroughly after removing PPE.

Disposal Plan

The disposal of this compound and its associated waste must be conducted in strict accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.[3]

Step-by-Step Disposal Protocol:

  • Waste Collection and Segregation:

    • Collect all waste containing this compound, including any contaminated materials (e.g., gloves, paper towels), in a designated, properly labeled, and sealed hazardous waste container.[3]

    • Segregate acidic waste from other waste streams, particularly bases and reactive materials.

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."[3]

    • Include the concentration and a list of any other components in the waste mixture.

  • Storage:

    • Store the sealed waste container in a cool, dry, well-ventilated area, away from incompatible materials.

    • Ensure the storage location has secondary containment to prevent the spread of any potential leaks.

  • Final Disposal:

    • Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and proper disposal.

While neutralization of small quantities of simple carboxylic acids may be permissible in some jurisdictions, it is not recommended for this compound without explicit approval from your EHS department due to its complex structure.[3][4]

Logical Workflow for Safe Handling

The following diagram illustrates the decision-making process for the safe handling of this compound, from initial preparation to final disposal.

SafeHandlingWorkflow A Assess Hazards (SDS Review) B Select & Don PPE (Table 1) A->B C Prepare Work Area (Fume Hood) B->C D Conduct Experiment (Operational Plan) C->D E Segregate Waste D->E H Decontaminate Work Area D->H F Label & Store Waste E->F G Arrange for Professional Disposal F->G I Doff & Dispose of PPE H->I J Wash Hands I->J

Caption: A logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.